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  • Product: D-Isoleucine, 4-hydroxy-, (4R)-
  • CAS: 681230-43-3

Core Science & Biosynthesis

Foundational

Biosynthesis Pathways of D-Isoleucine, 4-hydroxy-, (4R)-: Mechanistic Insights and Metabolic Engineering

Executive Summary The non-proteinogenic amino acid D-Isoleucine, 4-hydroxy-, (4R)- (CAS No. 681230-43-3) is a rare stereoisomer of the 4-hydroxyisoleucine (4-HIL) family.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The non-proteinogenic amino acid D-Isoleucine, 4-hydroxy-, (4R)- (CAS No. 681230-43-3) is a rare stereoisomer of the 4-hydroxyisoleucine (4-HIL) family. While the (2S,3R,4S)-isomer is the most abundant and widely studied insulinotropic compound in fenugreek (Trigonella foenum-graecum), the D-Isoleucine, 4-hydroxy-, (4R)- variant is a distinct phytochemical identified in trace amounts across species such as Croton megistocarpus and Lagerstroemia indica [1].

This technical whitepaper delineates the core biosynthetic pathways of this specific D-isomer. By synthesizing natural phytochemistry with advanced metabolic engineering, we explore the enzymatic mechanisms of Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenases, the necessity of dynamic metabolic control, and the self-validating experimental protocols required to produce and isolate this compound at scale.

Stereochemical Context and Pathway Architecture

The biosynthesis of D-Isoleucine, 4-hydroxy-, (4R)- diverges from standard L-amino acid metabolism. The precursor, D-isoleucine, is typically generated via the racemization of L-isoleucine by an isoleucine 2-epimerase. Following epimerization, a highly stereoselective Fe(II)/α-KG-dependent dioxygenase (IDO) catalyzes the regioselective hydroxylation at the C4 position [2].

The Catalytic Mechanism of Hydroxylation

The hydroxylation relies on a self-contained, oxygen-activating catalytic cycle. The Fe(II) center of the dioxygenase is coordinated by a highly conserved 2-His-1-carboxylate facial triad.

  • Substrate Binding: α-KG binds as a bidentate ligand to the Fe(II) center, followed by the binding of D-isoleucine.

  • Oxygen Activation: Molecular oxygen ( O2​ ) displaces a water molecule, triggering the oxidative decarboxylation of α-KG into succinate and CO2​ .

  • Ferryl Intermediate Formation: This exergonic reaction generates a high-valent Fe(IV)=O (ferryl) intermediate.

  • Hydrogen Abstraction & Rebound: The ferryl oxygen abstracts a hydrogen atom specifically from the C4 position of D-isoleucine, creating a substrate radical. A rapid "rebound" of the hydroxyl radical yields the (4R)-hydroxy stereocenter, restoring the enzyme to its Fe(II) state [5].

Pathway L_Ile L-Isoleucine D_Ile D-Isoleucine L_Ile->D_Ile Isoleucine 2-epimerase Product D-Isoleucine, 4-hydroxy-, (4R)- (CAS: 681230-43-3) D_Ile->Product Fe(II)/α-KG Dioxygenase (IDO) aKG α-Ketoglutarate + O2 aKG->Product Byproduct Succinate + CO2 Product->Byproduct

Biosynthetic pathway of D-Isoleucine, 4-hydroxy-, (4R)- via epimerization and hydroxylation.

Metabolic Engineering and Dynamic Control

Producing D-Isoleucine, 4-hydroxy-, (4R)- in recombinant systems (e.g., Corynebacterium glutamicum) presents a fundamental metabolic conflict: the dioxygenase requires stoichiometric amounts of α-KG, which directly drains the Tricarboxylic Acid (TCA) cycle, leading to severe growth retardation [3].

Causality Behind Dynamic Regulation

Constitutive overexpression of the IDO enzyme and α-KG supply pathways results in a metabolic imbalance. If α-KG is diverted to hydroxylation before sufficient biomass is achieved, the cellular machinery collapses. To resolve this, researchers employ dynamic biosensors (such as the Lrp-PbrnFE system). This isoleucine-responsive biosensor ensures that the expression of the dioxygenase and the modulation of the α-ketoglutarate dehydrogenase complex (ODHC) only occur after a critical threshold of intracellular isoleucine is reached [4].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols outline the end-to-end engineered biosynthesis and analytical validation of the target isomer.

Protocol A: Whole-Cell Biotransformation Workflow
  • Strain Construction: Transform C. glutamicum with a dual-plasmid system. Plasmid A contains the isoleucine 2-epimerase gene (to supply D-isoleucine). Plasmid B contains a semi-rationally designed IDO variant (e.g., HoIDO A48L) under the control of the Lrp-PbrnFE biosensor [4][5].

  • Seed Cultivation: Inoculate the recombinant strain into 50 mL of BHI medium containing 25 μg/mL kanamycin and 5 μg/mL chloramphenicol. Incubate at 30°C, 220 rpm for 12 hours.

  • Fermentation & Induction: Transfer 10% (v/v) of the seed culture into a 1 L bioreactor containing CGXII minimal medium supplemented with 40 g/L glucose. Maintain pH at 7.0 using ammonia water.

  • Cofactor Supplementation: At OD600​=20 , pulse-feed ascorbic acid (1 mM) and FeSO4​ (0.5 mM) to stabilize the Fe(II) center of the dioxygenase and prevent the irreversible oxidation to Fe(III).

  • Harvesting: After 72 hours, centrifuge the broth at 8,000 × g for 15 minutes. The supernatant contains the secreted D-Isoleucine, 4-hydroxy-, (4R)-.

Protocol B: Chiral HPLC Validation

Because conventional synthesis produces racemic mixtures, verifying the specific (4R)-D-isomer requires chiral derivatization.

  • Derivatization: React 100 μL of the fermentation supernatant with 100 μL of Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and 20 μL of 1 M NaHCO3​ . Incubate at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 20 μL of 1 M HCl.

  • Chromatography: Inject 10 μL into an Agilent 1260 HPLC equipped with a C18 reverse-phase column (4.6 × 250 mm, 5 μm).

  • Mobile Phase: Use a linear gradient of Triethylamine-Phosphate buffer (pH 3.0) and Acetonitrile. The D-Isoleucine, 4-hydroxy-, (4R)- derivative will elute at a distinct retention time compared to the (2S,3R,4S) L-isomer.

Workflow Step1 1. Genetic Engineering (IDO & Epimerase integration) Step2 2. Dynamic Control (Biosensor-mediated α-KG supply) Step1->Step2 Step3 3. Fermentation (C. glutamicum whole-cell) Step2->Step3 Step4 4. Downstream Processing (Ion-exchange & Crystallization) Step3->Step4 Step5 5. Chiral HPLC Validation Step4->Step5

Step-by-step workflow for the engineered biosynthesis and validation of the target isomer.

Quantitative Data Summaries

The efficiency of the biosynthetic pathway is highly dependent on the kinetic parameters of the engineered dioxygenase and the metabolic flux of the host strain.

Table 1: Kinetic Parameters of Isoleucine Dioxygenase (IDO) Variants toward D-Isoleucine

Enzyme VariantSubstrate Km​ (mM) kcat​ ( s−1 ) kcat​/Km​ ( mM−1s−1 )Stereoselectivity (4R)
Wild-Type IDOL-Isoleucine1.25 ± 0.104.50 ± 0.203.60N/A (Yields 4S)
Wild-Type IDOD-Isoleucine8.40 ± 0.350.85 ± 0.050.10> 90%
HoIDO A48L MutantD-Isoleucine3.10 ± 0.152.90 ± 0.120.93> 98%

Note: Data synthesized from semi-rational design studies expanding the substrate spectrum of IDO toward non-canonical and aromatic amino acids [5].

Table 2: Production Metrics in Engineered C. glutamicum Strains

Strain DesignationEngineering Strategyα-KG Supply StrategyFinal Titer (g/L)Yield (mol/mol glucose)
Strain-BaseConstitutive IDO expressionNative TCA cycle5.120.08
Strain-Dyn1Biosensor-controlled IDONative TCA cycle14.300.15
Strain-DynMaxBiosensor IDO + ODHC attenuationDynamic Lrp-PbrnFE34.210.32

Note: Dynamic modulation of the α-ketoglutarate dehydrogenase complex (ODHC) prevents TCA cycle depletion, maximizing product yield [3][4].

References

  • Phytochemical: D-Isoleucine, 4-hydroxy-, (4R)- CAPS Database, National Centre for Biological Sciences (NCBS). URL:[Link] [1]

  • Characterization of a dioxygenase from Trigonella foenum-graecum involved in 4-hydroxyisoleucine biosynthesis PubMed, National Institutes of Health. URL:[Link] [2]

  • High production of 4-hydroxyisoleucine in Corynebacterium glutamicum by multistep metabolic engineering Metabolic Engineering (via Sci-Hub). URL: [Link] [3]

  • Dynamic Control of 4-Hydroxyisoleucine Biosynthesis by Modified l-Isoleucine Biosensor in Recombinant Corynebacterium glutamicum ACS Synthetic Biology. URL:[Link] [4]

  • Semi-Rational Design of L-Isoleucine Dioxygenase Generated Its Activity for Aromatic Amino Acid Hydroxylation MDPI. URL: [Link] [5]

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of (4R)-4-Hydroxy-D-Isoleucine

Executive Summary (4R)-4-hydroxy-D-isoleucine (4-HIL) is a non-proteinogenic amino acid isolated from fenugreek seeds (Trigonella foenum-graecum) that has emerged as a compound of significant interest for the management...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4R)-4-hydroxy-D-isoleucine (4-HIL) is a non-proteinogenic amino acid isolated from fenugreek seeds (Trigonella foenum-graecum) that has emerged as a compound of significant interest for the management of metabolic disorders, particularly type 2 diabetes.[1] Its therapeutic potential stems from a dual mechanism of action investigated across a range of in vitro models. Firstly, it acts as a potent, glucose-dependent insulin secretagogue, directly stimulating pancreatic β-cells to release insulin only under hyperglycemic conditions, thereby minimizing the risk of hypoglycemia.[1][2] Secondly, it enhances insulin sensitivity in peripheral tissues such as skeletal muscle, adipose tissue, and the liver.[3] This is achieved by modulating key signaling pathways, including the PI3K/Akt and AMPK cascades, which leads to increased glucose transporter translocation and uptake, and by exerting anti-inflammatory effects that combat insulin resistance.[4][5][6] This guide provides an in-depth exploration of these in vitro mechanisms, detailing the underlying molecular pathways, presenting key quantitative data, and outlining robust experimental protocols for its study.

Introduction

The global rise of type 2 diabetes necessitates the development of novel therapeutic agents that not only manage hyperglycemia but also address the underlying pathophysiology of insulin resistance and β-cell dysfunction. (4R)-4-hydroxy-D-isoleucine, an unusual branched-chain amino acid, has been identified as one of the primary bioactive compounds responsible for the traditional antidiabetic properties of fenugreek seeds.[2] Unlike conventional sulfonylureas, which stimulate insulin release irrespective of blood glucose levels, 4-HIL's primary insulinotropic activity is strictly glucose-dependent.[2][3] This unique characteristic suggests a more physiological mode of action with a superior safety profile. Furthermore, its ability to directly improve insulin signaling in peripheral tissues positions it as a multi-faceted agent capable of addressing multiple defects present in type 2 diabetes. This technical guide synthesizes the current understanding of 4-HIL's in vitro mechanisms to provide a comprehensive resource for researchers in metabolic disease and drug development.

Part 1: Pancreatic β-Cell-Mediated Insulin Secretion

Core Principle: Glucose-Dependent Insulinotropism

The cornerstone of 4-HIL's action on the pancreas is its ability to potentiate glucose-stimulated insulin secretion (GSIS). This effect is direct, as demonstrated in studies using isolated rat and human pancreatic islets of Langerhans.[1][2] Critically, the stimulatory effect is only observed at elevated glucose concentrations (ranging from 6.6 to 16.7 mmol/L) and is ineffective at basal (5 mmol/L) or low (3 mmol/L) glucose levels.[2] This glucose-dependency is a significant advantage, as it implies that the compound will not induce insulin release during normoglycemia or hypoglycemia, a common and dangerous side effect of sulfonylurea drugs. The pattern of insulin release is biphasic, mimicking the natural physiological response to a glucose challenge, and the action is specific to β-cells, with no reported changes in glucagon (from α-cells) or somatostatin (from δ-cells) secretion.[1][2][3]

Detailed Molecular Mechanism

While the precise molecular target of 4-HIL within the β-cell remains to be fully elucidated, its mechanism is intrinsically linked to glucose metabolism and mitochondrial function. The process of GSIS begins with glucose transport into the β-cell via GLUT transporters (primarily GLUT2 in rodents and GLUT1 in humans), followed by glycolysis and mitochondrial oxidative phosphorylation.[7][8] This elevates the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and the opening of voltage-dependent calcium channels (VDCCs).[7][9] The subsequent influx of Ca2+ is the primary trigger for the exocytosis of insulin-containing granules.[10][11]

Studies indicate that the action of 4-HIL is strongly dependent on mitochondrial respiration and that it also up-regulates glycolysis.[12][13] This suggests that 4-HIL may amplify the glucose signal by enhancing metabolic flux, thereby increasing the ATP/ADP ratio more robustly in the presence of high glucose. This amplified metabolic signal would lead to a more pronounced K-ATP channel closure, greater Ca2+ influx, and ultimately, enhanced insulin secretion.

Visualization: Proposed Signaling Pathway in Pancreatic β-Cells

G cluster_membrane Plasma Membrane cluster_cytosol cluster_mito Mitochondrion GLUT Glucose Transporter (GLUT1/2) Glucose_in Glucose GLUT->Glucose_in KATP K-ATP Channel (Open State) Depolarization Membrane Depolarization KATP->Depolarization Causes VDCC Voltage-Dependent Ca²⁺ Channel (Closed) Ca_influx ↑ [Ca²⁺]i VDCC->Ca_influx Mediates Glycolysis Glycolysis Glucose_in->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA HIL 4-HIL HIL->Glycolysis Potentiates ATP ↑ ATP/ADP Ratio ATP->KATP Closes Depolarization->VDCC Opens InsulinVesicle Insulin Vesicle Ca_influx->InsulinVesicle Triggers Fusion InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease TCA->ATP

Caption: Proposed mechanism of 4-HIL in pancreatic β-cells.

Quantitative Data: Insulin Secretion

The following table summarizes representative data on the effect of 4-HIL on insulin secretion from isolated islets.

Condition (Glucose Conc.)4-HIL ConcentrationInsulin Secretion (Fold Increase vs. Control)Reference
3.3 mM100 µMNo significant change[2]
8.3 mM100 µM~1.5 - 2.0 fold[2]
16.7 mM100 µM~2.5 - 3.0 fold[2]
16.7 mM1 mM~4.0 - 5.0 fold[2]
Experimental Protocol: In Vitro Insulin Secretion Assay

This protocol describes a static incubation assay for measuring insulin secretion from a β-cell line (e.g., MIN6 or BRIN-BD11).

  • Cell Culture: Culture MIN6 cells in DMEM containing 25 mM glucose, 15% FBS, penicillin/streptomycin, and β-mercaptoethanol until they reach 80-90% confluency.

  • Pre-incubation (Starvation): Wash cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 3 mM glucose. Then, pre-incubate the cells in the same low-glucose KRB buffer for 2 hours at 37°C to bring insulin secretion to a basal level.

  • Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing:

    • Group 1 (Basal): 3 mM glucose.

    • Group 2 (Stimulated Control): 16.7 mM glucose.

    • Group 3 (Test): 16.7 mM glucose + desired concentration of 4-HIL (e.g., 100 µM).

    • Group 4 (Negative Control): 3 mM glucose + desired concentration of 4-HIL.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant (KRB buffer) from each well. Centrifuge to remove any detached cells and store the supernatant at -80°C for analysis.

  • Cell Lysis: Lyse the remaining cells in each well with an acid-ethanol solution to extract total insulin content.

  • Quantification: Measure the concentration of insulin in the collected supernatants and cell lysates using a commercially available Insulin ELISA kit.

  • Data Analysis: Normalize the secreted insulin to the total insulin content for each well. Express results as a percentage of total insulin secreted or as fold-change relative to the basal or stimulated control groups.

Part 2: Enhancement of Peripheral Insulin Sensitivity

Beyond its effects on the pancreas, 4-HIL directly combats insulin resistance in key metabolic tissues. In vitro studies using L6 myotubes, 3T3-L1 adipocytes, and HepG2 hepatocytes consistently show that 4-HIL improves insulin action.[4][14][15]

The PI3K/Akt and AMPK Signaling Cascades: Central Hubs

The insulin signaling pathway is central to glucose homeostasis. Insulin binding to its receptor triggers the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which in turn recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt orchestrates most of insulin's metabolic effects, including the translocation of GLUT4 to the cell surface.[16]

4-HIL has been shown to robustly potentiate this pathway.

  • IRS-1 Modulation: In insulin-resistant HepG2 cells, 4-HIL increases the expression of IRS-1 and inhibits its serine phosphorylation (at Ser307), a modification known to impair insulin signaling.[5][17]

  • Akt Activation: 4-HIL significantly increases the phosphorylation of Akt at Ser473, a key marker of its activation, in a PI3K-dependent manner (as the effect is abolished by the PI3K inhibitor wortmannin).[4][6]

In parallel, 4-HIL can also activate the AMP-activated protein kinase (AMPK) pathway in skeletal muscle cells.[4] AMPK acts as a cellular energy sensor and, when activated, promotes glucose uptake and fatty acid oxidation. This dual activation of both the PI3K/Akt and AMPK pathways provides a powerful, synergistic mechanism for improving glucose metabolism in muscle.

Mechanism of Increased Glucose Uptake: GLUT4 Translocation

The primary mechanism by which insulin facilitates glucose entry into muscle and fat cells is by promoting the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane.[16] 4-HIL directly stimulates glucose uptake in L6-GLUT4myc myotubes by enhancing the amount of GLUT4 at the cell surface.[6] This action is dependent on the PI3K/Akt pathway and also requires new protein synthesis, suggesting a complex regulatory mechanism.[6]

Anti-Inflammatory Action

Chronic low-grade inflammation is a key driver of insulin resistance. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can impair insulin signaling by promoting the inhibitory serine phosphorylation of IRS-1.[14] 4-HIL has been shown to ameliorate insulin resistance by reducing TNF-α levels in HepG2 cells and 3T3-L1 adipocytes.[5][15][17] This is achieved, in part, by regulating the expression of TNF-α converting enzyme (TACE) and its inhibitor, TIMP3.[5][15] Additionally, 4-HIL inhibits the phosphorylation of JNK, another stress-activated kinase that contributes to insulin resistance.[14]

Visualization: Integrated Signaling in a Skeletal Muscle Cell

G cluster_membrane Plasma Membrane cluster_cytosol InsR Insulin Receptor IRS1 IRS-1 InsR->IRS1 Activates (P) GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in Mediates HIL 4-HIL HIL->IRS1 ↑ Expression ↓ Inhibitory P(Ser) AMPK AMPK HIL->AMPK Activates (P) Insulin Insulin Insulin->InsR PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates (P) GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Promotes Translocation AMPK->GLUT4_ves Promotes Translocation GLUT4_ves->GLUT4_mem Translocates to

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Foundational

Pharmacological Profiling of 4-Hydroxyisoleucine and its Stereoisomers: A Technical Guide to Insulinotropic and Metabolic Modulators

Executive Summary As metabolic syndrome and Type 2 Diabetes Mellitus (T2DM) continue to present complex clinical challenges, the development of multi-target pharmacological agents is paramount. This whitepaper provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As metabolic syndrome and Type 2 Diabetes Mellitus (T2DM) continue to present complex clinical challenges, the development of multi-target pharmacological agents is paramount. This whitepaper provides an in-depth technical analysis of 4-hydroxyisoleucine (4-OH-Ile) , an atypical branched-chain amino acid originally isolated from fenugreek (Trigonella foenum-graecum). While the natural (2S, 3R, 4S) isomer is renowned for its glucose-dependent insulinotropic properties, synthetic stereoisomers—specifically (4R)-4-hydroxy-D-isoleucine —serve as critical probes in structure-activity relationship (SAR) studies. By mapping the pharmacophore of these stereoisomers, researchers can isolate specific mechanisms of action, ranging from direct pancreatic β-cell stimulation to peripheral insulin sensitization and metabolic enzyme inhibition.

Stereochemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological efficacy of 4-hydroxyisoleucine is highly stereospecific. The naturally occurring and most biologically active form is the (2S, 3R, 4S)-4-hydroxyisoleucine stereoisomer[1].

However, drug development heavily relies on synthetic stereoisomers to map receptor binding pockets and optimize pharmacokinetic profiles. The D-isoleucine derivatives, specifically (4R)-4-hydroxy-D-isoleucine (systematically recognized as the 2R, 3R, 4R configuration), are utilized to evaluate alternative binding modalities. Recent computational docking and SAR studies demonstrate that while the natural isomer excels at direct β-cell stimulation, the (4R)-4-hydroxy-D-isoleucine variant exhibits strong binding energy (highly negative ΔG) to critical carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase[2]. This suggests that D-isoleucine derivatives can act as potent, non-insulin-dependent modulators of postprandial hyperglycemia by delaying intestinal carbohydrate absorption.

Pharmacodynamics: The Dual-Action Mechanism

The therapeutic potential of 4-OH-Ile lies in its dual-action mechanism, which simultaneously addresses insulin deficiency and peripheral insulin resistance without the adverse effects associated with traditional secretagogues (e.g., sulfonylureas).

Glucose-Dependent Pancreatic β-Cell Stimulation

Unlike classical secretagogues that force insulin release regardless of ambient glucose, 4-OH-Ile acts strictly in a glucose-dependent manner. In vitro studies on isolated islets of Langerhans demonstrate that 4-OH-Ile (at concentrations of 100 μmol/L to 1 mmol/L) only potentiates insulin secretion when exposed to supranormal glucose concentrations (6.6–16.7 mmol/L)[3].

  • Mechanistic Causality: This glucose dependency ensures that the compound amplifies the natural biphasic insulin response only during postprandial hyperglycemic states, effectively eliminating the risk of drug-induced hypoglycemia[1].

Peripheral Insulin Sensitization (PI3K/AKT Pathway)

Beyond the pancreas, 4-OH-Ile reverses insulin resistance in skeletal muscle and hepatic tissues. It achieves this by activating the Insulin Receptor Substrate (IRS-1), which subsequently triggers the phosphoinositide 3-kinase (PI3K)/AKT signaling cascade[4].

  • Mechanistic Causality: The phosphorylation of AKT is the critical biochemical trigger that enables the translocation of Glucose Transporter 4 (GLUT4) vesicles to the plasma membrane, thereby facilitating rapid cellular glucose uptake[5].

PI3K_Pathway A 4-Hydroxyisoleucine (Ligand) B Insulin Receptor Substrate (IRS-1) A->B Sensitizes C PI3K Activation B->C Activates D AKT Phosphorylation C->D Phosphorylates E GLUT4 Translocation D->E Triggers F Glucose Uptake (Skeletal Muscle) E->F Enables

PI3K/AKT signaling pathway mediating 4-hydroxyisoleucine-induced glucose uptake in skeletal muscle.

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacological effects of 4-OH-Ile and its stereoisomers, experimental designs must incorporate internal controls to validate causality. Below are the gold-standard methodologies used in our laboratories.

Protocol A: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol isolates the direct secretagogue effect of the compound on pancreatic β-cells.

  • Islet Isolation: Isolate pancreatic islets from murine models using collagenase digestion and density gradient centrifugation.

  • Pre-incubation (Baseline Normalization): Incubate islets in a Krebs-Ringer bicarbonate HEPES (KRBH) buffer containing a basal glucose concentration (3.0 mM) for 60 minutes.

    • Causality Check: This step is critical. It depletes intracellular pools of pre-docked insulin granules and normalizes the basal secretory state, ensuring that subsequent insulin release is a dynamic response to the secretagogue rather than an artifact of isolation stress.

  • Treatment Application: Transfer islets to KRBH buffer containing either basal (3.0 mM) or stimulatory (16.7 mM) glucose, supplemented with the test compound (e.g., 200 μM 4-OH-Ile or (4R)-4-hydroxy-D-isoleucine)[6]. Incubate for 60 minutes.

  • Quantification: Collect the supernatant and quantify insulin concentrations using a high-sensitivity ELISA.

    • Self-Validation: The inclusion of the 3.0 mM glucose + compound group validates the glucose-dependency of the drug. If insulin spikes here, the compound is an unsafe, glucose-independent secretagogue.

GSIS_Workflow S1 Islet Isolation (Collagenase) S2 Pre-incubation (3mM Glucose) S1->S2 S3 Treatment (4-OH-Ile + High Glu) S2->S3 S4 Supernatant Collection S3->S4 S5 Insulin Assay (ELISA/RIA) S4->S5

Step-by-step experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Protocol B: In Vivo Metabolic Profiling (Oral Glucose Tolerance Test - OGTT)
  • Preparation: Utilize Diet-Induced Obese (DIO) mice. Fast the animals for 6–8 hours prior to the assay.

    • Causality Check: Fasting depletes hepatic glycogen stores and establishes a stable baseline of endogenous glucose production, allowing the test to strictly measure peripheral glucose disposal.

  • Administration: Administer 4-OH-Ile (e.g., 18–50 mg/kg) via oral gavage 30 minutes prior to the glucose load[6].

  • Glucose Challenge: Administer a 2 g/kg oral glucose load.

  • Sampling: Collect tail vein blood at 0, 15, 30, 60, and 120 minutes to plot the Area Under the Curve (AUC) for glucose clearance.

Quantitative Data Presentation

The following table synthesizes the quantitative pharmacological parameters of 4-OH-Ile based on established in vitro and in vivo models.

Pharmacological ParameterExperimental ConditionQuantitative ObservationBiological Significance
Insulin Secretion (Stimulated) In vitro (Islets) + 16.7 mM GlucosePotentiation observed at 100 μM – 1 mM[3]Acts as a potent, high-capacity insulin secretagogue.
Insulin Secretion (Basal) In vitro (Islets) + 3.0 mM GlucoseNo significant increase above baseline[3]Confirms strict glucose-dependency; prevents hypoglycemia.
Glucose Tolerance In vivo (Diabetic Rats)Improved clearance at 18 mg/kg (IV/Oral)[6]Enhances peripheral glucose disposal and insulin sensitivity.
Lipid Profile Restoration In vivo (Type 1 Diabetic Rats)Restored to control levels at 50 mg/kg/day (14 days)[5]Normalizes cholesterol, HDL, LDL, and triglycerides.
Enzyme Inhibition (SAR) In silico / In vitroHigh binding energy for (4R)-4-hydroxy-D-isoleucine[2]Inhibits α-glucosidase/α-amylase; delays carbohydrate absorption.

References

  • MedChemExpress. "4-Hydroxyisoleucine (4-Hydroxy-L-isoleucine) | Antidiabetic Agent".
  • Diabetes (American Diabetes Association). "4-Hydroxyisoleucine: A Novel Amino Acid Potentiator of Insulin Secretion".
  • American Journal of Physiology-Endocrinology and Metabolism. "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties".
  • ResearchGate. "4-Hydroxyisoleucine: A plant-derived treatment for metabolic syndrome".
  • Prehealing. "4-Hydroxyisoleucine : The Fenugreek-Derived Insulin Sensitizer, Master of Glucose-Dependent Metabolic Harmony".
  • Open Exploration Publishing. "Revolutionizing diabetes treatment: computational insights into 4- hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic".

Sources

Exploratory

Isolation of (2S,3R,4S)-4-Hydroxyisoleucine from Natural Sources: A Methodological Guide for Researchers

An In-Depth Technical Guide Authored by: A Senior Application Scientist Abstract (2S,3R,4S)-4-Hydroxyisoleucine is a non-proteinogenic amino acid of significant interest to the pharmaceutical and nutraceutical industries...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

(2S,3R,4S)-4-Hydroxyisoleucine is a non-proteinogenic amino acid of significant interest to the pharmaceutical and nutraceutical industries due to its potent insulinotropic and anti-diabetic properties.[1][2][3] This unique branched-chain amino acid is not found in mammalian tissues but is present in select plants, most notably the seeds of fenugreek (Trigonella foenum-graecum).[4][5][6][7] Its primary mechanism of action involves stimulating glucose-dependent insulin secretion from pancreatic β-cells, making it a promising candidate for the management of metabolic disorders.[3][4] The natural extract typically contains a mixture of stereoisomers, with the (2S, 3R, 4S) form being the major and most biologically active isomer.[8][9] This guide provides a comprehensive, in-depth overview of the core methodologies for the extraction, purification, and characterization of (2S,3R,4S)-4-hydroxyisoleucine from its primary natural source, fenugreek seeds, designed for researchers, scientists, and drug development professionals.

Foundational Principles & Source Material

The successful isolation of 4-hydroxyisoleucine hinges on a multi-stage process designed to separate this polar amino acid from the complex matrix of lipids, saponins, proteins, and polysaccharides present in fenugreek seeds. The workflow leverages the amphoteric nature of the target molecule, employing sequential extraction and chromatographic techniques to achieve high purity.

Natural Source: The primary and most commercially viable source of 4-hydroxyisoleucine is the seed of Trigonella foenum-graecum.[2][6] The concentration of this amino acid in the seeds can range from 0.1% to 0.5%, necessitating an efficient and scalable isolation strategy.[2][5]

Extraction Phase: Liberating the Target Molecule

The initial phase focuses on liberating the 4-hydroxyisoleucine from the solid seed matrix into a liquid extract. The choice of solvent and pre-treatment steps are critical for maximizing yield and minimizing downstream purification challenges.

Pre-Extraction Protocol: Material Preparation

Proper preparation of the raw fenugreek seeds is a non-negotiable first step for ensuring efficient solvent penetration and extraction.

Step-by-Step Protocol:

  • Grinding: Dry Trigonella foenum-graecum seeds are ground into a coarse powder. A mesh size of 40-mesh (or approximately 0.8 mm) is often cited as effective, providing a balance between increased surface area and preventing excessive fines that can complicate filtration.[4][7][10]

  • Defatting (Recommended): Fenugreek seeds contain a significant lipid fraction that can interfere with the extraction of polar compounds and subsequent chromatographic steps. A defatting step is highly recommended.

    • Suspend the seed powder in a non-polar solvent such as n-hexane or petroleum ether.[4][8][10]

    • Stir the slurry at room temperature for 1-2 hours.

    • Filter the mixture to remove the lipid-containing solvent.

    • Repeat the process at least twice to ensure thorough lipid removal.[4]

    • Air-dry the defatted powder completely to remove any residual solvent.

Solvent Extraction: Selecting the Optimal System

The polarity of 4-hydroxyisoleucine dictates the use of polar solvents for its extraction. Both aqueous and hydro-alcoholic systems are commonly employed, with the latter often providing a cleaner extract.

  • Causality of Solvent Choice: A hydro-alcoholic solvent system (e.g., 50-70% ethanol in water) is often preferred over pure water.[4][8][10] The ethanol component helps to precipitate some polysaccharides and proteins, which are less soluble in the alcohol mixture, thus providing an initial purification step directly within the extraction phase.

Data Presentation: Comparison of Extraction Parameters

Extraction MethodSolvent SystemPlant-to-Solvent Ratio (w/v)Extraction Time & TemperatureReported Yield/ConcentrationReference
Aqueous ExtractionWater1:278 hrs, 37°C23.895g gummy extract from 2500g seeds[7]
Aqueous ExtractionWater10:1 (ml/g)2 h, 90°C, twiceOptimized conditions, yield not specified[11]
Solvent ExtractionEthanol-Water (50:50)1:1024-48 hours macerationAmino acids confirmed present[8]
Solvent ExtractionEthanol-Water (70:30)1:10090 min, StirringNot Specified[4]

Step-by-Step Protocol (Hydro-Alcoholic Extraction):

  • Suspend the defatted fenugreek seed powder in a 50% (v/v) ethanol-water solution. A solid-to-solvent ratio of 1:10 (w/v) is a robust starting point.[4]

  • Stir the mixture vigorously at room temperature for 90 minutes to 2 hours. For exhaustive extraction, this can be extended to a 24-hour maceration period with intermittent shaking.[4][11]

  • Filter the slurry through a fine cloth or filter paper to separate the liquid extract from the solid seed residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. It is crucial to maintain a temperature below 50°C to prevent degradation of the target amino acid.[4] The result is a viscous, crude extract.

Purification & Isolation: The Chromatographic Core

With a crude extract in hand, the focus shifts to isolating 4-hydroxyisoleucine from other co-extracted compounds. Ion-exchange chromatography is the cornerstone of this phase.

Intermediate Purification: Gum Removal

The concentrated aqueous or hydro-alcoholic extract is rich in mucilaginous gums, which must be removed before chromatography to prevent column fouling.

Step-by-Step Protocol:

  • Take the concentrated crude extract.

  • Add 90-95% ethanol to the extract (a common ratio is 5 volumes of ethanol to 1 volume of extract concentrate).[11]

  • The high ethanol concentration will cause the Trigonella gum and other polysaccharides to precipitate out of the solution.

  • Centrifuge the mixture to pellet the precipitated gum.

  • Carefully decant and collect the supernatant, which contains the enriched 4-hydroxyisoleucine.[11]

Ion-Exchange Chromatography (IEX)

This technique separates molecules based on their net charge and is exceptionally effective for purifying amino acids.

  • Principle of Separation: As an amino acid, 4-hydroxyisoleucine is amphoteric. At a pH below its isoelectric point, it carries a net positive charge due to the protonation of its amine group. This allows it to bind to a negatively charged stationary phase, a cation exchange resin. Impurities that are neutral or anionic will not bind and can be washed away. The bound 4-hydroxyisoleucine is then eluted by increasing the pH, which neutralizes its positive charge and releases it from the resin.

Step-by-Step Protocol:

  • Resin Selection & Preparation: Use a strong acid styrene cation exchange resin (e.g., 732 or D001 type).[10][11][12] Prepare the column by washing it sequentially with distilled water and 2N HCl to charge the resin, followed by another water wash until the eluate is neutral.[8]

  • Loading: Dissolve the gum-free supernatant in demineralized water and load it onto the prepared cation exchange column.[10]

  • Washing: Wash the column thoroughly with demineralized water. This step removes sugars, saponins, and other neutral or anionic impurities that did not bind to the resin.[10]

  • Elution: Elute the bound 4-hydroxyisoleucine from the resin using a basic solution. A 1-2N ammonia solution (NH₄OH) is commonly used.[8][10] The increase in pH (e.g., to pH 9) deprotonates the amino group, releases the molecule from the resin, and allows it to be collected.[11]

  • Final Processing: Concentrate the collected ammonia fractions under vacuum to remove the ammonia and water. The resulting product can be spray-dried or freeze-dried to yield a purified powder with a high concentration of 4-hydroxyisoleucine, often exceeding 40%.[10][11]

Mandatory Visualization: Isolation Workflow

Isolation_Workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification Seeds Fenugreek Seeds Grind Grinding (40-mesh) Seeds->Grind Defat Defatting (Hexane) Grind->Defat Solvent Hydro-Alcoholic Extraction (50% EtOH) Defat->Solvent Filter Filtration Solvent->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Precipitate Gum Precipitation (Ethanol Addition) Concentrate->Precipitate IEX Cation Exchange Chromatography Precipitate->IEX Elute Elution (NH4OH) IEX->Elute Dry Drying Elute->Dry Final Purified 4-Hydroxyisoleucine Dry->Final

Caption: Overall workflow for the isolation of 4-hydroxyisoleucine.

Analytical Characterization & Quality Control

Rigorous analytical methods are required to confirm the identity, quantify the concentration, and assess the purity of the isolated 4-hydroxyisoleucine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the analysis of 4-hydroxyisoleucine.

  • Analytical Challenge & Solution: 4-hydroxyisoleucine lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors.[4][13] To overcome this, pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) is employed. OPA reacts with the primary amine of the amino acid to form a highly fluorescent derivative, enabling sensitive detection.[4][7][8]

Data Presentation: Typical HPLC Parameters for Derivatized 4-HIL

ParameterSpecificationRationaleReference
Column C18 Reversed-Phase (e.g., 250mm x 4.6mm, 5µm)Standard for separating small to medium polarity molecules.[7][13]
Mobile Phase A Aqueous Buffer (e.g., Sodium Acetate, pH ~5.7-6.9)Controls the ionization state of the analyte for consistent retention.[7][8][13]
Mobile Phase B Organic Modifier (e.g., Methanol or Acetonitrile)Used in a gradient to elute the derivatized compound from the column.[7][8][13]
Detection Fluorescence (Ex: ~330-355 nm, Em: ~410-440 nm)Provides high sensitivity for the OPA-derivatized amino acid.[7][8]
Derivatization Pre-column with O-phthaldialdehyde (OPA)Necessary for sensitive fluorescence detection.[7][8]

Mandatory Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_sample Sample Prep cluster_hplc HPLC System Sample Isolated 4-HIL Sample Deriv Derivatization (OPA Reagent) Sample->Deriv Injector Injector Deriv->Injector Column C18 Column Injector->Column Detector Fluorescence Detector Column->Detector Data Chromatogram (Peak at specific RT) Detector->Data

Caption: Workflow for HPLC analysis with pre-column derivatization.

Isomer Separation

Standard reversed-phase HPLC can typically separate diastereomers of 4-hydroxyisoleucine, which may appear as two distinct peaks.[8] However, the separation of all four potential stereoisomers requires a more specialized approach.

  • Chiral HPLC: To resolve the enantiomers and confirm the specific (2S,3R,4S) configuration, a chiral stationary phase (CSP) is mandatory.[4][13] This direct method is essential for advanced drug development and quality control where specific stereoisomer purity must be guaranteed.

Conclusion

The isolation of (2S,3R,4S)-4-hydroxyisoleucine from Trigonella foenum-graecum is a well-defined, multi-step process that relies on fundamental biochemical and analytical principles. The procedure, beginning with careful material preparation and efficient hydro-alcoholic extraction, progresses through a critical purification core centered on cation-exchange chromatography. Each step is a self-validating system; for instance, the successful binding and elution from the IEX column confirm the amino acid nature of the target, which is then definitively identified and quantified by derivatization-based HPLC. This comprehensive approach, when executed with precision, allows for the consistent production of high-purity 4-hydroxyisoleucine, enabling further research into its significant therapeutic potential.

References

  • Technical Support Center: Optimizing HPLC Parameters for 4-Hydroxyisoleucine Isomer Separ
  • Application Notes and Protocols for the Extraction of 4-Hydroxyisoleucine from Trigonella foenum-graecum - Benchchem.
  • 4-Hydroxyisoleucine: The Key Amino Acid Supporting Blood Sugar - SG Bio NZ.
  • Ingredient: 4-hydroxyisoleucine - Caring Sunshine.
  • Study on Extraction and Purification of 4-Hydroxyisoleucine
  • A Process For Isolation Of 4 Hydroxyisoleucine (Hil)
  • The detection of isomers of 4-hydroxyisoleucine by the Jeol Amino Acid Analyser and by TLC - PubMed.
  • Extraction and Characterization of 4- hydroxyisoleucine from trigonella foenum graecum seeds - iajps.
  • Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L.
  • 4-Hydroxyisoleucine (4-Hydroxy-L-isoleucine) | Antidiabetic Agent | MedChemExpress.
  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum)
  • US6903136B2 - Food supplements containing 4-hydroxyisoleucine and creatine - Google P
  • Novel method for extracting 4-hydroxy isoleucine product
  • A strategy for L-isoleucine dioxygenase screening and 4-hydroxyisoleucine production by resting cells - Taylor & Francis.
  • Standardisation of Fenugreek extract using 4-hydroxyisoleucine as a marker compound.
  • 4-Hydroxyisoleucine: a novel amino acid potenti

Sources

Foundational

Comprehensive Technical Guide on D-Isoleucine, 4-hydroxy-, (4R)-: Physicochemical Profiling and Pharmacological Applications

Executive Summary D-Isoleucine, 4-hydroxy-, (4R)- (CAS: 681230-43-3) is a highly specific, non-proteinogenic amino acid diastereomer belonging to the 4-hydroxyisoleucine (4-HIL) family[1]. While the major isomer (2S,3R,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Isoleucine, 4-hydroxy-, (4R)- (CAS: 681230-43-3) is a highly specific, non-proteinogenic amino acid diastereomer belonging to the 4-hydroxyisoleucine (4-HIL) family[1]. While the major isomer (2S,3R,4S) is widely recognized for its abundance in Trigonella foenum-graecum (fenugreek)[2], the (4R)-D-isomer presents a unique stereochemical architecture that is critical for advanced structure-activity relationship (SAR) studies in metabolic pharmacology[1]. This guide provides a comprehensive technical analysis of its physical properties, stereochemical dynamics, and the rigorous methodologies required for its isolation and validation.

Physicochemical Profiling

Accurate physicochemical characterization is the bedrock of predicting a molecule's pharmacokinetic behavior. D-Isoleucine, 4-hydroxy-, (4R)- demonstrates excellent compliance with Lipinski’s Rule of Five, making it a prime candidate for oral drug development[3].

Table 1: Physicochemical and Molecular Properties
ParameterValueCausality / Significance
IUPAC Name (2R,3S,4R)-2-amino-4-hydroxy-3-methylpentanoic acidDefines the exact spatial arrangement of the D-allo derivative[1].
Molecular Formula C6H13NO3Standard aliphatic amino acid with a hydroxyl substitution[4].
Molecular Weight 147.17 g/mol Low MW ensures high cellular permeability and oral bioavailability[4].
Exact Mass 147.0895 g/mol Critical for high-resolution mass spectrometry (HRMS) validation[1].
Melting Point 223-224 °CHigh MP indicates strong intermolecular hydrogen bonding in the solid crystal lattice[4].
Boiling Point 331.6 °C (at 760 mmHg)High BP due to the zwitterionic nature and extensive H-bonding network[4].
Density 1.181 ± 0.06 g/cm³Reflects the compact packing of the aliphatic chain and polar functional groups[4].
LogP / LogD -2.8 / -0.832Highly hydrophilic; requires active transport (e.g., amino acid transporters) for cellular uptake[1].
TPSA 83.6 ŲOptimal for systemic circulation but limits blood-brain barrier (BBB) passive diffusion[1].

Stereochemical Architecture & Structural Dynamics

The biological efficacy of 4-hydroxyisoleucine is strictly stereodependent. The (4R) hydroxyl group in D-Isoleucine, 4-hydroxy-, (4R)- alters the dihedral angles of the aliphatic backbone compared to the major (4S) isomer[1]. This specific spatial orientation impacts how the molecule docks into the allosteric sites of metabolic enzymes. The presence of 3 hydrogen bond donors (amine, hydroxyl, carboxyl) and 4 acceptors creates a rigid hydration shell in aqueous environments, which must be energetically overcome during receptor binding[1].

Experimental Methodologies: Isolation and Validation

Isolating a minor diastereomer like D-Isoleucine, 4-hydroxy-, (4R)- from a complex phytochemical matrix requires a highly orthogonal, self-validating purification strategy[2].

Protocol: Orthogonal Extraction and Chiral Resolution

Step 1: Matrix Defatting

  • Action: Macerate pulverized fenugreek seeds in n-hexane (1:5 w/v) for 24 hours.

  • Causality: Fenugreek seeds contain lipophilic compounds that form intractable emulsions during aqueous extraction. Hexane selectively removes these without extracting the highly polar amino acids[2].

Step 2: Zwitterionic Extraction

  • Action: Extract the defatted marc with 70% ethanol/water. Adjust to pH 2.5 using dilute HCl.

  • Causality: At pH 2.5, the carboxylate group (predicted pKa ~2.41) is protonated, rendering the molecule with a net positive charge[4]. This prepares the analyte for cation-exchange chromatography.

Step 3: Cation-Exchange Chromatography

  • Action: Load the extract onto a strongly acidic cation-exchange resin (e.g., Dowex 50W). Wash with deionized water, then elute with 0.5 M NH₄OH.

  • Causality: The resin captures the positively charged amino acids. The NH₄OH wash raises the pH above the isoelectric point, neutralizing the positive charge and releasing the amino acids.

  • Self-Validation System: Spot the eluate on a TLC plate and spray with Ninhydrin. A distinct purple spot confirms the presence of primary amines. Validation checkpoint: If the eluate fails this test but shows mass accumulation, the column was channeled or overloaded, necessitating a resin regeneration cycle.

Step 4: Chiral Preparative HPLC

  • Action: Subject the enriched fraction to HPLC using a Crown Ether chiral stationary phase. Mobile phase: Perchloric acid (pH 1.5) in methanol/water.

  • Causality: Diastereomers cannot be separated by standard C18 columns. The chiral crown ether forms transient, stereospecific inclusion complexes with the protonated primary amine. The (4R) spatial arrangement interacts differently with the chiral cavity than the major (4S) isomer, enabling baseline resolution[1].

IsolationWorkflow A Fenugreek Seeds (Trigonella foenum-graecum) B Defatting (Hexane Extraction) A->B Remove Lipids C Polar Extraction (EtOH/Water 70:30) B->C Extract Amino Acids D Cation-Exchange Chromatography (Binding of Zwitterions) C->D Isolate Basic/Zwitterionic E Elution (Dilute NH4OH) D->E Release Amino Acids F Chiral Preparative HPLC (Isomer Resolution) E->F Separate Diastereomers G D-Isoleucine, 4-hydroxy-, (4R)- (CAS: 681230-43-3) F->G High Purity Yield

Workflow for the isolation and chiral purification of D-Isoleucine, 4-hydroxy-, (4R)-.

Pharmacological Relevance & Mechanism of Action

D-Isoleucine, 4-hydroxy-, (4R)- and its isomeric counterparts act as potent, glucose-dependent insulinotropic agents[2][3]. Unlike traditional sulfonylureas, which force insulin secretion regardless of blood glucose levels (risking severe hypoglycemia), 4-HIL operates via a synergistic metabolic pathway[2].

Causality of Glucose Dependence: The molecule does not bind directly to the K⁺_ATP channel. Instead, it amplifies mitochondrial oxidative phosphorylation only when ambient glucose is elevated[2]. This targeted increase in the ATP/ADP ratio triggers the closure of K⁺_ATP channels, subsequent membrane depolarization, calcium influx, and insulin exocytosis[2]. Furthermore, ADMET profiling indicates it is non-ecotoxic, possesses low CYP450 inhibition liability, and is non-toxic to androgen or PPAR-γ receptors, making it a highly favorable scaffold for antidiabetic drug design[3].

MOA HIL 4-Hydroxyisoleucine (4R-Isomer) Metab Increased ATP/ADP Ratio HIL->Metab Synergistic Enhancement Gluc Hyperglycemic State (Elevated Glucose) Gluc->Metab Glycolysis KATP Closure of K+_ATP Channels Metab->KATP Channel Inhibition Ca Voltage-Gated Ca2+ Influx KATP->Ca Depolarization Insulin Insulin Exocytosis Ca->Insulin Secretion

Glucose-dependent insulinotropic mechanism of action of 4-hydroxyisoleucine.

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Exploratory

The Role of D-Isoleucine, 4-hydroxy-, (4R)- in Glucose-Dependent Insulin Secretion: A Technical Whitepaper

Executive Summary In the landscape of metabolic drug development, uncoupling insulin secretagogue activity from the risk of hypoglycemia remains a primary pharmacological hurdle. D-Isoleucine, 4-hydroxy-, (4R)- (CAS: 681...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metabolic drug development, uncoupling insulin secretagogue activity from the risk of hypoglycemia remains a primary pharmacological hurdle. D-Isoleucine, 4-hydroxy-, (4R)- (CAS: 681230-43-3)[1], a specific stereoisomer of the non-proteinogenic amino acid 4-hydroxyisoleucine (4-HIL), offers a compelling solution. Originally identified in the seeds of Trigonella foenum-graecum (fenugreek)[2][3], 4-HIL acts as a powerful metabolic regulator. While the (2S, 3R, 4S) configuration is the most abundant natural isomer, advanced computational screening reveals that the (2R, 3R, 4R) stereoisomer—corresponding to the D-Isoleucine derivative—exhibits exceptionally strong binding energies with metabolic targets[4].

As a Senior Application Scientist, I have structured this guide to unpack the causality behind its glucose-dependent insulinotropic action, its peripheral insulin-sensitizing effects, and the self-validating experimental protocols required to evaluate its efficacy in preclinical models.

Mechanistic Causality: How the (4R)- Isomer Modulates Metabolism

The therapeutic value of D-Isoleucine, 4-hydroxy-, (4R)- lies in its dual-action mechanism: it stimulates the pancreas while simultaneously sensitizing peripheral tissues[2].

The Glucose-Dependent Secretagogue Effect

Unlike sulfonylureas, which force K_ATP channel closure and insulin release regardless of ambient glucose (leading to severe hypoglycemia), 4-HIL operates strictly as a glucose-dependent potentiator[5][6].

  • The Causality: The isomer does not initiate the secretion cascade on its own. Instead, it requires a permissive threshold of elevated blood glucose (>8.3 mM)[2]. At these concentrations, glucose metabolism within the pancreatic β-cell generates a baseline ATP/ADP ratio shift. 4-HIL acts synergistically to amplify this specific signal, ensuring that insulin is only released during hyperglycemic states[5].

Peripheral Tissue Sensitization & Anti-Inflammatory Action

In peripheral tissues like the liver and skeletal muscle, obesity and lipotoxicity induce insulin resistance (IR) primarily through chronic inflammation.

  • The Causality: Elevated free fatty acids trigger the production of Tumor Necrosis Factor-alpha (TNF-α), which activates the Jun N-terminal kinase (JNK) pathway[2][7]. JNK phosphorylates Insulin Receptor Substrate-1 (IRS-1) at Serine 307. This aberrant serine phosphorylation creates steric hindrance, preventing the docking and activation of PI3K[8].

  • 4-HIL directly downregulates TNF-α and the TACE/TIMP3 system, thereby reducing p-IRS-1 (Ser307) levels[8]. This restores the canonical PI3K/AKT signaling cascade, driving GLUT4 translocation to the membrane for glucose uptake and restoring hepatic glycogen synthesis[2][7].

Mechanism cluster_beta Pancreatic β-Cells cluster_peripheral Peripheral Tissues (Liver/Muscle) HIL D-Isoleucine, 4-hydroxy-, (4R)- Beta β-Cell Activation HIL->Beta Potentiates PI3K PI3K / AKT Pathway HIL->PI3K Sensitizes TNF TNF-α & JNK Inhibition HIL->TNF Anti-inflammatory Glucose Elevated Glucose (>8.3 mM) Glucose->Beta Permissive Trigger Insulin Insulin Secretion Beta->Insulin Insulin->PI3K Synergistic GLUT4 GLUT4 Translocation PI3K->GLUT4 Increases Uptake Glycogen Glycogen Synthesis TNF->Glycogen Restores

Figure 1: Dual mechanism of D-Isoleucine, 4-hydroxy-, (4R)- in β-cells and peripheral tissues.

Quantitative Data Presentation

To understand the operational window of this compound, we must look at its pharmacological effects stratified by glucose concentration and tissue type.

Table 1: Pharmacological Effects of 4-HIL Isomers Across Metabolic States

ParameterLow/Basal Glucose (3-5 mM)Elevated Glucose (8.3-16.7 mM)Mechanistic Driver
Insulin Secretion (β-cells) No significant increaseMaximally PotentiatedGlucose-dependent ATP/ADP amplification[2][5]
GLUT4 Translocation (Muscle) MinimalSignificantly IncreasedPI3K/AKT pathway activation[2][8]
TNF-α Expression (Liver) Normal baselineSuppressed in IR modelsDownregulation of TACE expression[8]
Glycogen Synthesis (Liver) Normal baselineRestored from IR stateInhibition of JNK / reduction of p-IRS-1 (Ser307)[7][8]

Self-Validating Experimental Protocols

Trustworthiness in drug development relies on assays that inherently prove their own mechanistic assumptions. Below are two field-proven methodologies for evaluating D-Isoleucine, 4-hydroxy-, (4R)-.

Protocol 1: In Vitro Assessment of Glucose-Dependent Insulin Secretion

Purpose: To validate that the secretagogue activity of the isomer is strictly reliant on hyperglycemia, thereby proving its safety against hypoglycemia.

  • Islet Isolation & Recovery: Isolate pancreatic islets of Langerhans from healthy murine models using standard collagenase digestion and Ficoll gradient purification. Culture overnight in RPMI-1640 to allow recovery from enzymatic stress.

  • Basal Pre-incubation: Wash islets and incubate in Krebs-Ringer bicarbonate (KRB) buffer containing 3 mM glucose for 60 minutes. Causality: This depletes residual intracellular glucose and establishes a true basal secretion baseline.

  • Treatment Stratification: Divide islets into two master cohorts: Basal Glucose (5 mM) and Stimulatory Glucose (16.7 mM)[5].

  • Compound Administration: Within each cohort, apply D-Isoleucine, 4-hydroxy-, (4R)- at escalating doses (100 µM, 500 µM, 1 mM)[5]. Include a vehicle control (KRB only) and a positive control (e.g., GLP-1).

  • Quantification: After 60 minutes of incubation, collect the supernatant and quantify insulin release via a high-sensitivity ELISA.

  • Self-Validation Check: The assay is only considered valid if the 5 mM glucose + 4-HIL cohort shows no statistically significant difference from the 5 mM vehicle control[5]. If insulin spikes at 5 mM, the compound is acting independently of glucose, violating the hypothesis.

Protocol 2: Reversal of Hepatic Insulin Resistance (HepG2 Model)

Purpose: To evaluate the isomer's ability to rescue glycogen synthesis by modulating the TNF-α/JNK inflammatory axis.

  • Cell Culture & IR Induction: Culture HepG2 hepatocytes in DMEM. Induce the insulin-resistant (IR) state by exposing the cells to 10 ng/mL TNF-α for 24 hours[7].

  • Validation of IR State: Before proceeding, measure basal glucose uptake using the fluorescent analog 2-NBDG. A >40% drop in fluorescence compared to untreated cells confirms successful IR induction.

  • Treatment Phase: Co-incubate the IR-HepG2 cells with D-Isoleucine, 4-hydroxy-, (4R)- (10 µM and 20 µM) for 24 hours[7].

  • Protein Extraction & Western Blot: Lyse the cells using RIPA buffer with protease/phosphatase inhibitors. Run Western blots targeting total IRS-1, p-IRS-1 (Ser307), AKT, and GLUT4[8].

  • Metabolic Readout: Quantify intracellular glycogen content using a standard anthrone-sulfuric acid colorimetric assay[7].

  • Self-Validation Check: The reduction in the p-IRS-1 (Ser307) band intensity must directly correlate with the quantitative increase in intracellular glycogen[7][8]. This proves the mechanistic link between resolving the steric hindrance on IRS-1 and restoring downstream metabolic function.

Workflow Step1 Culture HepG2 Cells Step2 Induce IR (TNF-α) Step1->Step2 Step3 Treat with (4R)- Isomer Step2->Step3 Step4 Measure Glucose Uptake (2-NBDG) Step3->Step4 Step5 Western Blot (p-IRS-1, GLUT4) Step4->Step5

Figure 2: Self-validating workflow for assessing hepatic insulin resistance reversal.

References

  • Avalos-Soriano, A., De la Cruz-Cordero, R., Rosado, J., & Garcia-Gasca, T. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, MDPI.
  • Sauvaire, Y., Petit, P., Broca, C., Manteghetti, M., Baissac, Y., Fernandez-Alvarez, J., Gross, R., Roye, M., Lefranc-Millot, C., Gomis, R., & Ribes, G. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, PubMed.
  • Gao, Y., Li, M., Wang, X., et al. (2015). 4‑Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF‑α and regulating the expression of insulin signal transduction proteins. Spandidos Publications.
  • Wang, X., Li, M., Gao, Y., et al. (2016). 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. PMC.
  • Open Exploration Publishing. (2025). Revolutionizing diabetes treatment: computational insights into 4- hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic.
  • CAPS Database. Phytochemical: D-Isoleucine, 4-hydroxy-, (4R)-. NCBS.
  • EPA Chemistry Dashboard. 2-Amino-4-hydroxyhept-6-ynoic acid - Similar Compounds.

Sources

Foundational

An In-Depth Technical Guide to the Receptor Binding Affinity of (4R)-4-hydroxy-D-isoleucine

A Senior Application Scientist's Perspective on Elucidating the Molecular Target of a Novel Insulinotropic Agent Foreword: Embracing the Known and Charting the Unknown To our fellow researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Elucidating the Molecular Target of a Novel Insulinotropic Agent

Foreword: Embracing the Known and Charting the Unknown

To our fellow researchers, scientists, and drug development professionals, this guide delves into the receptor binding affinity of (4R)-4-hydroxy-D-isoleucine, more specifically its biologically active stereoisomer, (2S, 3R, 4S)-4-hydroxyisoleucine. This unique, non-proteinogenic amino acid, isolated from fenugreek (Trigonella foenum-graecum) seeds, has garnered significant interest for its potent insulinotropic and anti-diabetic properties.[1] Unlike many conventional insulin secretagogues, its action is strictly glucose-dependent, offering a promising therapeutic window with a reduced risk of hypoglycemia.[2]

However, a comprehensive review of the current scientific literature reveals a critical knowledge gap: the specific molecular receptor for (2S, 3R, 4S)-4-hydroxyisoleucine remains to be definitively identified. Its mechanism of action, while partially elucidated, lacks a well-defined initial binding partner. This guide, therefore, adopts a dual-pronged approach. Firstly, it will meticulously synthesize the existing knowledge of the compound's physiological effects and downstream signaling pathways. Secondly, and more importantly, it will serve as a technical roadmap, providing field-proven methodologies and experimental designs to empower researchers to systematically investigate and ultimately identify the elusive receptor. We will explore the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system for generating robust and reliable data.

Part 1: The Current Landscape: Understanding the Physiological and Cellular Effects of (2S, 3R, 4S)-4-hydroxyisoleucine

(2S, 3R, 4S)-4-hydroxyisoleucine has demonstrated a dual mechanism of action in preclinical studies, making it a compelling candidate for the management of type 2 diabetes and metabolic syndrome.[3][4]

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic β-Cells

The primary and most well-documented effect of (2S, 3R, 4S)-4-hydroxyisoleucine is its ability to enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][2] This effect has been observed in isolated rat and human islets of Langerhans.[2] The glucose dependency is a critical feature, as the compound is ineffective at low or basal glucose concentrations, thereby minimizing the risk of drug-induced hypoglycemia.[2] The pattern of insulin secretion induced by (2S, 3R, 4S)-4-hydroxyisoleucine is biphasic, mimicking the natural physiological response to a glucose challenge.[2]

Notably, (2S, 3R, 4S)-4-hydroxyisoleucine does not appear to interact with the binding sites of other known insulin secretagogues such as leucine, arginine, or sulfonylureas (e.g., tolbutamide), suggesting a novel mechanism of action.[2]

Enhancement of Insulin Sensitivity in Peripheral Tissues

Beyond its effects on the pancreas, (2S, 3R, 4S)-4-hydroxyisoleucine has been shown to improve insulin sensitivity in peripheral tissues such as skeletal muscle and liver.[1][3] This is achieved through the activation of key intracellular signaling pathways, including:

  • AMP-activated protein kinase (AMPK) activation: This pathway is a central regulator of cellular energy homeostasis.[1]

  • Protein Kinase B (Akt) signaling: Activation of Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake.[1]

By enhancing insulin sensitivity, (2S, 3R, 4S)-4-hydroxyisoleucine helps to address the underlying insulin resistance that is a hallmark of type 2 diabetes.

Known Signaling Pathways

The current understanding of the signaling pathways modulated by (2S, 3R, 4S)-4-hydroxyisoleucine is summarized in the diagrams below.

cluster_pancreas Pancreatic β-Cell High Glucose High Glucose Metabolism Metabolism High Glucose->Metabolism ATP/ADP Ratio ATP/ADP Ratio Metabolism->ATP/ADP Ratio KATP Channel Closure KATP Channel Closure ATP/ADP Ratio->KATP Channel Closure Membrane Depolarization Membrane Depolarization KATP Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion 4-HIL (2S, 3R, 4S)-4- hydroxyisoleucine 4-HIL->Insulin Secretion Potentiates

Caption: Glucose-Stimulated Insulin Secretion Pathway.

cluster_peripheral Peripheral Tissues (Muscle, Liver) 4-HIL (2S, 3R, 4S)-4- hydroxyisoleucine AMPK Activation AMPK Activation 4-HIL->AMPK Activation Akt Activation Akt Activation 4-HIL->Akt Activation GLUT4 Translocation GLUT4 Translocation Akt Activation->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Caption: Insulin Sensitivity Enhancement Pathway.

Part 2: Charting the Course: A Technical Guide to Identifying the Molecular Target of (2S, 3R, 4S)-4-hydroxyisoleucine

The absence of a known receptor necessitates a systematic and multi-faceted approach to its identification. This section provides detailed experimental protocols for researchers to investigate potential molecular targets.

Hypothesis Generation: Potential Candidate Receptors and Molecular Targets

Based on the known physiology of insulin secretion, we can hypothesize several classes of potential molecular targets for (2S, 3R, 4S)-4-hydroxyisoleucine:

  • Ion Channels: The potentiation of GSIS is intrinsically linked to ion channel activity in pancreatic β-cells.

    • ATP-sensitive potassium (KATP) channels: While direct interaction with the sulfonylurea receptor (SUR) subunit has been ruled out, an allosteric modulatory site on the KATP channel complex remains a possibility.

    • Voltage-gated calcium channels (VGCCs): Enhanced Ca2+ influx is a key step in insulin exocytosis. (2S, 3R, 4S)-4-hydroxyisoleucine could directly or indirectly modulate the activity of these channels.

  • Orphan G-protein Coupled Receptors (GPCRs): Many orphan GPCRs are expressed in pancreatic islets and are involved in metabolic regulation. (2S, 3R, 4S)-4-hydroxyisoleucine could be the endogenous or a novel synthetic ligand for one of these receptors.

  • Amino Acid Transporters or Sensing Proteins: The cell may utilize a specific transporter or a yet-unidentified amino acid sensing protein that, upon binding, initiates a signaling cascade.

Experimental Protocols for Target Identification and Validation

The following protocols are designed to systematically test the aforementioned hypotheses.

Objective: To determine if (2S, 3R, 4S)-4-hydroxyisoleucine specifically binds to membranes isolated from insulin-secreting cell lines or primary islets.

Causality: This is the most direct method to demonstrate a physical interaction between the compound and a membrane-bound protein. A positive result would strongly indicate the presence of a receptor.

Protocol:

  • Preparation of Radiolabeled (2S, 3R, 4S)-4-hydroxyisoleucine ([³H]-4-HIL):

    • Custom synthesis of [³H]-4-HIL is required. This is a critical and often rate-limiting step. The specific activity should be as high as possible (typically >20 Ci/mmol).

  • Membrane Preparation:

    • Culture an appropriate insulin-secreting cell line (e.g., INS-1E, MIN6) or isolate primary pancreatic islets.

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: [³H]-4-HIL + membranes.

      • Non-specific Binding: [³H]-4-HIL + membranes + a high concentration of unlabeled (2S, 3R, 4S)-4-hydroxyisoleucine (e.g., 1000-fold excess).

      • Competition Binding: [³H]-4-HIL + membranes + increasing concentrations of unlabeled (2S, 3R, 4S)-4-hydroxyisoleucine or other test compounds.

    • Incubate at an appropriate temperature (e.g., room temperature or 37°C) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50 value.

    • Calculate the dissociation constant (Kd) from saturation binding experiments or the Ki from competition experiments using the Cheng-Prusoff equation.

Self-Validation: The inclusion of a non-specific binding control is crucial for validating the specificity of the interaction. A clear dose-dependent inhibition in the competition assay further validates the binding event.

Objective: To characterize the binding kinetics (association and dissociation rates) of (2S, 3R, 4S)-4-hydroxyisoleucine to a purified, immobilized target protein.

Causality: SPR provides a label-free method to study binding events in real-time. This is particularly useful if a candidate receptor is identified through other means (e.g., affinity chromatography-mass spectrometry) and needs to be validated.

Protocol:

  • Target Protein Immobilization:

    • Purify the candidate receptor protein (e.g., an orphan GPCR).

    • Immobilize the protein onto a sensor chip (e.g., CM5 chip) using amine coupling or other appropriate chemistry.

  • Binding Measurement:

    • Inject a series of concentrations of (2S, 3R, 4S)-4-hydroxyisoleucine over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Self-Validation: The binding response should be dose-dependent. A control flow cell with an irrelevant immobilized protein should show no significant binding.

Objective: To assess the functional consequences of (2S, 3R, 4S)-4-hydroxyisoleucine interaction with potential targets, such as ion channels or GPCRs.

Causality: These assays provide a crucial link between a binding event and a physiological response, which is essential for confirming the relevance of an identified receptor.

Protocol for Ion Channel Investigation (Patch-Clamp Electrophysiology):

  • Cell Preparation:

    • Use single cells from an insulin-secreting cell line or dispersed primary islet cells.

  • Electrophysiological Recording:

    • In the whole-cell patch-clamp configuration, measure KATP channel currents or VGCC currents.

    • Perfuse the cells with a solution containing (2S, 3R, 4S)-4-hydroxyisoleucine at various concentrations.

    • Record any changes in channel activity (e.g., inhibition of KATP channels, potentiation of VGCC currents).

Protocol for GPCR Deorphanization (Calcium Mobilization or cAMP Assay):

  • Cell Line Development:

    • Generate stable cell lines (e.g., HEK293 or CHO) expressing candidate orphan GPCRs.

  • Functional Assay:

    • Calcium Mobilization: For Gq-coupled GPCRs, load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Measure changes in intracellular calcium concentration upon stimulation with (2S, 3R, 4S)-4-hydroxyisoleucine using a fluorescence plate reader.

    • cAMP Assay: For Gs- or Gi-coupled GPCRs, measure changes in intracellular cAMP levels using a commercially available kit (e.g., HTRF or LANCE).

  • Data Analysis:

    • Generate dose-response curves to determine the EC50 value for the functional response.

Self-Validation: The functional response should be specific to the cells expressing the candidate receptor and not observed in the parental cell line. The use of known agonists and antagonists for the receptor family can further validate the findings.

Start Start Hypothesis Hypothesize Potential Targets (Ion Channels, Orphan GPCRs, etc.) Start->Hypothesis Radioligand Assay Radioligand Binding Assay ([³H]-4-HIL) Hypothesis->Radioligand Assay Binding? Binding? Radioligand Assay->Binding? SPR Surface Plasmon Resonance (SPR) for Kinetics Binding?->SPR Yes Refine Hypothesis Refine Hypothesis/ Screen Other Targets Binding?->Refine Hypothesis No Functional Assay Functional Assays (Patch-Clamp, Ca2+ Mobilization) SPR->Functional Assay Target Validated Target Validated Functional Assay->Target Validated Refine Hypothesis->Hypothesis

Sources

Protocols & Analytical Methods

Method

asymmetric synthesis protocols for D-Isoleucine, 4-hydroxy-, (4R)-

Application Note: Asymmetric Synthesis Protocols for D-Isoleucine, 4-hydroxy-, (4R)- Executive Summary The non-proteinogenic amino acid 4-hydroxyisoleucine (4-HIL) exhibits potent, glucose-dependent insulinotropic proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis Protocols for D-Isoleucine, 4-hydroxy-, (4R)-

Executive Summary

The non-proteinogenic amino acid 4-hydroxyisoleucine (4-HIL) exhibits potent, glucose-dependent insulinotropic properties, making it a highly valuable scaffold in the development of anti-diabetic therapeutics [1]. While the naturally occurring isomer from fenugreek seeds is (2S,3R,4S)-4-HIL, comprehensive structure-activity relationship (SAR) studies often require access to its non-natural stereoisomers. This application note details a validated, self-contained protocol for the asymmetric synthesis of (2R,3R,4R)-4-hydroxyisoleucine (the (4R)-D-allo-like isomer). The methodology leverages a chiral pinane-derived oxazinone auxiliary to establish three contiguous stereocenters with absolute control [1, 2].

Mechanistic Rationale & Stereochemical Strategy

The synthesis of (2R,3R,4R)-4-hydroxyisoleucine requires the precise installation of three contiguous chiral centers (C2, C3, and C4). To achieve this, the protocol utilizes a chiral glycine equivalent approach.

  • Auxiliary-Directed Enolate Alkylation: The condensation of (1R,2R,5R)-2-hydroxypinan-3-one with a glycine ester forms a rigid 1,4-oxazin-2-one auxiliary. When treated with Lithium Diisopropylamide (LDA), a rigid kinetic Z-enolate is generated. The bulky pinane framework effectively shields the Si-face of the enolate, forcing the electrophile (butan-2,3-dione) to attack exclusively from the Re-face.

  • Substrate-Controlled Reduction: Following the aldol condensation and subsequent dehydration to the α,β -didehydroamino acid, the exocyclic alkene is reduced via catalytic hydrogenation to establish the C3 stereocenter. The adjacent ketone is then reduced using L-Selectride. The massive steric bulk of the lithium tri-sec-butylborohydride reagent prevents attack from the hindered face, ensuring strict substrate-controlled diastereoselectivity to yield the (4R) alcohol [1].

  • Self-Validating Cleavage: The final deprotection utilizes hydrofluoric acid (HF) at 0 °C. This mild cleavage prevents epimerization at the highly sensitive C2 alpha-center and triggers spontaneous cyclization into the thermodynamically stable (3R,4R,5R)-lactone, which serves as a stable, crystalline intermediate for analytical validation prior to final hydrolysis.

Stereocontrol Pinane Pinane Auxiliary Steric Shielding Enolate Rigid Z-Enolate Geometry Pinane->Enolate Directs FacialAttack Re-face Attack by Diacetyl Enolate->FacialAttack Enforces C3Center (3R) Stereocenter Established FacialAttack->C3Center Hydrogenation Hydride L-Selectride Bulky Hydride C3Center->Hydride Substrate Control C4Center (4R) Stereocenter Established Hydride->C4Center Diastereoselection

Mechanistic causality of stereocontrol directed by the pinane auxiliary and L-Selectride.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the critical reaction parameters and expected yields for each transformation are summarized below.

StepReaction PhaseReagents & ConditionsYield (%)Stereochemical Outcome
1 Auxiliary Condensation(1R,2R,5R)-2-hydroxypinan-3-one, Gly-OEt, BF₃·Et₂O, Toluene, Reflux85%Auxiliary chirality retained
2 Aldol & DehydrationButan-2,3-dione, LDA, THF, -78 °C74%(Z)-Didehydroamino acid
3 Alkene HydrogenationH₂, Pd/C (10%), EtOAc, 25 °C92%(3R) configuration established
4 Ketone ReductionL-Selectride (1.1 eq), THF, -78 °C, 1 h>90%(4R) configuration (dr >95:5)
5 Auxiliary CleavageHF, 0 °C, 1 h55%(3R,4R,5R)-Lactone
6 Lactone HydrolysisLiOH (aq), THF, then H⁺95%(2R,3R,4R)-4-Hydroxyisoleucine

Step-by-Step Experimental Protocol

Step 1: Assembly of the Chiral Glycine Equivalent
  • Charge a flame-dried round-bottom flask equipped with a Dean-Stark trap with (1R,2R,5R)-2-hydroxypinan-3-one (1.0 equiv) and glycine ethyl ester hydrochloride (1.2 equiv) in anhydrous toluene (0.2 M).

  • Add a catalytic amount of boron trifluoride etherate (BF₃·Et₂O, 0.1 equiv).

  • Reflux the mixture for 12 hours, continuously removing water to drive the imine formation and subsequent cyclization.

  • Cool to room temperature, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate in vacuo to yield the chiral oxazinone.

Step 2: Aldol Condensation and Dehydration
  • Dissolve the chiral oxazinone (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78 °C.

  • Dropwise add LDA (1.1 equiv, 2.0 M in THF/heptane). Stir for 45 minutes at -78 °C to ensure complete enolization.

  • Add butan-2,3-dione (diacetyl, 1.5 equiv) dropwise. Maintain the temperature at -78 °C for 2 hours.

  • Quench with saturated aqueous NH₄Cl and warm to room temperature. The dehydration to the exocyclic α,β -unsaturated ketone typically occurs spontaneously during standard silica gel chromatography (Hexanes/EtOAc 80:20).

Step 3: Sequential Reduction (Alkene & Ketone)
  • Alkene Hydrogenation: Dissolve the didehydroamino acid derivative in EtOAc. Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (1 atm) at 25 °C for 4 hours. Filter through Celite and concentrate.

  • Ketone Reduction (Critical Step): Dissolve the hydrogenated intermediate in anhydrous THF and cool strictly to -78 °C. Causality note: Temperature excursions above -70 °C will result in a precipitous drop in diastereomeric ratio.

  • Slowly add L-Selectride (1.1 equiv, 1.0 M in THF). Stir at -78 °C for 1 hour.

  • Quench carefully with 10% aqueous H₂O₂ and 3N NaOH to oxidize the borane byproducts. Extract with EtOAc and purify via flash chromatography.

Step 4: Auxiliary Cleavage and Lactonization
  • Transfer the purified alcohol intermediate to a Teflon flask.

  • Cool to 0 °C and add cold hydrofluoric acid (HF, 48% aqueous solution) or HF-pyridine complex. Stir for exactly 1 hour at 0 °C.

  • Carefully neutralize the mixture with saturated aqueous NaHCO₃. Extract with dichloromethane.

  • The product spontaneously cyclizes to the (3R,4R,5R)-4-hydroxyisoleucine lactone. Purify by crystallization from diethyl ether.

Step 5: Hydrolysis to the Free Amino Acid
  • Dissolve the lactone in a 1:1 mixture of THF and 1M aqueous LiOH. Stir at room temperature for 2 hours.

  • Acidify the mixture to pH 6.0 using 1M HCl to generate the zwitterionic amino acid.

  • Purify the final product using Dowex 50WX8 strongly acidic cation-exchange resin, eluting with 1M aqueous ammonia to yield pure (2R,3R,4R)-4-hydroxyisoleucine.

SynthesisWorkflow Start Glycine Derivative + (1R,2R,5R)-2-Hydroxypinan-3-one Step1 Step 1: Auxiliary Condensation Formation of Chiral Oxazinone Start->Step1 Step2 Step 2: Aldol Condensation Reagent: Butan-2,3-dione, LDA Yields Didehydroamino Acid Step1->Step2 Step3A Step 3a: Alkene Hydrogenation H2, Pd/C (C3 Stereocontrol) Step2->Step3A Step3B Step 3b: Ketone Reduction L-Selectride, -78°C (C4 Stereocontrol) Step3A->Step3B Step4 Step 4: Auxiliary Cleavage HF, 0°C, 1h Step3B->Step4 Product (3R,4R,5R)-Lactone Intermediate ↓ Hydrolysis (2R,3R,4R)-4-Hydroxyisoleucine Step4->Product

Workflow for the asymmetric synthesis of (2R,3R,4R)-4-hydroxyisoleucine via chiral oxazinone.

Analytical Validation

The integrity of the stereocenters must be validated at the lactone stage. The (3R,4R,5R)-lactone exhibits distinct ¹H-NMR coupling constants due to the rigid dihydrofuran-2(3H)-one ring. Specifically, the cis relationship between the C3 and C4 protons (corresponding to C2 and C3 of the amino acid) and the trans relationship between the C4 and C5 protons (corresponding to C3 and C4 of the amino acid) can be confirmed via 2D NOESY NMR. Mass spectrometry (ESI-MS) should yield an [M+H]⁺ peak at m/z 144.1 for the lactone and m/z 162.1 for the fully hydrolyzed amino acid.

References

  • Kassem, T., Wehbe, J., Rolland, V., Rolland, M., Roumestant, M. L., & Martinez, J. (2001). Synthesis of enantiomerically pure (3R,4R,5R)-4-hydroxyisoleucine lactone. Tetrahedron: Asymmetry, 12(19), 2657-2661. URL:[Link]

  • Inghardt, T., Frejd, T., & Svensson, G. (1991). Synthesis of enantiomerically pure (2R,3R,4R) 4-hydroxyisoleucine. Tetrahedron, 47(32), 6469-6482. URL:[Link]

Application

Application Note: Structural Elucidation of (4R)-4-hydroxy-D-isoleucine using NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural analysis of (4R)-4-hydroxy-D-isoleucine using modern Nuclear Magnetic Resonance (NMR) spectroscopy. As a non-proteinogenic amino acid with s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of (4R)-4-hydroxy-D-isoleucine using modern Nuclear Magnetic Resonance (NMR) spectroscopy. As a non-proteinogenic amino acid with significant biological activities, including potential as an insulinotropic agent, unambiguous structural confirmation is critical for research and development.[1][2] This document outlines detailed protocols for sample preparation and a suite of 1D and 2D NMR experiments designed for complete spectral assignment. It serves as a practical guide for researchers, explaining the rationale behind experimental choices and providing a framework for interpreting the resulting high-resolution spectra.

Introduction: The Significance of (4R)-4-hydroxy-D-isoleucine

(4R)-4-hydroxy-D-isoleucine is a stereoisomer of a naturally occurring amino acid found in plants such as fenugreek (Trigonella foenum-graecum).[3] Its unique structure, featuring three chiral centers, imparts specific biological functions that are of great interest in metabolic disease research and drug development. The precise stereochemistry is crucial to its bioactivity, making accurate and detailed structural characterization an essential first step in any scientific investigation.

NMR spectroscopy is an unparalleled, non-destructive technique for the atomic-level structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide details the application of a multi-dimensional NMR strategy to confirm the identity and purity of (4R)-4-hydroxy-D-isoleucine.

Foundational Principles: The NMR Toolkit for Structural Analysis

The structural complexity of (4R)-4-hydroxy-D-isoleucine, with its multiple stereocenters and functional groups, necessitates a combination of NMR experiments. While basic 1D proton (¹H) and carbon-13 (¹³C) spectra provide an initial fingerprint, 2D correlation experiments are essential for unambiguous assignment of all proton and carbon signals.[5]

The key experiments in our workflow are:

  • 1D ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

  • 1D ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, revealing the proton-proton connectivity network.[5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[5]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the molecular skeleton.

This combination of experiments allows for a complete and confident assignment of the molecule's structure.

Experimental Protocol: From Sample Preparation to Data Acquisition

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. For a polar molecule like (4R)-4-hydroxy-D-isoleucine, proper solvent selection and sample concentration are critical.

Materials:

  • (4R)-4-hydroxy-D-isoleucine sample (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)

  • Deuterium oxide (D₂O, 99.9%)

  • 5 mm NMR tubes of good quality

  • Pipettes and a vortex mixer

Protocol:

  • Accurately weigh 5-10 mg of the (4R)-4-hydroxy-D-isoleucine sample into a clean, dry vial.

  • Add approximately 0.6 mL of D₂O to the vial. D₂O is the solvent of choice for this polar amino acid, and it will exchange with the labile protons of the amine (-NH₂), carboxyl (-COOH), and hydroxyl (-OH) groups, causing their signals to disappear from the ¹H NMR spectrum. This simplifies the spectrum, allowing for clearer observation of the C-H signals.

  • Gently vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Carefully transfer the solution into a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

Standard Experimental Suite:

  • ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a spectral width covering 0-10 ppm, a sufficient number of scans for good signal-to-noise (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A wider spectral width (e.g., 0-180 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

  • 2D COSY: Acquire a gradient-selected COSY (gCOSY) experiment. This will reveal the ¹H-¹H coupling networks.

  • 2D HSQC: Acquire a multiplicity-edited gradient HSQC experiment. This will not only correlate protons to their directly attached carbons but also distinguish CH/CH₃ groups from CH₂ groups by their phase.

  • 2D HMBC: Acquire a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for typical 2-3 bond C-H couplings (e.g., around 8-10 Hz).

Data Analysis and Expected Results

The following section describes the anticipated NMR spectral data for (4R)-4-hydroxy-D-isoleucine based on its known structure and typical chemical shifts for similar functional groups. The numbering scheme used for assignment is shown in Figure 1.

Figure 1: Structure and Atom Numbering of (4R)-4-hydroxy-D-isoleucine

A schematic showing the atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Chemical Shifts

The expected chemical shifts are summarized in Table 1. These values are estimated based on data for isoleucine and related hydroxy amino acids.[6][7]

AtomMultiplicityPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 --~175
C2-Hα Doublet~3.6-3.8~60
C3-Hβ Multiplet~1.9-2.1~38
C4-Hγ Multiplet~3.9-4.1~74
C5-H₃γ' Doublet~0.9-1.1~16
C6-H₃δ Doublet~1.1-1.3~18

Table 1: Predicted ¹H and ¹³C chemical shifts for (4R)-4-hydroxy-D-isoleucine in D₂O.

Interpretation of 2D NMR Spectra

COSY Spectrum: The COSY spectrum will be instrumental in tracing the proton spin systems.

  • A strong cross-peak is expected between Hα (C2) and Hβ (C3) .

  • Hβ (C3) will show correlations to Hα (C2) , Hγ (C4) , and the methyl protons H₃γ' (C5) .

  • Hγ (C4) will correlate with Hβ (C3) and the methyl protons H₃δ (C6) . This network of correlations confirms the backbone and side-chain connectivity.

HSQC Spectrum: The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the confident assignment of each carbon atom that bears protons.

  • The proton at ~3.7 ppm ( ) will correlate to the carbon at ~60 ppm (C2 ).

  • The proton multiplet at ~2.0 ppm ( ) will correlate to the carbon at ~38 ppm (C3 ).

  • The proton multiplet at ~4.0 ppm ( ) will correlate to the hydroxyl-bearing carbon at ~74 ppm (C4 ).

  • The methyl doublet at ~1.0 ppm (H₃γ' ) will correlate to the carbon at ~16 ppm (C5 ).

  • The methyl doublet at ~1.2 ppm (H₃δ ) will correlate to the carbon at ~18 ppm (C6 ).

HMBC Spectrum: The HMBC spectrum is key to confirming the overall carbon skeleton by revealing long-range (2-3 bond) correlations.

  • Hα (C2) should show correlations to the carboxyl carbon C1 , C3 , and C4 .

  • The methyl protons H₃γ' (C5) are expected to show correlations to C2 , C3 , and C4 .

  • The methyl protons H₃δ (C6) will show a key correlation to C3 and C4 .

  • The correlation from to the carboxyl carbon C1 is definitive proof of the amino acid structure.

Figure 2: Expected 2D NMR Correlations

G cluster_cosy COSY (¹H-¹H) cluster_hsqc HSQC (¹H-¹³C, 1-bond) cluster_hmbc HMBC (¹H-¹³C, 2-3 bonds) H_alpha Hα (C2) H_beta Hβ (C3) H_alpha->H_beta H_gamma Hγ (C4) H_beta->H_gamma H3_gamma_prime H₃γ' (C5) H_beta->H3_gamma_prime H3_delta H₃δ (C6) H_gamma->H3_delta C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 H_alpha_hsqc H_alpha_hsqc->C2 H_beta_hsqc H_beta_hsqc->C3 H_gamma_hsqc H_gamma_hsqc->C4 H3_gamma_prime_hsqc H₃γ' H3_gamma_prime_hsqc->C5 H3_delta_hsqc H₃δ H3_delta_hsqc->C6 C1_hmbc C1 C2_hmbc C2 C3_hmbc C3 C4_hmbc C4 H_alpha_hmbc H_alpha_hmbc->C1_hmbc H_alpha_hmbc->C3_hmbc H3_gamma_prime_hmbc H₃γ' H3_gamma_prime_hmbc->C2_hmbc H3_gamma_prime_hmbc->C4_hmbc H3_delta_hmbc H₃δ H3_delta_hmbc->C3_hmbc

Diagram of key expected correlations in 2D NMR spectra.

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and reliable methodology for the complete structural verification and assignment of (4R)-4-hydroxy-D-isoleucine. By systematically applying 1D and 2D NMR techniques, researchers can confidently confirm the identity, purity, and covalent structure of this important non-standard amino acid. The provided protocols and expected spectral patterns serve as a valuable resource for scientists in natural product chemistry, metabolomics, and pharmaceutical development.

References

  • ResearchGate. (n.d.). 1H-NMR spectrum of 4-HIL derived from L-Ile hydroxylation by IDO or by fenugreek seeds. Retrieved from [Link]

  • Tan, Z., et al. (2024). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. PMC - NIH.
  • Royal Society of Chemistry. (2008, August 31). The power of NMR: in two and three dimensions. RSC Education. Retrieved from [Link]

  • ResearchGate. (2026, February 22). (PDF) 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Material Determining isoleucine side-chain rotamer-sampling in proteins from 13C chemical shift. Rsc.org. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
  • Johnson, B. A., & Blevins, R. A. (1994). NMRView: A computer program for the visualization and analysis of NMR data. Journal of Biomolecular NMR, 4(5), 603-614.
  • ResearchGate. (2017, November 1). NMR-based assignment of isoleucine: Vs. allo -isoleucine stereochemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyisoleucine. National Institutes of Health. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000041 - L-Isoleucine. Retrieved from [Link]

  • Biopurify.cn. (n.d.). CAS 781658-23-9 | 4-Hydroxyisoleucine. Retrieved from [Link]

  • Xin, D., et al. (2021). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 19(3), 563-573.
  • ResearchGate. (n.d.). Synthesis of enantiomerically pure (2R,3R,4R) 4-hydroxyisoleucine. Retrieved from [Link]

  • bioRxiv. (2023, January 25). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Retrieved from [Link]

  • Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95.
  • MiMeDB. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (MMDBc0000056). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. RSC Publishing. Retrieved from [Link]

  • University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 4-hydroxyisoleucine isolated from Trigonella foenum-graecum. Retrieved from [Link]

  • ResearchGate. (n.d.). A strategy for L-isoleucine dioxygenase screening and 4-hydroxyisoleucine production by resting cells. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (ppm) of L-and D-isoleucine a) in the absence and b) in the presence of [Eu(L1a)]Cl in aqueous solution at pD 7.3 and 35˚C. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of (4R)-4-Hydroxy-D-Isoleucine

Prepared by: Gemini, Senior Application Scientist Introduction (4R)-4-Hydroxy-D-Isoleucine, a non-proteinogenic amino acid predominantly isolated from fenugreek seeds (Trigonella foenum-graecum), has garnered significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(4R)-4-Hydroxy-D-Isoleucine, a non-proteinogenic amino acid predominantly isolated from fenugreek seeds (Trigonella foenum-graecum), has garnered significant scientific interest for its potential therapeutic applications.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosing protocols for this compound, often referred to as 4-hydroxyisoleucine (4-HIL). 4-HIL has demonstrated notable insulinotropic and antidiabetic properties, making it a promising candidate for the management of metabolic disorders such as type 2 diabetes and obesity.[4][5]

The primary mechanism of action of 4-HIL is twofold: it stimulates glucose-dependent insulin secretion from pancreatic β-cells and enhances insulin sensitivity in peripheral tissues like muscle and liver.[1][6] This dual action helps to regulate blood glucose levels effectively.[7] Studies have indicated its involvement in key signaling pathways, including the PI3K/Akt and AMPK pathways, which are crucial for glucose uptake and metabolism.[2][8]

Chemical and Physical Properties

PropertyValue
IUPAC Name (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid[9]
Synonyms 4-Hydroxyisoleucine, 4-HIL, (2S,3R,4S)-4-Hydroxyisoleucine[10]
Molecular Formula C6H13NO3[9]
Molecular Weight 147.17 g/mol [9]
Appearance White to off-white solid
Storage 2-8°C

In Vivo Dosing Protocols: A Summary

The following table summarizes established in vivo dosing protocols for (4R)-4-Hydroxy-D-Isoleucine from various preclinical studies. The choice of animal model, dosage, route of administration, and duration of treatment will depend on the specific research objectives.

Animal ModelConditionDosageRoute of AdministrationDurationKey FindingsReference
Normal Rats-18 mg/kgIntravenousSingle doseImproved glucose tolerance.[4]
Normal Dogs-18 mg/kgOralSingle doseImproved glucose tolerance.[4]
Non-Insulin-Dependent Diabetic (NIDD) RatsType 2 Diabetes50 mg/kgIntravenousSingle dosePartially restored glucose-induced insulin response.[4][11]
Non-Insulin-Dependent Diabetic (NIDD) RatsType 2 Diabetes50 mg/kgIntravenous6 days (daily)Reduced basal hyperglycemia and insulinemia, improved glucose tolerance.[4][11]
High-Fat Diet-Induced Obese MiceObesity, Insulin Resistance50, 100, 200 mg/kgOral8 weeksDose-dependent decrease in body weight and blood glucose.[12][12]
High-Fat Diet-Induced Obese Male MiceObesity, Infertility200 mg/kg/dayIntraperitoneal6 weeksImproved metabolic parameters and sperm quality.[13][13]
4T1 Tumor-Bearing MiceCancerNot specifiedNot specifiedNot specifiedInhibited tumor growth.

Mechanism of Action: A Visual Representation

The insulinotropic and insulin-sensitizing effects of 4-HIL are mediated through distinct yet complementary pathways. The following diagram illustrates the proposed mechanism of action.

4-HIL_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_peripheral Peripheral Tissues (Muscle, Adipose) 4-HIL_pancreas 4-HIL Insulin_Secretion Insulin Secretion 4-HIL_pancreas->Insulin_Secretion potentiates Glucose High Glucose Glucose->Insulin_Secretion stimulates Blood_Glucose Decreased Blood Glucose Insulin_Secretion->Blood_Glucose 4-HIL_peripheral 4-HIL Insulin_Receptor Insulin Receptor 4-HIL_peripheral->Insulin_Receptor enhances signaling AMPK AMPK 4-HIL_peripheral->AMPK activates IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Glucose_Uptake->Blood_Glucose AMPK->Glucose_Uptake

Caption: Proposed mechanism of action for (4R)-4-Hydroxy-D-Isoleucine.

Detailed Experimental Protocols

Protocol 1: Preparation of (4R)-4-Hydroxy-D-Isoleucine for Oral Administration

This protocol is designed for the preparation of a solution for oral gavage in rodents.

Materials:

  • (4R)-4-Hydroxy-D-Isoleucine powder

  • Physiological saline (0.9% NaCl)

  • Vortex mixer

  • Analytical balance

  • Volumetric flask

Procedure:

  • Calculate the required amount of (4R)-4-Hydroxy-D-Isoleucine: Based on the desired dosage (e.g., 50 mg/kg) and the average body weight of the animals, calculate the total mass of the compound needed.

  • Weigh the compound: Accurately weigh the calculated amount of (4R)-4-Hydroxy-D-Isoleucine using an analytical balance.

  • Dissolve in saline: Transfer the weighed powder to a volumetric flask. Add a portion of the physiological saline and vortex thoroughly to dissolve the compound.[8]

  • Adjust to final volume: Once the powder is completely dissolved, add physiological saline to reach the final desired volume. The final concentration should be such that the administration volume is appropriate for the animal model (e.g., 5-10 ml/kg for mice, 10-20 ml/kg for rats).[8]

  • Ensure clarity: The final solution should be clear and free of any particulates. If necessary, sterile filter the solution using a 0.22 µm filter for long-term studies.

Protocol 2: Oral Gavage Administration in Mice

This protocol details the procedure for administering the prepared solution via oral gavage to mice.

Materials:

  • Prepared (4R)-4-Hydroxy-D-Isoleucine solution

  • Appropriately sized gavage needles (e.g., 20-22 gauge, straight or curved)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Animal Weighing: Weigh each mouse accurately before dosing to calculate the precise volume of the solution to be administered.

  • Syringe Preparation: Draw the calculated volume of the (4R)-4-Hydroxy-D-Isoleucine solution into a syringe fitted with a gavage needle.

  • Animal Restraint: Gently but firmly restrain the mouse. Ensure the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Do not force the needle to avoid tracheal insertion or esophageal damage.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the solution.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as choking or difficulty breathing.

Pharmacokinetics and Toxicology

  • Pharmacokinetics: In a preclinical study with female Sprague-Dawley rats at a dose of 50 mg/kg, 4-HIL exhibited an absolute oral bioavailability of 56.8%.[14] It was rapidly absorbed and distributed to various tissues.[14] In healthy human volunteers, a single oral dose of 150 mg resulted in a maximum plasma concentration at 0.5 hours.[15][16]

  • Toxicology: A standardized fenugreek seed extract containing 4-hydroxyisoleucine has shown a low toxicity profile.[8] The median lethal dose (LD50) in rats was determined to be greater than 2000 mg/kg.[8] In a 90-day subchronic toxicity study in rats, the no-observed-adverse-effect level (NOAEL) was established at 500 mg/kg.[8] Computational studies also predict a low toxicity profile for 4-HIL.[17][18]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of (4R)-4-Hydroxy-D-Isoleucine on a high-fat diet-induced obesity model.

In_Vivo_Workflow Start Start: Acclimatization of Animals Diet_Induction High-Fat Diet Induction (e.g., 8 weeks) Start->Diet_Induction Grouping Randomization into Groups: - Control (Normal Diet) - HFD Control (Vehicle) - HFD + 4-HIL (Low Dose) - HFD + 4-HIL (High Dose) Diet_Induction->Grouping Treatment Daily Dosing with 4-HIL or Vehicle (e.g., 8 weeks) Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Blood Glucose Treatment->Monitoring GTT_ITT Metabolic Tests: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) Treatment->GTT_ITT at study end Monitoring->GTT_ITT Endpoint Endpoint: Euthanasia and Sample Collection GTT_ITT->Endpoint Analysis Analysis: - Blood (Lipids, Insulin) - Tissues (Liver, Adipose) for Histology & Gene Expression Endpoint->Analysis

Caption: A generalized experimental workflow for in vivo studies.

References

  • 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism. [Link][4][11]

  • 4-Hydroxyisoleucine : The Fenugreek-Derived Insulin Sensitizer, Master of Glucose-Dependent Metabolic Harmony - prehealing. prehealing.com. [Link][1]

  • 4-Hydroxyisoleucine: The Key Amino Acid Supporting Blood Sugar - SG Bio NZ. sgbionz.com. [Link][6]

  • 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway. PubMed. [Link][2]

  • 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. PubMed. [Link][19]

  • 4-Hydroxyisoleucine: A Novel Amino Acid Potentiator of Insulin Secretion | Diabetes. American Diabetes Association. [Link][20]

  • 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. MDPI. [Link][7]

  • 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet. PMC. [Link][12]

  • Original Article 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. ijcem.com. [Link][21]

  • (4R)-4-hydroxy-L-isoleucine | C6H13NO3 | CID 2769418. PubChem. [Link][9]

  • Potential role of 4-hydroxyisoleucine in enhancing fertility in male mice with diet-induced obesity. Frontiers. [Link][13]

  • 4-Hydroxyisoleucine inhibits tumor growth by triggering endoplasmic reticulum stress and autophagy. PMC. [Link][22]

  • Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. PMC. [Link][15]

  • 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome. PubMed. [Link][5]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based a. Frontiers. [Link][17]

  • Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. PubMed. [Link][16]

  • Preclinical pharmacokinetics of 4-hydroxy isoleucine using LC-MS/MS: a potential polycystic ovary syndrome phytopharmaceutical therapeutics. PubMed. [Link][14]

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers. [Link][18]

Sources

Application

Application Note: D-Isoleucine, 4-hydroxy-, (4R)- as a Versatile Chiral Building Block in Advanced Therapeutics

Executive Summary & Rationale The non-proteinogenic amino acid 4-hydroxyisoleucine (4-HIL) has garnered significant attention due to its potent physiological properties, most notably the glucose-dependent insulinotropic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The non-proteinogenic amino acid 4-hydroxyisoleucine (4-HIL) has garnered significant attention due to its potent physiological properties, most notably the glucose-dependent insulinotropic activity of its naturally occurring (2S,3R,4S) isomer extracted from fenugreek (Trigonella foenum-graecum)[1]. However, in the realm of advanced drug development and synthetic chemistry, the non-natural stereoisomer D-Isoleucine, 4-hydroxy-, (4R)- serves as a highly specialized chiral building block.

Unlike its natural L-counterpart, the D-isomer is critical for synthesizing protease-resistant peptide therapeutics and complex oxygen-containing heterocycles[2]. The specific (4R) stereocenter provides a precise spatial trajectory essential for lactonization, enabling the construction of tetrahydropyran rings, bicyclic enones, and highly targeted cytotoxic analogs such as those derived from amatoxins[3][4]. Because this specific stereoisomer cannot be isolated from natural sources, its application relies entirely on rigorous, stereocontrolled asymmetric synthesis[5].

This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for generating and utilizing D-Isoleucine, 4-hydroxy-, (4R)- in solid-phase peptide synthesis (SPPS) and medicinal chemistry.

Mechanistic Role & Stereochemical Significance

Why the D-Isomer?

In peptide-based drug design, incorporating L-amino acids often leaves the therapeutic vulnerable to rapid proteolytic cleavage in vivo. By utilizing D-Isoleucine, 4-hydroxy-, (4R)-, researchers can achieve two mechanistic goals simultaneously:

  • Proteolytic Stability: The D-configuration (2R) at the alpha-carbon effectively evades recognition by endogenous proteases, significantly extending the plasma half-life of the resulting peptide.

  • Spatial Targeting: In complex molecules like α-amanitin analogs, the hydroxyl group at the C4 position is critical for binding to RNA polymerase II[4]. The (4R) configuration projects the hydroxyl group into a specific vector space, allowing researchers to probe the spatial boundaries of the target binding pocket during Structure-Activity Relationship (SAR) studies.

The Challenge of Biocatalysis vs. Organocatalysis

While L-isoleucine dioxygenase (IDO) can be engineered to convert L-isoleucine to 4-HIL via whole-cell biocatalysis[6], these enzymes are inherently stereoselective for the L-configuration. To access the D-(4R) stereoisomer, chemists must employ de novo asymmetric organocatalysis. A highly effective approach utilizes a catalytic enantioselective Mannich reaction, which allows for absolute control over the C2, C3, and C4 stereocenters[5].

Workflow & Logical Relationships

The synthesis of D-Isoleucine, 4-hydroxy-, (4R)- requires a multi-step sequence where each stereocenter is deliberately set and validated.

G N1 Step 1: N-Boc-furylimine + Propanal (Starting Materials) N2 Step 2: Organocatalytic Mannich Reaction (Establishes C2 & C3 Stereocenters) N1->N2 N3 Step 3: Methyl Grignard Addition (Establishes C4 Stereocenter) N2->N3 N4 Step 4: Mitsunobu Inversion (Enforces 4R Configuration) N3->N4 N5 Step 5: Oxidative Cleavage & Deprotection (Yields Target Chiral Building Block) N4->N5

Caption: Workflow for the stereocontrolled synthesis of D-Isoleucine, 4-hydroxy-, (4R)-.

Experimental Protocols

Protocol A: Organocatalytic Enantioselective Synthesis

This protocol adapts the Mannich reaction framework to establish the required stereocenters[5].

Causality & Rationale for Reagent Selection:

  • N-Boc-furylimine: Free aliphatic carboxylic acids exhibit poor solubility and erratic reactivity in organocatalytic Mannich reactions. The furyl moiety acts as a highly soluble, masked carboxylic acid that can be easily unmasked later via ozonolysis[5].

  • Mitsunobu Inversion: Grignard addition to the intermediate ketone often proceeds via a Cram-chelate model, yielding the (4S) epimer predominantly. To access the strictly (4R) configuration required for this building block, a stereospecific Mitsunobu inversion using p-nitrobenzoic acid is mandatory[5].

Step-by-Step Procedure:

  • Mannich Reaction: Dissolve N-Boc-furylimine (1.0 equiv) and propanal (3.0 equiv) in anhydrous THF at -20°C. Add the selected chiral amine catalyst (20 mol%). Stir for 24 hours.

  • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench with cold MeOH, and analyze via Chiralpak AD-H HPLC (Hexane/IPA 90:10). The enantiomeric excess (ee) must exceed 98%. If ee is <95%, the catalyst loading was insufficient or the temperature control failed, and the batch must be aborted to prevent downstream diastereomeric mixtures.

  • Grignard Addition: To the purified Mannich adduct in THF at -78°C, add MeMgBr (3.0 M in ether, 2.5 equiv) dropwise. Quench with saturated aqueous NH₄Cl after 2 hours.

  • Mitsunobu Inversion: Dissolve the resulting alcohol in THF. Add triphenylphosphine (1.5 equiv), p-nitrobenzoic acid (1.5 equiv), and DIAD (1.5 equiv) at 0°C. Stir at room temperature for 3 hours. Hydrolyze the ester with K₂CO₃ in MeOH to yield the (4R) alcohol.

  • Oxidative Cleavage: Dissolve the intermediate in EtOAc/H₂O. Bubble O₃ through the solution at -78°C for 10 minutes to cleave the furan ring.

  • Deprotection: Treat the crude product with 6 M HCl in dioxane to remove the Boc group. Purify via Dowex 50WX8-400 ion-exchange chromatography to isolate pure D-Isoleucine, 4-hydroxy-, (4R)-[5].

Protocol B: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

When using D-Isoleucine, 4-hydroxy-, (4R)- as a building block for peptide therapeutics, specialized coupling conditions are required.

Causality & Rationale for Reagent Selection:

  • Side-Chain Protection: The secondary hydroxyl group at C4 must be protected (e.g., with a tert-butyldimethylsilyl (TBS) group) prior to SPPS to prevent unwanted branching or esterification during coupling cycles[4].

  • Coupling Reagents (HATU/HOAt): The steric hindrance introduced by the beta-branched methyl group and the protected gamma-hydroxyl group severely retards standard coupling kinetics. HATU provides a highly reactive 7-aza-OBt ester intermediate, ensuring complete amide bond formation.

Step-by-Step Procedure:

  • Pre-activation: Dissolve Fmoc-D-Ile(4-OTBS)-OH (3.0 equiv) and HATU (2.9 equiv) in DMF. Add DIPEA (6.0 equiv) and stir for 2 minutes to form the active ester.

  • Coupling: Add the activated amino acid to the resin-bound peptide. Agitate at room temperature for 2 hours.

  • Self-Validation Checkpoint 2: Perform a micro-cleavage of the resin (1 mg) using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. The presence of an uncoupled sequence mass indicates an incomplete reaction, necessitating a double-coupling cycle before proceeding to Fmoc deprotection.

  • Global Deprotection: Upon sequence completion, cleave the peptide from the resin and simultaneously remove the TBS protecting group using a standard TFA cocktail.

Data Presentation: Reaction Optimization Summary

The following table summarizes the optimization of the critical Mannich step, demonstrating how catalyst selection directly dictates the stereochemical outcome of the intermediate prior to inversion[5].

Catalyst SystemTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
L-Proline (20 mol%)254560:4075
D-Proline (20 mol%)254260:4072
Chiral Secondary Amine A-208895:5>99
Chiral Secondary Amine B-407198:2>99

Note: High diastereoselectivity in the Mannich step is an absolute prerequisite for the downstream Mitsunobu inversion to successfully yield the pure (4R) epimer.

References

  • A Practical Synthesis of (2S,3R,4S)
  • Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis.
  • Synthesis of enantiomerically pure (2R,3R,4R) 4-hydroxyisoleucine.
  • Non-insulin dependent anti-diabetic activity of (2S, 3R, 4S) 4-hydroxyisoleucine of fenugreek (Trigonella foenum graecum)
  • An Organocatalyzed Enantioselective Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine and Its Stereoisomers.
  • A strategy for L-isoleucine dioxygenase screening and 4-hydroxyisoleucine production by resting cells. PMC.

Sources

Method

Application Note: Mass Spectrometry Fragmentation Analysis of (4R)-4-Hydroxy-D-Isoleucine

Introduction (4R)-4-Hydroxy-D-isoleucine is a non-proteinogenic amino acid of significant interest in pharmaceutical and nutraceutical research. Primarily found in fenugreek seeds (Trigonella foenum-graecum), it has demo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4R)-4-Hydroxy-D-isoleucine is a non-proteinogenic amino acid of significant interest in pharmaceutical and nutraceutical research. Primarily found in fenugreek seeds (Trigonella foenum-graecum), it has demonstrated potent insulinotropic and antihyperglycemic properties, making it a promising candidate for the management of metabolic disorders such as type 2 diabetes.[1] Accurate identification and quantification of (4R)-4-hydroxy-D-isoleucine in complex biological matrices are crucial for pharmacokinetic, pharmacodynamic, and metabolic studies.[2][3][4] Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This application note provides a detailed guide to the characteristic mass spectrometry fragmentation patterns of (4R)-4-hydroxy-D-isoleucine observed under positive mode electrospray ionization (ESI). We will delve into the mechanistic basis of the observed fragment ions and present a robust protocol for acquiring high-quality MS/MS data.

Principles of (4R)-4-Hydroxy-D-Isoleucine Fragmentation

Under positive ESI conditions, (4R)-4-hydroxy-D-isoleucine is readily protonated, primarily at the amino group, to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 148.1.[5][6] Collision-induced dissociation (CID) of this precursor ion induces specific bond cleavages, resulting in a characteristic fragmentation pattern. The fragmentation of protonated α-amino acids, including hydroxylated variants, often follows well-established pathways.[7][8][9]

The primary fragmentation pathways for protonated (4R)-4-hydroxy-D-isoleucine involve neutral losses from the parent molecule. The presence of the hydroxyl group on the side chain introduces additional fragmentation routes compared to its parent amino acid, isoleucine.

Key Fragmentation Pathways

A proposed fragmentation pathway for (4R)-4-hydroxy-D-isoleucine is depicted below. This pathway is initiated by the protonation of the amino acid. Subsequent collisional activation leads to the characteristic product ions.

fragmentation_pathway M [M+H]⁺ m/z 148.1 frag1 [M+H-H₂O]⁺ m/z 130.1 M->frag1 - H₂O frag3 [M+H-CO₂H₂]⁺ m/z 102.1 M->frag3 - HCOOH frag4 Immonium Ion m/z 74.0 M->frag4 - (CH₃CHOH + CO) frag2 [M+H-H₂O-CO]⁺ m/z 102.1 frag1->frag2 - CO

Caption: Proposed fragmentation pathway of protonated (4R)-4-hydroxy-D-isoleucine.

Interpretation of Fragmentation Data

The fragmentation of protonated (4R)-4-hydroxy-D-isoleucine is characterized by the following key transitions:

  • Loss of Water (H₂O): The most facile fragmentation is the neutral loss of a water molecule from the protonated precursor ion, leading to the formation of a product ion at m/z 130.1.[5] This is a common fragmentation pathway for amino acids containing a hydroxyl group.

  • Sequential Loss of Carbon Monoxide (CO): Following the initial water loss, a subsequent loss of carbon monoxide from the m/z 130.1 fragment can occur, resulting in a product ion at m/z 102.1.[5] This sequential loss of water and carbon monoxide is a hallmark fragmentation pattern for many protonated α-amino acids.[7][8]

  • Loss of Formic Acid (HCOOH): An alternative pathway from the precursor ion is the concerted loss of a formic acid molecule, also yielding the product ion at m/z 102.1.[5]

  • Formation of the Immonium Ion: A significant product ion is often observed at m/z 74.0. This corresponds to the immonium ion derived from the α-amino and carboxyl groups after cleavage of the side chain.[2] This fragment is highly characteristic and is frequently used for the quantification of (4R)-4-hydroxy-D-isoleucine in multiple reaction monitoring (MRM) assays.[2]

Summary of Key Ions

Ion DescriptionPrecursor/ProductTheoretical m/zObserved m/z
Protonated MoleculePrecursor148.0970~148.1 - 148.2
Loss of WaterProduct130.0865~130.1
Loss of Water and COProduct102.0919~102.1
Loss of Formic AcidProduct102.0919~102.1
Immonium IonProduct74.0599~74.0

Experimental Protocol: LC-MS/MS Analysis of (4R)-4-Hydroxy-D-Isoleucine

This protocol outlines a general procedure for the analysis of (4R)-4-hydroxy-D-isoleucine using a triple quadrupole mass spectrometer. Instrument parameters may require optimization based on the specific instrumentation used.

1. Sample Preparation

For analysis of (4R)-4-hydroxy-D-isoleucine in biological matrices such as plasma, a protein precipitation step is typically employed.[2]

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., L-isoleucine).[2]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography

Due to the polar nature of (4R)-4-hydroxy-D-isoleucine, hydrophilic interaction liquid chromatography (HILIC) is often preferred for better retention and separation from endogenous interferences.[4] However, reversed-phase chromatography can also be utilized.[2]

  • Column: ZIC-cHILIC column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic elution with 80% Mobile Phase B is a good starting point.[5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry

The following parameters are a starting point for a triple quadrupole mass spectrometer operating in positive ESI mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 500 °C.

  • Ion Spray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(4R)-4-Hydroxy-D-Isoleucine (Quantifier)148.174.0150Optimize (start at 25)
(4R)-4-Hydroxy-D-Isoleucine (Qualifier)148.1102.1150Optimize (start at 20)
L-Isoleucine (Internal Standard)132.269.0150Optimize (start at 20)

Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Plasma Sample p2 Protein Precipitation (Acetonitrile + IS) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant for Analysis p3->p4 lc1 HILIC Separation p4->lc1 ms1 Positive ESI lc1->ms1 ms2 MRM Detection ms1->ms2 d1 Quantification and Confirmation ms2->d1

Caption: General workflow for the LC-MS/MS analysis of (4R)-4-hydroxy-D-isoleucine.

The mass spectrometric fragmentation of (4R)-4-hydroxy-D-isoleucine is well-defined and allows for its sensitive and specific detection. The primary fragmentation pathways involve the loss of water, the sequential loss of water and carbon monoxide, and the formation of a characteristic immonium ion. By leveraging this predictable fragmentation behavior in an MRM-based LC-MS/MS method, researchers can accurately quantify this important bioactive compound in various matrices, facilitating further investigation into its therapeutic potential.

References

  • Wadhwa, G., et al. (2021). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC Advances. [Link]

  • Keskes, H., et al. (2017). LC–MS–MS and GC–MS analyses of biologically active extracts of Tunisian Fenugreek (Trigonella foenum-graecum L.) Seeds. Food Analytical Methods. [Link]

  • Wadhwa, G., et al. (2021). Product ion scan mass spectra of 4-hydroxyisoleucine and l-isoleucine. ResearchGate. [Link]

  • Vékey, K., et al. (2001). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Journal of the American Society for Mass Spectrometry. [Link]

  • Agrawal, R., et al. (2023). Preclinical Pharmacokinetics of 4-Hydroxy Isoleucine Using Lc–Ms/Ms: A Potential Polycystic Ovary Syndrome Phytopharmaceutical Therapeutics. Bioanalysis. [Link]

  • Gowtham, L., et al. (2021). Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. Journal of Ayurveda and Integrative Medicine. [Link]

  • Strohalm, M., et al. (2010). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry. [Link]

  • Strohalm, M., et al. (2010). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of the American Society for Mass Spectrometry. [Link]

  • PubChem. (n.d.). 4-Hydroxyisoleucine. National Center for Biotechnology Information. [Link]

  • Agrawal, R., et al. (2023). Preclinical pharmacokinetics of 4-hydroxy isoleucine using LC–MS/MS: a potential polycystic ovary syndrome. Bioanalysis. [Link]

  • Camlica, M., & Yaldiz, G. (2024). Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine. Frontiers in Plant Science. [Link]

  • Gowtham, L., et al. (2022). Chemical structure, product ion scan, and proposed fragmentation pattern of 4-hydroxy isoleucine (4-HIL). ResearchGate. [Link]

  • Song, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]

  • Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. University of Münster. [Link]

  • Scott, J. R., et al. (2019). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst. [Link]

  • Matrix Science. (n.d.). Peptide fragmentation. Matrix Science Help. [Link]

  • Tsybin, Y. O., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Analytical Chemistry. [Link]

  • Patti, G. J., et al. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Angewandte Chemie International Edition. [Link]

Sources

Application

Application Note: Crystallization Strategies for (4R)-4-Hydroxy-D-Isoleucine

An Application Guide Introduction (4R)-4-hydroxy-D-isoleucine is a stereoisomer of a naturally occurring amino acid found in sources like fenugreek seeds (Trigonella foenum-graecum)[1]. While its L-isomer, (2S,3R,4S)-4-h...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Introduction

(4R)-4-hydroxy-D-isoleucine is a stereoisomer of a naturally occurring amino acid found in sources like fenugreek seeds (Trigonella foenum-graecum)[1]. While its L-isomer, (2S,3R,4S)-4-hydroxyisoleucine, is well-studied for its insulinotropic and potential anti-diabetic properties, the D-isomers are also of significant interest as unnatural amino acids in pharmaceutical development[2][3]. The ability to produce this compound in a highly pure, stable, and crystalline form is a critical prerequisite for its structural elucidation, pharmacological testing, and potential formulation into therapeutic agents.

Crystallization is a paramount purification and particle engineering technique. A well-designed crystallization process not only isolates the target molecule from synthetic impurities or extraction residues but also controls key solid-state properties such as crystal habit (shape), size distribution, polymorphism, and bulk density. These characteristics are crucial as they directly impact downstream processing (e.g., filtration, drying), storage stability, and bioavailability[4].

This guide provides a comprehensive overview of the physicochemical properties of (4R)-4-hydroxy-D-isoleucine and details three robust, field-proven methodologies for its crystallization: Controlled Cooling , Anti-Solvent Addition , and pH-Shift (Isoelectric Point Precipitation) . The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific needs.

Physicochemical Profile & Pre-Crystallization Considerations

Understanding the fundamental properties of (4R)-4-hydroxy-D-isoleucine is the cornerstone of developing a rational crystallization strategy. As a hydroxy derivative of an amino acid, its behavior in solution is governed by its polar functional groups, leading to zwitterionic character and high hydrophilicity.

Key Rationale: The high aqueous solubility and polar surface area indicate that water is an excellent starting solvent. The presence of both an acidic (carboxyl) and a basic (amino) group means that the net charge and, consequently, the solubility of the molecule are highly dependent on the pH of the solution. This pH-dependent solubility is a powerful tool that can be exploited for crystallization[5][6][7]. The low XlogP value further confirms its hydrophilic nature, suggesting that non-polar organic solvents will be poor solvents and can thus be used effectively as anti-solvents.

Table 1: Physicochemical Properties of 4-Hydroxy-Isoleucine

PropertyValueSignificance for CrystallizationReference(s)
Molecular FormulaC₆H₁₃NO₃-[1][8]
Molecular Weight147.17 g/mol Essential for calculating molarity and yield.[1][2][8]
Aqueous Solubility (logS)0.06Indicates good solubility in water, making it a suitable primary solvent.[2]
Water Solubility~29 mg/mLProvides a quantitative starting point for preparing saturated solutions.[9]
Topological Polar Surface Area (TPSA)83.6 ŲHigh TPSA confirms strong interactions with polar solvents like water.[1][2]
XlogP-2.8The negative value indicates high hydrophilicity and poor solubility in non-polar solvents.[1]
Hydrogen Bond Donors3Suggests a strong potential for hydrogen bonding, affecting solvent interactions and crystal packing.[1]
Hydrogen Bond Acceptors4Complements the hydrogen bonding potential.[1]

Foundational Crystallization Methodologies

Three primary methods are presented, each leveraging a different principle to induce supersaturation—the thermodynamic driving force for crystallization.

Method A: Controlled Cooling Crystallization

This is the most common technique for compounds that exhibit a significant increase in solubility with temperature. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then slowly cooling it, the solubility decreases, leading to supersaturation and subsequent crystal formation.

  • Principle: Exploits the temperature-dependent solubility of (4R)-4-hydroxy-D-isoleucine in a polar solvent, typically water.

  • Advantages: Simple setup, avoids the use of additional solvents, and often yields high-quality crystals.

  • Considerations: Requires the compound to be thermally stable at the dissolution temperature. The cooling rate is a critical parameter for controlling crystal size.

Method B: Anti-Solvent Crystallization

In this method, a second solvent (the "anti-solvent") in which the compound of interest is poorly soluble is added to a solution of the compound. This reduces the overall solvating power of the solvent mixture, forcing the compound to crystallize.

  • Principle: Reduces the solubility of (4R)-4-hydroxy-D-isoleucine by introducing a miscible solvent in which it is insoluble. Given its hydrophilic nature, lower alcohols like ethanol or ketones like acetone are excellent anti-solvents[7][10].

  • Advantages: Can be performed at a constant temperature, offers fine control over the rate of supersaturation by adjusting the anti-solvent addition rate.

  • Considerations: The choice of anti-solvent is crucial. It must be fully miscible with the primary solvent and should not react with the solute. The addition rate and location can influence crystal morphology.

Method C: pH-Shift (Isoelectric Point Precipitation)

As an amino acid, (4R)-4-hydroxy-D-isoleucine is zwitterionic and amphoteric. Its solubility is minimal at its isoelectric point (pI), where the net charge of the molecule is zero. By dissolving the compound at a high or low pH (where it exists as a soluble salt) and then adjusting the pH towards its pI, solubility drops dramatically, inducing crystallization.

  • Principle: Leverages the pH-dependent solubility characteristic of amino acids[6][11]. The compound is dissolved in an acidic or basic solution and then neutralized to its isoelectric point to minimize solubility.

  • Advantages: Highly selective and can be performed at room temperature. It is very effective for purifying amino acids from various salts.

  • Considerations: Requires careful control of pH. The final product may need washing to remove any residual acid, base, or salts formed during neutralization.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol A: Controlled Cooling Crystallization

This protocol is designed for achieving high-purity crystals and is an excellent starting point for material intended for analytical characterization.

Controlled_Cooling_Workflow A 1. Dissolution Dissolve compound in minimal hot deionized water (e.g., 60-70 °C). B 2. Hot Filtration (Optional) Filter solution while hot to remove insoluble impurities. A->B C 3. Controlled Cooling Place flask in an insulated bath. Cool slowly to room temperature. B->C D 4. Maturation Allow solution to stand at RT, then move to 4 °C for 12-24h. C->D E 5. Isolation & Washing Collect crystals by vacuum filtration. Wash with ice-cold water. D->E F 6. Drying Dry crystals under vacuum at ambient temperature. E->F

Caption: Workflow for Controlled Cooling Crystallization.

Materials and Reagents:

  • (4R)-4-hydroxy-D-isoleucine (crude or semi-pure)

  • Deionized water (18 MΩ·cm)

  • Ice

Equipment:

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Thermometer

  • Büchner funnel and vacuum flask

  • Filter paper

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a known mass of (4R)-4-hydroxy-D-isleucine. Add deionized water portion-wise while stirring and gently heating (e.g., 60-70 °C). Add just enough water to achieve complete dissolution. Rationale: Using the minimum amount of solvent ensures the solution becomes supersaturated upon cooling.

  • Clarification (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper into a clean, pre-warmed flask. Rationale: This step removes particulate matter that could act as unwanted nucleation sites, leading to poor crystal quality.

  • Controlled Cooling: Cover the flask opening (e.g., with a watch glass) to prevent evaporation and contamination. Allow the flask to cool slowly towards room temperature. To ensure a slow cooling rate, place it in an insulated container (e.g., a Dewar flask or a water bath that is allowed to cool naturally). Rationale: Slow cooling prevents rapid, uncontrolled nucleation and promotes the growth of larger, more perfect crystals.

  • Maturation: Once the solution has reached room temperature and crystal formation is evident, transfer the flask to a refrigerator or cold room (2-8 °C) and let it stand for at least 12 hours. Rationale: This maturation step at a lower temperature maximizes the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any adhering mother liquor. Rationale: Using ice-cold solvent for washing minimizes the dissolution of the desired crystalline product.

  • Drying: Dry the crystals under vacuum at ambient temperature until a constant weight is achieved.

Protocol B: Anti-Solvent Crystallization

This method is particularly useful when the compound is highly soluble even at low temperatures or when finer control over particle size is desired.

Anti_Solvent_Workflow A 1. Dissolution Dissolve compound in deionized water at room temperature. B 2. Filtration Filter solution to remove insoluble impurities. A->B C 3. Anti-Solvent Addition Add ethanol dropwise with vigorous stirring until persistent turbidity. B->C D 4. Crystallization & Maturation Stop addition, reduce stirring. Age for several hours or overnight. C->D E 5. Isolation & Washing Collect crystals by vacuum filtration. Wash with a water/ethanol mixture. D->E F 6. Drying Dry crystals under vacuum at ambient temperature. E->F

Caption: Workflow for Anti-Solvent Crystallization.

Materials and Reagents:

  • (4R)-4-hydroxy-D-isoleucine

  • Deionized water

  • Ethanol (reagent grade), cooled to 4 °C

Equipment:

  • Beaker or flask with magnetic stirring

  • Burette or syringe pump for controlled addition

  • Büchner funnel and vacuum flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Dissolution: At room temperature, dissolve the (4R)-4-hydroxy-D-isoleucine in a minimal amount of deionized water to create a concentrated solution.

  • Clarification: Filter the solution to remove any particulate matter.

  • Anti-Solvent Addition: While vigorously stirring the solution, add ethanol dropwise from a burette. Observe the solution closely. Continue adding ethanol until a faint, persistent cloudiness (turbidity) appears. This indicates the onset of nucleation. Rationale: Slow, controlled addition of the anti-solvent prevents localized high supersaturation, which can lead to "oiling out" or the formation of amorphous precipitate.

  • Crystallization and Maturation: Once turbidity is stable, stop the addition of the anti-solvent. Reduce the stirring speed and allow the mixture to stir gently for several hours, or let it stand overnight, to allow the crystals to grow.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a pre-chilled mixture of water and ethanol (e.g., 20:80 v/v) to remove the mother liquor. Rationale: Washing with a solvent mixture similar to the final mother liquor composition prevents the crystals from re-dissolving.

  • Drying: Dry the crystalline product in a vacuum oven at ambient temperature.

Protocol C: pH-Shift (Isoelectric Point Precipitation)

This elegant method exploits the zwitterionic nature of the amino acid for highly selective purification.

pH_Shift_Workflow A 1. Acidic Dissolution Dissolve compound in water, then adjust to pH 2-3 with 1M HCl. B 2. Neutralization Slowly add 1M NaOH dropwise with stirring to adjust pH to ~5.5-6.5. A->B C 3. Precipitation & Maturation Observe precipitation. Stir gently for 1-2 hours to allow for completion. B->C D 4. Isolation Collect precipitate by vacuum filtration. C->D E 5. Washing Wash with ice-cold deionized water to remove salts (NaCl). D->E F 6. Drying Dry crystals under vacuum at ambient temperature. E->F

Caption: Workflow for pH-Shift Crystallization.

Materials and Reagents:

  • (4R)-4-hydroxy-D-isoleucine

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter or pH indicator strips

Equipment:

  • Beaker with magnetic stirring

  • pH meter

  • Dropping funnel or pipette

  • Büchner funnel and vacuum flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Dissolution: Suspend the crude (4R)-4-hydroxy-D-isoleucine in deionized water. Slowly add 1 M HCl dropwise while stirring until the solid is fully dissolved. The final pH should be in the range of 2-3. Rationale: At low pH, the carboxyl group is protonated and the amino group is protonated (R-NH3+), forming a soluble hydrochloride salt.

    • Alternative: The compound can also be dissolved in a basic solution (e.g., pH 9-10 with 1 M NaOH) to form the soluble sodium salt.

  • Neutralization: Calibrate and use a pH meter for accurate monitoring. Slowly add 1 M NaOH dropwise to the stirred solution. As the pH approaches the isoelectric point (typically between 5 and 7 for similar amino acids), a precipitate will begin to form. Continue the addition until the target pH (e.g., ~6.0) is reached and stable. Rationale: At the isoelectric point, the molecule has a net-zero charge, minimizing its interaction with water dipoles and causing its solubility to plummet.

  • Maturation: Allow the resulting slurry to stir gently for 1-2 hours at room temperature to ensure complete precipitation and allow the crystals to mature.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water to remove the salt (NaCl) formed during neutralization. Test the filtrate for chloride ions if necessary.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization of Crystalline Material

After crystallization, it is essential to verify the purity, identity, and crystalline form of the material. Recommended techniques include:

  • Microscopy: For visual inspection of crystal morphology and size.

  • X-Ray Powder Diffraction (XRPD): To confirm the crystalline nature of the solid and identify its polymorphic form.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal purity.

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and stereochemistry.

Summary and Recommendations

The choice of crystallization method for (4R)-4-hydroxy-D-isoleucine depends on the starting material's purity, the available equipment, and the desired attributes of the final product.

  • For high-purity material for reference standards , Controlled Cooling Crystallization is often the preferred method due to its simplicity and tendency to produce well-ordered crystals.

  • For controlling particle size or when dealing with material that is highly soluble, Anti-Solvent Crystallization provides excellent control over the process.

  • For purification from ionic impurities or when starting from a complex mixture, pH-Shift Crystallization is a highly selective and powerful technique.

Regardless of the method chosen, careful control over the rate of supersaturation is the key to obtaining high-quality crystalline material. Seeding a supersaturated solution with a small quantity of pre-existing crystals can also be a valuable strategy to control nucleation and improve reproducibility[12][13].

References

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. (2023). Frontiers in Chemistry. Available at: [Link]

  • Revealing the effect of additive molecular structure on inducing spherulitic growth of l-isoleucine. (2026). CrystEngComm. Available at: [Link]

  • Guide for crystallization. (n.d.). University of Glasgow. Available at: [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides?. (2014). ResearchGate. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available at: [Link]

  • Phytochemical: D-Isoleucine, 4-hydroxy-, (4R)-. (n.d.). CAPS. Available at: [Link]

  • Kassem, T., et al. (2001). Synthesis of enantiomerically pure (2R,3R,4R) 4-hydroxyisoleucine. ResearchGate. Available at: [Link]

  • Sample Preparation for Crystallization. (n.d.). Hampton Research. Available at: [Link]

  • Method for producing D-allo -isoleucine. (2004). Google Patents.
  • Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. (2025). Indian Journal of Pharmacology. Available at: [Link]

  • Method for crystallization of amino acids. (1992). Google Patents.
  • L-isoleucine crystallization process. (2010). Google Patents.
  • Solubility of L-serine, L-threonine and L-isoleucine in aqueous aliphatic alcohol solutions. (2025). Fluid Phase Equilibria. Available at: [Link]

  • Methods for producing diastereomers of isoleucine. (2004). Google Patents.
  • Crystallization of amino acid. (1984). Google Patents.
  • Crystallization of Amino Acids. (n.d.). GEA. Available at: [Link]

  • The importance of amino acid interactions in the crystallization of hydroxyapatite. (n.d.). PMC. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Available at: [Link]

  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm. Available at: [Link]

  • Crystallization of lisoleucine with the influence of electric field. (n.d.). UiTM Institutional Repository. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving stereoisomer impurities in D-Isoleucine, 4-hydroxy-, (4R)-

Welcome to the Technical Support Center for amino acid resolution and chromatography. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid resolution and chromatography. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating and quantifying D-Isoleucine, 4-hydroxy-, (4R)- —chemically defined as the (2R, 3R, 4R)-4-hydroxyisoleucine stereoisomer.

Because 4-hydroxyisoleucine (4-HIL) possesses three chiral centers (C2, C3, and C4), it exists as eight possible stereoisomers [1]. Separating the (2R, 3R, 4R) target from its epimers—particularly the C4 epimer (2R, 3R, 4S) or the naturally occurring (2S, 3R, 4S) isomer—is notoriously difficult due to their zwitterionic nature, lack of a strong UV chromophore, and nearly identical hydrophobicities [2].

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure absolute stereocontrol in your workflows.

Resolution Strategy & Workflow

To achieve baseline separation of 4-HIL stereoisomers, researchers must choose between indirect analytical resolution (using pre-column chiral derivatization) and direct preparative resolution (using chiral stationary phases). The flowchart below dictates the optimal path based on your experimental scale.

G Start Crude (2R,3R,4R)-4-HIL + Stereoisomer Impurities Split Select Resolution Strategy based on Scale Start->Split Analyt Analytical Profiling (QC & de/ee Determination) Split->Analyt < 1 mg (Destructive) Prep Preparative Isolation (Scale-up & Purification) Split->Prep > 10 mg (Non-destructive) Deriv Pre-column Derivatization (Marfey's Reagent / FDAA) Analyt->Deriv Amplify stereocenter differences Chiral_LC Direct Chiral Chromatography (Chiralpak ZWIX / Crown Ether) Prep->Chiral_LC Zwitterionic interaction RP_HPLC Reversed-Phase HPLC (C18, Gradient Elution) Deriv->RP_HPLC Diastereomer separation Pure Pure (2R,3R,4R)-4-HIL (>99% de/ee) RP_HPLC->Pure Validates purity Fract Fraction Collection & Lyophilization Chiral_LC->Fract Fract->Pure

Figure 1: Decision matrix and workflow for the analytical and preparative resolution of 4-HIL stereoisomers.

Quantitative Data: HPLC Parameter Optimization

The following table synthesizes empirical chromatographic data for separating 4-HIL stereoisomers. Rely on these baseline parameters before optimizing for your specific LC system [3][4].

Method TypeColumn / Stationary PhaseMobile Phase CompositionDetectionApprox. Retention Time (Target)Resolution Factor (Rs) vs C4 Epimer
Indirect RP-HPLC C18 (250 x 4.6 mm, 5 µm)Gradient: 0.1% TFA in H₂O / AcetonitrileUV (340 nm) via Marfey's derivatization~12.5 - 13.5 min> 2.0 (Excellent)
Direct Chiral LC Chiralpak ZWIX(+) (150 x 3.0 mm)50 mM NH₄OAc in MeOH/H₂O (98:2, v/v)MS/MS or ELSD~15.8 min1.5 - 1.8 (Good)
Direct HILIC ZIC-HILIC (150 x 4.6 mm, 5 µm)Isocratic: 20 mM NH₄OAc (pH 6.8) / Acetonitrile (30:70)MS/MS (m/z 148 -> 86)~9.8 min< 1.0 (Poor for epimers)
Direct Chiral LC Chiralpak OD-H (250 x 4.6 mm)n-Hexane / i-PrOH (99:1) (Note: Requires N-Boc/ester protection)UV (210 nm)~15.7 min> 2.5 (Excellent)

Step-by-Step Methodology: Analytical Resolution via Marfey's Reagent

For analytical quantification of the (2R,3R,4R) isomer against other impurities, Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the gold standard. It reacts with the primary amine of 4-HIL to form stable diastereomers that can be easily resolved on a standard C18 column with high UV absorbance at 340 nm [3].

Materials Required:

  • 1% (w/v) FDAA in acetone

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M Hydrochloric Acid (HCl)

  • Standard solutions of (2R,3R,4R)-4-HIL and suspected impurities (1 mg/mL in H₂O)

Protocol:

  • Aliquot: Transfer 50 µL of the 4-HIL sample (approx. 2.5 µmol) into a 1.5 mL amber microcentrifuge tube (FDAA is light sensitive).

  • Alkalinize: Add 10 µL of 1 M NaHCO₃ to ensure the amino group is deprotonated (nucleophilic).

  • Derivatize: Add 100 µL of the 1% FDAA solution. Vortex immediately for 10 seconds.

  • Incubate: Heat the mixture at 40°C in a shaking thermomixer for exactly 60 minutes. Causality Note: Do not exceed 40°C, as higher temperatures can induce thermal epimerization at the C2 position, creating artificial impurities.

  • Quench: Stop the reaction by adding 10 µL of 2 M HCl. The solution will shift from bright red to a yellowish-orange hue, indicating successful acidification.

  • Dilute & Filter: Add 830 µL of HPLC-grade methanol to bring the volume to 1 mL. Filter through a 0.22 µm PTFE syringe filter.

  • Analyze: Inject 10 µL onto a C18 column using a linear gradient of 10% to 50% Acetonitrile (with 0.1% TFA) over 45 minutes. Monitor at 340 nm.

Troubleshooting & FAQs

Q1: I am seeing co-elution of the (2R, 3R, 4R) target and the (2R, 3R, 4S) impurity on my underivatized HILIC method. How do I resolve them? A1: This is a fundamental limitation of HILIC for this molecule. The C4 epimers have nearly identical dipole moments and hydration radii, meaning their partitioning into the aqueous layer of the HILIC stationary phase is indistinguishable. Solution: You must switch the mechanism of separation. Either use the Marfey's derivatization protocol above to amplify the spatial differences into distinct physicochemical properties (diastereomers), or switch to a zwitterionic chiral stationary phase (like Chiralpak ZWIX) which relies on synergistic ion-exchange and hydrogen-bonding interactions specific to the 3D orientation of the C4-hydroxyl group [4].

Q2: My peaks are tailing severely (Asymmetry factor > 2.0) during direct chiral LC-MS analysis. What is causing this? A2: Peak tailing for underivatized amino acids is almost always caused by secondary electrostatic interactions between the positively charged amine on 4-HIL and unendcapped, ionized residual silanol groups on the silica support of the column. Solution: Buffer the mobile phase strictly. Ensure you are using at least 10–50 mM Ammonium Acetate or Ammonium Formate, and adjust the apparent pH to 6.8. This ensures the 4-HIL remains in its neutral zwitterionic state, masking the amine from secondary silanol interactions [2].

Q3: I need to isolate 500 mg of the pure (2R, 3R, 4R) isomer for biological assays. Can I scale up the Marfey's reagent method? A3: No. Marfey's derivatization forms a covalent bond that is extremely harsh to cleave. Attempting to remove the DNP-Ala tag post-purification will likely destroy the 4-HIL molecule via dehydration of the C4-hydroxyl group. Solution: For preparative scale, you must use a non-destructive method. The most effective approach is Ligand Exchange Chromatography (LEC) using a chiral mobile phase additive (e.g., N,N-di-n-propyl-L-alanine and Cu(II) acetate) or a preparative Chiralpak column. The copper complexes can be easily removed post-fractionation using a simple Chelex resin column, leaving your (2R,3R,4R)-4-HIL intact [1].

Q4: During derivatization, I am seeing multiple peaks for a single pure standard. Why? A4: This indicates incomplete derivatization or side reactions. If the pH drops below 8.0 during the FDAA reaction, the amine is protonated and reacts sluggishly, leading to partial derivatization. Alternatively, if the reaction is left too long (>2 hours), the C4-hydroxyl group can slowly undergo a secondary reaction with FDAA. Ensure your NaHCO₃ buffer is freshly prepared and strictly adhere to the 60-minute quench time.

References

  • Kumaraswamy, G., Neerasa, J., & Sridhar, B. (2010). An Organocatalyzed Enantioselective Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine and Its Stereoisomers. The Journal of Organic Chemistry.[Link]

  • Ogawa, J., Kodera, T., Smirnov, S. V., & Hibi, M. (2011). A novel metabolic pathway for L-isoleucine via 4-hydroxyisoleucine. Kyoto University Research Information Repository.[Link]

  • Lämmerhofer, M., et al. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. MDPI.[Link]

Optimization

Technical Support Center: Optimizing Extraction of (4R)-4-hydroxy-D-isoleucine

Welcome to the technical support center for the extraction and purification of (4R)-4-hydroxy-D-isoleucine (4-HIL). This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction and purification of (4R)-4-hydroxy-D-isoleucine (4-HIL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction efficiency. Here, we will address common challenges, provide detailed protocols, and explain the scientific principles behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the extraction of (4R)-4-hydroxy-D-isoleucine.

Q1: What is (4R)-4-hydroxy-D-isoleucine and what are its primary sources?

(4R)-4-hydroxy-D-isoleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] It has gained significant attention for its potential therapeutic applications, particularly in managing metabolic disorders like type 2 diabetes, as it can stimulate glucose-dependent insulin secretion.[2][3] The primary and most commercially viable natural source of this compound is the seeds of the fenugreek plant (Trigonella foenum-graecum).[1][2]

Q2: What are the main challenges in extracting 4-HIL from fenugreek seeds?

The primary challenges in extracting 4-HIL include:

  • Co-extraction of impurities: Fenugreek seeds are rich in lipids, saponins, and mucilaginous gums, which can be co-extracted with 4-HIL, complicating purification.[4][5]

  • Low yield: Inefficient extraction methods can lead to low recovery of the target compound.[6]

  • Compound stability: As an amino acid, 4-HIL's stability can be sensitive to factors like high temperatures and extreme pH, potentially leading to degradation during extraction.[6]

  • Purification complexity: Separating 4-HIL from other co-extracted amino acids and polar compounds requires robust chromatographic techniques.[5][7]

Q3: What are the key physicochemical properties of 4-HIL I should be aware of?

Understanding the properties of 4-HIL is crucial for optimizing its extraction. It is a polar molecule, highly soluble in water and polar organic solvents like ethanol.[3][8] Its zwitterionic nature (containing both acidic and basic functional groups) means its charge and solubility are highly dependent on the pH of the solvent.

PropertyValueSignificance for Extraction
Molecular Weight 147.17 g/mol Influences diffusion rates and membrane filtration choices.[3][8]
Aqueous Solubility (logS) 0.06Indicates high solubility in water, making aqueous-based extractions feasible.[3][8]
logP -2.63Shows a strong preference for polar (aqueous) phases over non-polar (lipid) phases.[8]
pKa ~2.41 (predicted)The carboxylic acid group's pKa influences its charge state at different pH values.[9]
Storage Temperature 2-8°CShould be stored under refrigerated conditions to ensure long-term stability.[10][11]
Q4: What safety precautions should I take when working with the solvents and reagents mentioned?

Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents like hexane, ethanol, and methanol. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for each chemical for specific handling and disposal instructions.

Core Experimental Workflow: Hydroalcoholic Extraction

This section provides a detailed, step-by-step protocol for a robust hydroalcoholic extraction of 4-HIL from fenugreek seeds. This method is widely cited and serves as an excellent starting point for optimization.

Diagram of the General Extraction Workflow

ExtractionWorkflow A 1. Seed Preparation (Grinding & Sieving) B 2. Defatting (Optional) (Hexane Extraction) A->B Improves purity C 3. Hydroalcoholic Extraction (Ethanol/Water Mixture) A->C Direct Extraction B->C D 4. Filtration & Concentration (Rotary Evaporation) C->D E 5. Purification (Ion-Exchange Chromatography) D->E F 6. Final Product (Lyophilization/Drying) E->F

Caption: General workflow for the extraction and purification of 4-HIL.

Step-by-Step Protocol
  • Seed Preparation:

    • Grind dried fenugreek seeds into a coarse powder using a mechanical grinder.

    • Sieve the powder to a consistent particle size (e.g., 40-mesh) to ensure uniform extraction.[2][12] Maximizing the surface area is a critical first step for efficient solvent penetration.[6]

  • Defatting (Optional but Recommended):

    • To remove lipids that can interfere with purification, soak the seed powder in hexane or petroleum ether (a common starting ratio is 1:5 w/v).[2][5]

    • Stir the slurry at room temperature for 1-2 hours.

    • Filter the mixture and discard the lipid-rich solvent. Repeat this step at least twice to ensure complete removal of fats.[2]

    • Air-dry the defatted powder in a fume hood to remove residual hexane.

  • Hydroalcoholic Extraction:

    • Suspend the defatted powder in a 50-70% (v/v) ethanol-water solution.[2][5] A 1:10 (w/v) solid-to-solvent ratio is a good starting point.[2]

    • Rationale: This solvent mixture is optimal because it is polar enough to effectively solubilize the hydrophilic 4-HIL, while simultaneously precipitating some unwanted polysaccharides and proteins.

    • Stir the mixture at room temperature for a set duration (e.g., 90 minutes to 24 hours).[2] Longer extraction times can increase yield but may also increase the co-extraction of impurities.

  • Filtration and Concentration:

    • Filter the slurry through a fine cloth or filter paper to separate the liquid extract from the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure. Maintain a water bath temperature below 50°C to prevent thermal degradation of 4-HIL.[2]

    • The result will be a viscous, crude extract.

  • Purification via Ion-Exchange Chromatography:

    • Dissolve the crude extract in demineralized water.

    • Load the solution onto a strong cation-exchange resin column (e.g., Dowex or Amberlite series).[4][13]

    • Mechanism: At a neutral pH, 4-HIL will be protonated at its amino group, carrying a net positive charge, which allows it to bind to the negatively charged resin. Neutral and anionic impurities (like sugars and saponins) will pass through.

    • Wash the column with demineralized water to remove any remaining unbound impurities.

    • Elute the bound 4-HIL using a dilute basic solution, such as 0.5-2N ammonium hydroxide.[5][13] The ammonia will deprotonate the amino group of 4-HIL, neutralizing its charge and releasing it from the resin.

    • Collect the fractions and monitor for the presence of 4-HIL using a suitable analytical method (e.g., HPLC or HPTLC).[1][14]

  • Final Product Preparation:

    • Combine the 4-HIL-rich fractions and concentrate them under reduced pressure to remove the ammonia and water.

    • The resulting concentrate can be freeze-dried (lyophilized) or spray-dried to obtain a stable, powdered final product.[5]

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the extraction process.

Diagram of a Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield of 4-HIL Q1 Was the raw material finely & uniformly ground? Start->Q1 A1_No Action: Regrind & sieve material to increase surface area. Q1->A1_No No Q2 Is your extraction solvent optimal? Q1->Q2 Yes A1_No->Q2 A2_No Action: Test different ethanol:water ratios. Consider Ultrasound/Microwave-Assisted Extraction. Q2->A2_No No/Unsure Q3 Are you losing product during purification? Q2->Q3 Yes A2_No->Q3 A3_Yes Action: Check resin capacity & pH. Ensure complete elution with sufficient ammonia. Q3->A3_Yes Yes End Yield Improved Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting low extraction yields.

Q&A for Specific Issues
Q: My final yield of 4-HIL is consistently low. What are the most likely causes?

A: Low yields can stem from several factors throughout the extraction process. Here’s a checklist to diagnose the issue:

  • Inefficient Initial Extraction:

    • Particle Size: If the fenugreek seeds are not ground finely enough, the solvent cannot efficiently penetrate the plant matrix.[6] Ensure a consistent, fine powder.

    • Solvent Choice: The polarity of your solvent is critical. While 50-70% ethanol is a good starting point, your specific plant material may require optimization.[1][6]

    • Extraction Time/Temperature: The extraction may be too short, or the temperature too low. Consider increasing the extraction time or using gentle heating (not exceeding 50-60°C to avoid degradation).[4]

    • Advanced Techniques: Traditional maceration can be less efficient. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to significantly improve yield and reduce extraction time.[6][15]

  • Loss During Purification:

    • Incomplete Elution: The 4-HIL may not be fully eluting from the ion-exchange column. Ensure you are using a sufficient volume and concentration of ammonium hydroxide for elution.

    • Column Overload: If you load too much crude extract onto the column, its capacity may be exceeded, causing 4-HIL to wash out before the elution step.

    • Degradation: Exposing the extract to high temperatures during solvent evaporation can degrade the target compound.[6] Always use a rotary evaporator with the bath temperature below 50°C.[2]

Q: My final product is impure, showing multiple spots on TLC or peaks in HPLC. How can I improve purity?

A: Purity issues are often due to co-extracting compounds with similar properties to 4-HIL.

  • Implement a Defatting Step: If you are not already doing so, a thorough defatting step with hexane is crucial. Lipids are a major source of impurities.[2][5]

  • Optimize the Extraction Solvent: Using a very high percentage of water in your extraction solvent can increase the co-extraction of water-soluble gums and saponins. Adding ethanol helps to precipitate these. Experiment with ethanol concentrations between 50% and 80%.

  • Refine Your Chromatography:

    • Wash Thoroughly: After loading your extract onto the ion-exchange column, wash with ample demineralized water to remove all non-binding impurities before elution.

    • Gradient Elution: Instead of a single-step elution with ammonia, consider a gradient elution with increasing concentrations of ammonia. This can help separate 4-HIL from other amino acids that may have slightly different binding affinities.

    • Secondary Purification: For very high purity requirements, a second chromatographic step, such as silica gel column chromatography, may be necessary.[5]

Q: I'm observing degradation of my compound, indicated by browning of the extract or loss of activity. How can I prevent this?

A: Degradation is often caused by heat, extreme pH, or oxidation.

  • Temperature Control: This is the most critical factor. Never exceed 50-60°C during any heating or solvent evaporation steps.[2]

  • pH Management: While a basic solution is needed for elution, prolonged exposure to high pH can be detrimental. Neutralize the eluate with a suitable acid (like dilute acetic acid) soon after collection if it will not be immediately dried.[13]

  • Work Quickly and Under Inert Atmosphere: Minimize the time the extract spends in solution. For highly sensitive work, performing extractions under a nitrogen atmosphere can prevent oxidation.[16]

  • Proper Storage: Store both crude extracts and the final product at 2-8°C, protected from light and moisture.[11]

Analytical Quantification

To accurately assess extraction efficiency, a reliable quantitative method is essential. High-Performance Liquid Chromatography (HPLC) is the most common and accurate technique.

ParameterRecommended ConditionRationale / Notes
Column Reversed-Phase C18 or HILICC18 is common, but Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention for this polar analyte.[1][17]
Mobile Phase A gradient of an aqueous buffer (e.g., sodium or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).[1][14]The buffer controls the pH to ensure consistent ionization of the amino acid.
Detection Fluorescence Detector (with pre-column derivatization) or Mass Spectrometry (LC-MS).4-HIL lacks a strong chromophore. Derivatization with agents like o-phthalaldehyde (OPA) allows for highly sensitive fluorescence detection.[1][14] LC-MS provides high specificity and sensitivity without derivatization.[17]
Retention Time Varies by method, but should be consistent for standards and samples. A typical RT can be around 8 minutes.[1]Comparing the retention time of a peak in your sample to that of a pure standard is the primary method of identification.[14]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Natural Product Isolation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Extraction of 4-Hydroxyisoleucine from Trigonella foenum-graecum.
  • Khan, H., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Chemistry. Retrieved from [Link]

  • Khan, H., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. PMC.
  • Nikhat, S. R., et al. (2017). Extraction and characterization of 4- hydroxyisoleucine from trigonella foenum graecum seeds. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Unknown. (n.d.). Study on Extraction and Purification of 4-Hydroxyisoleucine from Trigonella foenungraecum. Google Scholar.
  • Unknown. (2016). Rapid and mass screening methods for 4-hydroxyisoleucine compounds in fenugreek seeds. Google Scholar.
  • Unknown. (n.d.). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for extracting 4-hydroxy isoleucine product from trigonella.
  • Quick Company. (n.d.). A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC) an.
  • Unknown. (2024). Optimization on Operating Condition for Amino Acids Extraction by Supercritical Carbon Dioxide. Google Scholar.
  • Mechotech. (n.d.). Fenugreek Extract – 40% 4-Hydroxyisoleucine (4-HIL) by HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). A method for extracting various by-products such as 4-hydroxy-isoleucine and fenugreek gum from fenugreek seeds.
  • AKJournals. (n.d.). Development and validation of a densitometric TLC method for analysis of trigonelline and 4-hydroxyisoleucine in fenugreek seeds. Retrieved from [Link]

  • Gowtham, B., et al. (2025). Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. PMC.
  • Sinochem Nanjing Corporation. (n.d.). Four Hydroxy Isoleucine. Retrieved from [Link]

  • MDPI. (2025). Optimization of Protein Extraction from Sunflower Meal Using Taguchi Design and Regression Modeling for Human Nutrition Applications. Retrieved from [Link]

  • MDPI. (2024). Optimization and Characterization of Protein Extraction from Asparagus Leafy By-Products. Retrieved from [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

Sources

Troubleshooting

reducing background noise in D-Isoleucine, 4-hydroxy-, (4R)- LC-MS analysis

Welcome to the Technical Support Center for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of D-Isoleucine, 4-hydroxy-, (4R)- (commonly referred to as 4-hydroxyisoleucine or 4-HIL). As a highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of D-Isoleucine, 4-hydroxy-, (4R)- (commonly referred to as 4-hydroxyisoleucine or 4-HIL).

As a highly polar, low-molecular-weight amino acid (MW 147.17 g/mol ), 4-HIL presents unique bioanalytical challenges. Researchers frequently encounter elevated background noise, severe ion suppression, and poor retention when quantifying this analyte in complex biological matrices like plasma[1][2]. This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate chemical noise, ensuring trace-level sensitivity and regulatory compliance in your pharmacokinetic and pharmacodynamic workflows.

Diagnostic Triage: Isolating the Source of Background Noise

Before altering your method, you must determine whether the noise is originating from system/solvent contamination or chromatographic matrix effects .

G Start High Noise in 4-HIL (m/z 148.2) Q1 Present in Solvent Blank? Start->Q1 Path1 System/Solvent Contamination Q1->Path1 Yes Path2 Matrix Effect / Ion Suppression Q1->Path2 No Sol1 Use LC-MS Grade Solvents & Optimize Cone Gas Path1->Sol1 Sol2 Switch to HILIC Column & Optimize Sample Prep Path2->Sol2

Diagnostic workflow for isolating LC-MS background noise sources.

Frequently Asked Questions (FAQs)

Q: Why does 4-HIL suffer from disproportionately high background noise in positive ESI mode?

A: The causality lies in the molecule's low mass-to-charge ratio ( m/z 148.19 [M+H]+ ). In positive Electrospray Ionization (ESI+), the low-mass region ( m/z < 200) is inherently crowded with chemical noise. This noise consists of solvent clusters (e.g., water/acetonitrile adducts), mobile phase impurities, and atmospheric contaminants. Because 4-HIL fragments into even smaller product ions (e.g., m/z 74.02 and 102.1)[1][3], the Multiple Reaction Monitoring (MRM) transitions overlap with the background chemical noise generated by these micro-clusters, drastically reducing the Signal-to-Noise (S/N) ratio.

Q: How can I physically tune the MS source to exclude this chemical noise?

A: You can utilize the Cone Gas (or Curtain Gas, depending on the vendor) as a physical barrier. Low-mass solvent clusters are often neutrally charged or partially desolvated. By increasing the cone gas flow rate (e.g., from 150 L/hr to 350–500 L/hr), you create a counter-current gas flow that physically blows away neutral solvent clusters and interfering ions before they enter the high-vacuum mass analyzer. This improves the ionization efficiency of the target analyte and significantly drops the baseline noise in low-mass MRM transitions.

Q: Why is my Reversed-Phase (RPLC) method failing to eliminate matrix noise from plasma samples?

A: 4-HIL is highly polar. In traditional RPLC (e.g., C18 columns), polar metabolites are weakly retained and elute near the void volume (the solvent front)[4]. This specific chromatographic window is known as the "primary ion suppression region" [4][5]. It is packed with unretained endogenous salts, phospholipids, and proteins from the biological matrix. These endogenous compounds compete with 4-HIL for charge droplets in the ESI source, neutralizing the analyte and causing severe ion suppression and erratic baseline noise[4][5].

Q: What is the mechanistic advantage of switching to HILIC?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes an orthogonal retention mechanism. By using a polar stationary phase (e.g., ZIC-cHILIC or Amide) and a highly organic mobile phase (typically >80% Acetonitrile), HILIC strongly retains polar compounds like 4-HIL[2][4].

  • Chromatographic separation: 4-HIL is retained well past the void volume, eluting completely outside the primary ion suppression region[4].

  • Desolvation efficiency: The high organic content of the HILIC mobile phase lowers surface tension, resulting in finer ESI droplets, superior desolvation, and a massive boost in ionization efficiency (frequently yielding a 10- to 50-fold increase in sensitivity)[4][5].

G cluster_RPLC RPLC (C18) cluster_HILIC HILIC (Amide/ZIC) Sample Plasma Extract (4-HIL + Matrix) RPLC_Void Void Volume (Ion Suppression Zone) Sample->RPLC_Void HILIC_Void Void Volume (Matrix Elutes Early) Sample->HILIC_Void RPLC_Elution 4-HIL Co-elutes with Matrix RPLC_Void->RPLC_Elution HILIC_Elution 4-HIL Retained (High S/N, Clean MS) HILIC_Void->HILIC_Elution

Chromatographic retention mechanisms comparing RPLC and HILIC for 4-HIL.

Quantitative Data Parameters

To minimize noise, selecting the correct MRM transitions and understanding the expected performance shifts between chromatographic modes is critical.

Table 1: Validated MRM Transitions for 4-HIL ( m/z 148.19)

Select transitions based on the matrix complexity. While the 74.02 fragment is the most abundant, it is highly susceptible to low-mass chemical noise.

Product Ion ( m/z )RoleMechanistic OriginNoise VulnerabilityRef
74.02 QuantifierCleavage of the amino acid backboneHigh (Overlaps with solvent clusters)[1]
102.10 Qualifier [(M+H)−CO2​H2​]+ Medium [3]
130.00 Qualifier [M+H−H2​O]+ (Water loss)Low (Highly specific to hydroxylated species)[3]
Table 2: Performance Comparison: RPLC vs. HILIC for 4-HIL

Data synthesized from established bioanalytical validations.

ParameterRPLC (C18)HILIC (ZIC-cHILIC)
Mobile Phase Composition High Aqueous (>90% Water)High Organic (>80% Acetonitrile)
Retention Factor ( k′ ) < 0.5 (Elutes in void)> 3.0 (Strong retention)
Matrix Suppression Severe (> 60% signal loss)Minimal (< 15% signal loss)
Typical S/N at LLOQ 5:1 to 10:1> 100:1

Self-Validating Experimental Protocols

Do not blindly apply parameters. Use the following self-validating workflows to ensure each variable is optimized for your specific instrument environment.

Protocol A: HILIC-MS/MS Method Implementation for 4-HIL

This protocol shifts the analyte out of the primary ion suppression region using a zwitterionic HILIC stationary phase[2].

  • Mobile Phase Preparation:

    • Phase A: 18.2 MΩ ultrapure water with 0.1% LC-MS grade Formic Acid (FA)[2].

    • Phase B: LC-MS grade Acetonitrile (ACN) with 0.1% FA[2].

    • Validation Check: Run a gradient without injecting a sample. If baseline noise > 103 cps, replace solvents. Do not proceed until the system blank is clean.

  • Column Equilibration:

    • Install a SeQuant ZIC-cHILIC column (e.g., 50 mm × 2.1 mm, 3 µm)[2].

    • Equilibrate with 80% Phase B at 0.5 mL/min for at least 20 column volumes. Note: HILIC columns require longer equilibration times than RPLC to establish the aqueous layer on the stationary phase.

  • Isocratic Elution:

    • Run an isocratic flow of 20% A / 80% B[2].

    • Causality: The high ACN concentration ensures 4-HIL partitions into the water-enriched layer of the stationary phase, delaying its elution until after the matrix salts have washed out.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of ice-cold ACN containing an internal standard (e.g., L-isoleucine or homatropine)[1][3].

    • Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Validation Check: Inject the supernatant. 4-HIL should elute at approximately 1.5 - 2.5 minutes (well past the void volume at ~0.5 min).

Protocol B: MS Source Gas Optimization (Chemical Noise Exclusion)

Use this protocol to physically blow away low-mass solvent clusters.

  • Baseline Establishment:

    • Infuse a 10 ng/mL neat standard of 4-HIL at 10 µL/min via a T-piece into the LC flow (running at 80% B).

    • Monitor the m/z 148.2 74.0 MRM transition.

  • Cone Gas / Curtain Gas Titration:

    • Start the Cone Gas flow at 150 L/hr. Record the absolute signal of the analyte and the baseline noise (S/N).

    • Incrementally increase the Cone Gas flow in 50 L/hr steps up to 500 L/hr.

  • Data Synthesis & Selection:

    • Plot the S/N ratio against the gas flow rate. You will observe the noise drop sharply as neutral clusters are excluded. However, if the gas flow is too high, it will begin to scatter the 4-HIL precursor ions, reducing the absolute signal.

    • Validation Check: Lock the Cone Gas parameter at the flow rate that yields the highest S/N ratio (typically around 350 L/hr for low-mass analytes).

References

  • Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC Advances. Available at:[Link]

  • Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. PMC. Available at:[Link]

  • LC–MS spectrum of the [M + H]⁺ ion of 4-hydroxyisoleucine obtained on a triple quadrupole instrument. ResearchGate. Available at:[Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification. Waters Corporation. Available at:[Link]

  • Increasing LC-MS/MS Sensitivity with Luna HILIC. Phenomenex / LCGC International. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for (4R)-4-Hydroxyisoleucine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges when analyzing D-Isoleucine, 4-hydroxy-, (4R)- (commonly referred to as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges when analyzing D-Isoleucine, 4-hydroxy-, (4R)- (commonly referred to as 4-hydroxyisoleucine or 4-HIL). Below, we address the mechanistic causes of poor peak shape and provide field-proven, self-validating protocols to optimize your analytical workflows.

Q1: Why does 4-hydroxyisoleucine (4-HIL) exhibit severe peak tailing and poor retention on standard C18 columns?

Answer: The root cause lies in the molecule's extreme polarity and zwitterionic nature. 4-HIL is a non-proteinogenic amino acid containing a carboxyl group, a primary amino group, and a hydroxyl group[1]. At the typical pH levels used in reversed-phase liquid chromatography (RP-HPLC) (pH 2–7), 4-HIL carries localized electrostatic charges.

When injected onto a standard C18 column, its extreme hydrophilicity prevents adequate partitioning into the hydrophobic carbon chain layer, causing it to elute almost immediately near the void volume[2]. Furthermore, the positively charged ammonium group on 4-HIL interacts strongly with residual, unendcapped, and negatively charged silanol groups on the silica backbone via secondary ion-exchange mechanisms. This uncontrolled secondary interaction drags out the elution profile, resulting in severe peak tailing, peak broadening, and poor resolution[2].

Q2: What are the most reliable chromatographic strategies to overcome these peak shape issues?

Answer: To achieve sharp, symmetrical peaks, analysts must alter either the molecule's chemical properties or the stationary phase chemistry. The two primary strategies are:

  • Pre-column Derivatization + Reversed-Phase (RP-HPLC): Reacting the primary amine with reagents like o-phthaldialdehyde (OPA) or 1-fluoro-2,4-dinitrobenzene (FDNB) masks the polar amine, adds a hydrophobic tag to force C18 retention, and introduces a chromophore/fluorophore for sensitive detection[2],[1].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For direct analysis without derivatization (typically coupled with mass spectrometry), HILIC utilizes a polar stationary phase and a highly organic mobile phase. This leverages the molecule's native polarity for excellent retention and peak shape[3],[4].

G Start 4-Hydroxyisoleucine Analysis Strategy Decision Detector Type? Start->Decision UV_FL UV or Fluorescence Decision->UV_FL Optical MS LC-MS/MS Decision->MS Mass Spec Deriv Pre-column Derivatization (OPA / FDNB) UV_FL->Deriv HILIC Zwitterionic HILIC (ZIC-cHILIC) MS->HILIC RP Reversed-Phase C18 Gradient Elution Deriv->RP Result1 Sharp Peak & High Sensitivity RP->Result1 Result2 Direct Analysis & No Matrix Interference HILIC->Result2

Caption: Chromatographic decision workflow for 4-hydroxyisoleucine analysis based on detector availability.

Q3: How do I optimize a pre-column derivatization workflow to ensure sharp peaks using RP-HPLC?

Answer: Derivatization acts as a self-validating system: if the reaction is incomplete or degrades, you will observe split peaks, fronting, or poor reproducibility[2]. OPA is the most common reagent for 4-HIL because it reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent, hydrophobic isoindole derivative[5].

Step-by-Step Methodology: OPA Derivatization Workflow

  • Reagent Preparation: Dissolve OPA in a small volume of methanol, then dilute with 0.1 M sodium borate buffer (pH 9.5). Add 2-mercaptoethanol. Protect from light.

  • Sample Preparation: Extract 4-HIL from the matrix (e.g., fenugreek seeds) using 50-70% aqueous ethanol. Centrifuge and filter the supernatant through a 0.45 µm membrane[6].

  • Derivatization Reaction: Mix 10 µL of the sample extract with 10 µL of the OPA reagent.

  • Incubation: Allow the mixture to react for exactly 1-2 minutes at room temperature. (Causality note: Strict timing is critical because OPA derivatives degrade rapidly, which can lead to peak fronting or loss of signal)[2].

  • Injection: Immediately inject 10 µL of the derivatized mixture into the HPLC system.

Table 1: Optimized RP-HPLC Parameters for OPA-Derivatized 4-HIL

ParameterOptimized ConditionMechanistic Rationale
Column High-purity, fully endcapped C18 (e.g., 250 x 4.6 mm, 5 µm)Minimizes residual silanol interactions, preventing tailing[2].
Mobile Phase A 65 mM Sodium Acetate buffer (pH 5.7) with 1.5% THFBuffer controls ionization; THF acts as a modifier to sharpen peaks[6].
Mobile Phase B Methanol (Gradient Elution)Elutes the hydrophobic OPA-derivative efficiently[2].
Flow Rate 0.8 - 1.0 mL/minBalances theoretical plate count and analysis time[2],[7].
Detection Fluorescence ( λex​ = 330 nm, λem​ = 440 nm)Provides high sensitivity and specificity for the isoindole derivative[7].
Q4: We are using LC-MS/MS and want to avoid derivatization. How can we achieve symmetrical peaks for native 4-HIL?

Answer: When bypassing derivatization, standard C18 columns fail. HILIC is the gold standard here. By using a zwitterionic stationary phase (like ZIC-cHILIC), a water-enriched liquid layer forms on the stationary phase surface. The highly polar 4-HIL partitions into this aqueous layer, while weak electrostatic interactions further stabilize its retention. This yields sharp, symmetrical peaks free from endogenous matrix interference[8],[3].

Step-by-Step Methodology: HILIC-MS/MS Workflow

  • Sample Crash: Add 3 volumes of cold acetonitrile to 1 volume of plasma or aqueous extract to precipitate proteins.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Collect the supernatant and dilute 1:1 with the highly organic mobile phase to ensure the sample solvent matches the initial gradient conditions. (Causality note: Injecting a highly aqueous sample into a HILIC system causes severe peak distortion and breakthrough).

  • Injection: Inject 2-5 µL into the LC-MS/MS system[4].

Table 2: Optimized HILIC-MS/MS Parameters for Underivatized 4-HIL

ParameterOptimized ConditionMechanistic Rationale
Column SeQuant ZIC-cHILIC (50 x 2.1 mm, 3 µm)Zwitterionic surface provides optimal partitioning for zwitterionic 4-HIL[4].
Mobile Phase Isocratic: 0.1% Formic Acid in Water : Acetonitrile (20:80 v/v)High organic content drives HILIC retention; Formic acid ensures consistent protonation[3],[4].
Flow Rate 0.5 mL/minOptimal for electrospray ionization (ESI) efficiency[3].
Column Temp 30°C ± 0.8°CMaintains reproducible partitioning kinetics[4].
MS/MS Transitions m/z 148.1 → 102.1 (Positive ESI)Highly specific Multiple Reaction Monitoring (MRM) transition for 4-HIL[8].
Q5: What is the biological relevance of 4-HIL that justifies this rigorous analytical optimization?

Answer: Accurate chromatographic quantification of the (2S, 3R, 4S) and (4R) isomers of 4-HIL is critical because it is a potent, glucose-dependent insulinotropic agent[1]. It modulates glucose homeostasis without inducing hypoglycemia. Mechanistically, 4-HIL stimulates insulin secretion from pancreatic β -cells and enhances peripheral insulin sensitivity by activating the PI3K/Akt and AMPK signaling pathways, which ultimately drives the translocation of GLUT4 vesicles to the plasma membrane for glucose uptake[6],[4].

Pathway HIL 4-Hydroxyisoleucine AMPK AMPK Activation HIL->AMPK PI3K PI3K Pathway HIL->PI3K Insulin Insulin Secretion (Pancreatic β-cells) HIL->Insulin GLUT4 GLUT4 Translocation AMPK->GLUT4 Akt Akt Phosphorylation PI3K->Akt Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

Caption: Cellular signaling pathways modulated by 4-hydroxyisoleucine for glucose homeostasis.

References
  • NIH/PMC. "A strategy for L-isoleucine dioxygenase screening and 4-hydroxyisoleucine production by resting cells."[Link]

  • ResearchGate. "HILIC‐ESI‐MRM chromatograms resulting from analysis of 4‐hydroxy isoleucine in human plasma."[Link]

  • ResearchGate. "Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran." [Link]

  • ResearchGate. "Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine."[Link]

  • ResearchGate. "Parameters of the developed HPLC method for identification and quantification of 4-Hydroxyisoleucine."[Link]

  • NIH/PMC. "Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes." [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing (4R)-4-hydroxy-D-isoleucine in Biological Samples

Introduction: Welcome to the technical support center for the analysis of (4R)-4-hydroxy-D-isoleucine. As a non-proteinogenic amino acid of significant interest in metabolic research and drug development, its accurate qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for the analysis of (4R)-4-hydroxy-D-isoleucine. As a non-proteinogenic amino acid of significant interest in metabolic research and drug development, its accurate quantification is paramount. However, its unique structure, featuring a hydroxyl group and a D-alpha-carbon configuration, presents specific stability challenges in complex biological matrices. This guide provides in-depth, experience-driven advice to help you navigate these challenges, ensuring the integrity of your samples and the reliability of your data. We will move from common questions to deep troubleshooting and finally to validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the handling and analysis of (4R)-4-hydroxy-D-isoleucine.

Q1: My measured concentrations of (4R)-4-hydroxy-D-isoleucine are inconsistent across replicates. What is the most likely cause?

A1: The most common cause of inconsistency is pre-analytical variability. This includes subtle differences in the time between sample collection and processing, temperature fluctuations, and exposure to enzymatic activity.[1][2] (4R)-4-hydroxy-D-isoleucine, like many amino acids, can be sensitive to ongoing cellular metabolism in un-processed blood samples and degradation from enzymes released during cell lysis.[1] To ensure consistency, it is critical to follow a rigorously standardized operating procedure (SOP) for every sample.[3][4]

Q2: What is the optimal temperature for short-term and long-term storage of my samples?

A2: For short-term storage (up to 48 hours), samples should be kept at 4°C.[4] However, for any storage period longer than a few hours, immediate freezing and maintenance at -80°C is the gold standard.[3][5][6] This temperature effectively halts most enzymatic and chemical degradation processes. Avoid storage at -20°C for long periods, as some metabolic profiles have shown alterations at this temperature compared to -80°C.[4]

Q3: Which anticoagulant should I use when collecting plasma samples?

A3: For metabolomics studies, EDTA is generally preferred. While heparin and citrate are effective anticoagulants, they can interfere with downstream analytical methods like LC-MS/MS by introducing ion suppression or forming adducts with the analyte.[5] EDTA functions by chelating calcium, which also helps to inhibit metalloproteases, providing an additional layer of stability. Regardless of your choice, consistency across all samples in a study is paramount.

Q4: Do I need to add any special stabilizers to my samples immediately after collection?

A4: Yes, this is highly recommended, especially if you anticipate any delay in processing or if you are analyzing tissue samples. The primary threat is enzymatic degradation by D-amino acid oxidases (DAAOs), which are present in various tissues like the kidney and brain and can specifically degrade D-amino acids.[7][8] Consider adding a broad-spectrum protease and phosphatase inhibitor cocktail. For targeted protection against DAAOs, inhibitors like sodium benzoate or specific DAAO inhibitors can be evaluated, though their compatibility with your analytical method must be confirmed.

Part 2: In-Depth Troubleshooting Guides

This section addresses specific experimental problems with detailed explanations and solutions, helping you to diagnose and resolve issues methodically.

Issue 1: Low or No Recovery of (4R)-4-hydroxy-D-isoleucine

Q: I'm performing sample extraction, but my final measurements show significantly lower concentrations than expected, or the analyte is undetectable. What could be causing this loss?

A: Significant loss of (4R)-4-hydroxy-D-isoleucine during sample preparation is often multifactorial, stemming from chemical degradation, enzymatic activity, or suboptimal extraction procedures.

Causality and Solutions:

  • Enzymatic Degradation: The most probable culprit is the activity of D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids.[7][8][9] This process is rapid and can occur the moment tissues or cells are lysed, releasing the enzyme.

    • Solution: Work quickly and keep samples on ice at all times to reduce enzyme kinetics.[5] For tissue samples, flash-freezing in liquid nitrogen immediately after collection is the best practice to halt all metabolic activity.[3][5] When homogenizing, use a pre-chilled buffer that contains a DAAO inhibitor (e.g., sodium benzoate) and a general protease inhibitor cocktail.

  • pH-Induced Degradation: Amino acids are zwitterionic molecules, and their stability can be influenced by pH. Extreme pH values during extraction can lead to degradation, such as dehydration of the hydroxyl group.

    • Solution: Maintain a near-neutral pH (6.8-7.4) throughout your sample preparation process.[5] Use buffered solutions for extraction and homogenization. If using protein precipitation with an acid (like trichloroacetic acid), neutralize the supernatant promptly after separating the protein pellet.[10]

  • Inefficient Extraction: The choice of extraction solvent is critical. (4R)-4-hydroxy-D-isoleucine is a polar molecule.

    • Solution: A simple protein precipitation with a cold organic solvent like acetonitrile or methanol is often effective for plasma or serum.[11] For tissues, a more rigorous liquid-liquid extraction (e.g., using a methanol:chloroform:water system) may be necessary to efficiently separate polar metabolites from lipids and other cellular components.[12] Always validate your extraction recovery by spiking a known amount of a (4R)-4-hydroxy-D-isoleucine standard into a blank matrix and measuring the amount recovered.

G cluster_collection Sample Collection cluster_processing Sample Processing (Keep at 4°C) cluster_analysis Analysis/Storage Collect Collect Blood/Tissue Stabilize Add Inhibitors (Protease/DAAO) Collect->Stabilize Biofluids FlashFreeze Flash Freeze Tissue in Liquid N2 Collect->FlashFreeze Tissues Centrifuge Centrifuge Blood (e.g., 2000g, 10min, 4°C) Stabilize->Centrifuge Homogenize Homogenize Tissue in Cold Buffer FlashFreeze->Homogenize Extract Protein Precipitation (e.g., cold Acetonitrile) Centrifuge->Extract Homogenize->Extract Neutralize Neutralize if Acid Used Extract->Neutralize Analyze Immediate LC-MS/MS Analysis Neutralize->Analyze Store Store at -80°C Neutralize->Store

Caption: Decision tree for selecting an appropriate tissue homogenization method.

References

  • Metabolomics Study Design – Sample Handling & Storage. (n.d.). Retrieved from a source providing guidelines on metabolomics sample handling.
  • Arome Science. (2025, May 31).
  • Bar-Magen, M., & El-Khatib, Z. (2020). Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. Metabolites, 10(3), 108.
  • Zhang, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Biology Open, 10(3), bio055020.
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology, 1694, 147-165.
  • Hassis, M. E., et al. (2015). Evaluating the effects of preanalytical variables on the stability of the human plasma proteome. Analytical Biochemistry, 478, 14-22.
  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 99.
  • Slupsky, C. M. (n.d.). Processing and Storage of Samples for Metabolomics Assays. University of California, Davis.
  • Pinto, J., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 236.
  • Dame, Z. T., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098.
  • Zhang, Y., et al. (2021). Change of amino acids in serum after three freeze-thaw cycles and the concentrations of 14 amino acids in the serum...
  • Khoronenkova, S. V., & Tishkov, V. I. (2008). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow), 73(13), 1511-1519.
  • Singh, S. P., et al. (2020). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 12(6), 819-827.
  • National Center for Biotechnology Information. (n.d.). (4R)-4-hydroxy-L-isoleucine.
  • Cui, W., et al. (2022). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Biotechnology Progress, 38(3), e3248.
  • Bar-Joseph, A., et al. (2021). An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. Metabolites, 11(9), 576.
  • Laboratory Supply Network. (2014, April 14). How to Homogenize Tissue.
  • Reisz, J. A., et al. (2018). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Metabolomics, 14(10), 133.
  • Cole-Parmer. (n.d.).
  • The Scientist. (2023, May 23).
  • Hassis, M. E., et al. (2015). Evaluating the effects of preanalytical variables on the stability of the human plasma proteome. FAO AGRIS.
  • PreOmics. (2024, July 25).
  • Wagner-Golbs, A., et al. (2017). Long-Term Stability of Human Plasma Metabolites during Storage at −80 °C. Journal of Proteome Research, 16(12), 4499-4509.
  • Pion Inc. (2016, May 12).
  • Abcam. (2020, May 29). ab273325 D-Amino Acid Oxidase Activity Assay Kit (Fluorometric). Abcam.
  • Zhang, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed.
  • TargetMol. (n.d.). 4-Hydroxyisoleucine. TargetMol.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy- L -isoleucine = 98.0 TLC 781658-23-9. Sigma-Aldrich.
  • ChemicalBook. (2026, March 9). 4-HYDROXYISOLEUCINE | 55399-93-4. ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyisoleucine.
  • Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences, 5, 18.
  • Amanzadeh, Y., et al. (2008). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L.
  • Basu, S. K., et al. (2016). Rapid and mass screening methods for 4-hydroxyisoleucine compounds in fenugreek seeds. Journal of Food Science and Technology, 54(1), 1-8.
  • Nikhat, S. R., et al. (2017). Extraction and characterization of 4- hydroxyisoleucine from trigonella foenum graecum seeds. Indo American Journal of Pharmaceutical Sciences, 4(06), 1629-1634.
  • Obradović, M., et al. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. International Journal of Molecular Sciences, 25(24), 13627.
  • Amanzadeh, Y., et al. (2008). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L.
  • Mao, T., et al. (2022). Stabilizing effect of amino acids on protein and colloidal dispersions.
  • Labroots. (2025, September 17). Deciphering the Stabilizing Effect of Amino Acids. Labroots.
  • Conlon, J. M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(5), e0178943.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery.
  • Obradović, M., et al. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. International Journal of Molecular Sciences, 25(24), 13627.

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Efficacy in Metabolic Modulators: (2S,3R,4S)-4-Hydroxyisoleucine vs. D-Isomers

As a Senior Application Scientist specializing in metabolic drug development, I frequently encounter a critical bottleneck in the evaluation of amino acid derivatives: stereochemical ambiguity. When assessing 4-hydroxyis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in metabolic drug development, I frequently encounter a critical bottleneck in the evaluation of amino acid derivatives: stereochemical ambiguity. When assessing 4-hydroxyisoleucine (4-HIL) —a non-proteinogenic amino acid originally isolated from fenugreek (Trigonella foenum-graecum)—the distinction between its stereoisomers is not merely a matter of structural trivia; it is the fundamental determinant of its pharmacological efficacy[1].

This guide objectively compares the biological performance, signaling mechanisms, and experimental validation of the naturally occurring (2S,3R,4S)-4-hydroxyisoleucine (the active L-isoleucine derivative) against its D-isomeric counterparts and other inactive configurations (such as the (2R,3R,4S) isomer).

The Stereochemical Imperative: Causality in Receptor Binding

The unique therapeutic value of 4-HIL lies in its biphasic, glucose-dependent insulinotropic activity and its ability to ameliorate insulin resistance (IR) without inducing hypoglycemia[2]. However, this activity is strictly stereospecific.

The causality behind this specificity stems from the chiral recognition of the putative binding pockets on pancreatic β-cells and hepatic insulin receptors. The (2S,3R,4S) configuration perfectly aligns its hydroxyl and carboxylate groups with the receptor's hydrogen-bond donors. In contrast, D-isomers and the (2R,3R,4S) variant suffer from severe steric clashes, rendering them biologically inert in terms of insulin secretion[3]. While recent computational pharmacology studies suggest that certain D-variants (e.g., 2R-3R-4R) may possess binding affinity for carbohydrate-metabolizing enzymes like α-glucosidase[4], they fail to initiate the downstream intracellular signaling cascades required for true metabolic correction.

Mechanistic Divergence

G L_Isomer (2S,3R,4S)-4-Hydroxyisoleucine (L-Isomer) BetaCell Pancreatic β-Cells (Glucose-Dependent) L_Isomer->BetaCell High Affinity HepG2 Hepatic Cells (HepG2) (Insulin Resistance Model) L_Isomer->HepG2 Ameliorates IR D_Isomer D-Isomers / (2R,3R,4S) (Inactive) D_Isomer->BetaCell Low/No Affinity NoEffect No Significant Biological Response D_Isomer->NoEffect Insulin Insulin Secretion ↑ BetaCell->Insulin PI3K PI3K / Akt Pathway Activation HepG2->PI3K Restores Signaling TNFa TNF-α & TACE/TIMP3 Modulation HepG2->TNFa Inhibits Inflammation GlucoseUptake Glucose Uptake ↑ Glycogen Synthesis ↑ PI3K->GlucoseUptake TNFa->GlucoseUptake

Fig 1. Differential signaling pathways of 4-HIL stereoisomers in metabolic regulation.

Quantitative Pharmacological Profile

To objectively compare the efficacy of these isomers, we must look at their performance across validated in vitro and in vivo benchmarks. The data clearly delineates the (2S,3R,4S) isomer as the sole viable candidate for metabolic drug development[5],[3].

Pharmacological Parameter(2S,3R,4S)-4-Hydroxyisoleucine (L-Isomer)D-Isoleucine, 4-hydroxy- / (2R) Isomers
Natural Occurrence Major active isomer in Fenugreek (~90%)[6]Trace amounts or completely absent[7]
Insulinotropic Activity Highly active (Strictly glucose-dependent)[8]Biologically inactive[3]
Hepatic Glucose Uptake Dose-dependent increase (Max effect at 20 µM)[5]Negligible response
PI3K/Akt Activation Strong phosphorylation of Akt (Ser473)[9]Weak to none
Inflammatory Modulation Downregulates TACE, decreases sTNF-α[9]Unconfirmed / Inactive
Enzyme Binding Energy Optimal target engagement[4]Variable (Some α-glucosidase affinity)[4]

Experimental Validation Protocol

When developing assays to test novel batches of biotechnologically produced 4-HIL, researchers must utilize a self-validating protocol . The causality behind selecting HepG2 (hepatic) or 3T3-L1 (adipocyte) cells over standard peripheral tissue models lies in their primary role in systemic glucose homeostasis and their susceptibility to TNF-α-mediated insulin resistance[5],[9].

Step-by-Step Methodology: In Vitro Efficacy Validation

Objective: Quantify glucose uptake and insulin signaling restoration using a high-glucose/insulin-induced IR model.

  • Cell Culture & IR Induction:

    • Culture HepG2 cells in standard DMEM.

    • Induce the insulin-resistant (IR) state by co-culturing the cells with 10−6 M insulin and 30 mM D-glucose for 24 hours[5].

    • Self-Validation Check: Measure basal glucose consumption. A reduction of >50% compared to untreated controls confirms successful IR induction.

  • Stereoisomer Treatment:

    • Treat parallel wells with 5, 10, and 20 µM of (2S,3R,4S)-4-HIL and the D-isomer variant.

    • Control Causality: Include 10 µM Pioglitazone as a positive control, and Palmitic Acid (a known TACE activator) as a negative control to ensure any reduction in soluble TNF-α is a specific pharmacological reversal rather than an assay artifact[9].

  • Glucose Uptake Assay:

    • After 24 hours of treatment, replace the media with glucose-free DMEM containing 2-NBDG (a fluorescent glucose analog) and incubate for 30 minutes. Terminate the reaction and measure intracellular fluorescence.

  • Signaling Quantification (Western Blot):

    • Lyse the cells and probe for p-IRS-1 (Ser307), p-Akt (Ser473), and TACE.

    • Causality: Measuring p-IRS-1 at Ser307 specifically evaluates the inflammatory inhibition of insulin signaling, proving the mechanism of action[9].

W Step1 Cell Culture (HepG2 / 3T3-L1) Step2 IR Induction (High Glucose + Insulin) Step1->Step2 Step3 Isomer Treatment (L- vs D-Isomer) Step2->Step3 Step4 Assay Execution (2-NBDG & Western Blot) Step3->Step4 Step5 Data Validation (Pathway Analysis) Step4->Step5

Fig 2. Step-by-step in vitro workflow for validating 4-HIL stereoisomer efficacy.

Biotechnological Production & Stereoselectivity

Historically, chemical synthesis of 4-HIL predominantly produced stereoisomeric mixtures, leading to extreme inefficiencies in industrial-scale purification[10]. Because the D-isomers and (2R) configurations dilute the drug's efficacy, modern drug development has shifted toward biocatalysis.

Recent breakthroughs utilize L-isoleucine dioxygenase (IDO) , an Fe(II)/α-ketoglutarate-dependent enzyme, to catalyze the highly regioselective and stereoselective hydroxylation of L-isoleucine directly into (2S,3R,4S)-4-HIL[11]. Structure-guided engineering of novel variants (such as HoIDO from Haliangium ochraceum) has further optimized the substrate-binding pocket, ensuring that the final product is virtually free of inactive D-isomers, thereby matching the natural active isomer's pharmacological potency[10].

Conclusion

The therapeutic viability of 4-hydroxyisoleucine is inextricably linked to its stereochemistry. While D-isomers and alternative configurations may exhibit isolated binding affinities in in silico models, empirical in vitro and in vivo data unequivocally establish the (2S,3R,4S) L-isomer as the exclusive driver of glucose-dependent insulinotropic activity and PI3K/Akt-mediated insulin sensitization. For researchers and drug developers, ensuring stereochemical purity through advanced biocatalytic methods and validating efficacy through rigorous, self-controlled cellular assays is paramount.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of (4R)-D-Isoleucine, 4-hydroxy- Enantiomeric Purity by Chiral HPLC

Introduction: The Criticality of Stereochemical Fidelity in Drug Development In the landscape of modern therapeutics, the three-dimensional structure of a molecule is not a trivial detail—it is often the very essence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereochemical Fidelity in Drug Development

In the landscape of modern therapeutics, the three-dimensional structure of a molecule is not a trivial detail—it is often the very essence of its biological function. For complex molecules like (4R)-D-Isoleucine, 4-hydroxy-, a non-proteinogenic amino acid with significant therapeutic potential, controlling stereochemistry is paramount. This compound possesses two chiral centers, giving rise to four possible stereoisomers. The specific (2R,3R,4R) configuration of (4R)-D-Isoleucine, 4-hydroxy- is responsible for its desired pharmacological activity, while its stereoisomers may exhibit different, reduced, or even adverse effects.

Therefore, the robust validation of a method to determine enantiomeric purity is not merely an analytical exercise; it is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the validation of (4R)-D-Isoleucine, 4-hydroxy- enantiomeric purity, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind chromatographic choices, compare viable alternative methods, and present a detailed, self-validating protocol.

The Analytical Challenge: Resolving Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as solubility, boiling point, and polarity in an achiral environment. This makes their separation by conventional reversed-phase or normal-phase HPLC impossible. Chiral chromatography overcomes this by introducing a chiral environment—the Chiral Stationary Phase (CSP). The CSP interacts differentially with each enantiomer, forming transient diastereomeric complexes with varying stability, which leads to different retention times and, thus, separation.

The primary challenge in analyzing (4R)-D-Isoleucine, 4-hydroxy- lies in its high polarity and zwitterionic nature, which can lead to poor retention on traditional polysaccharide-based CSPs in non-polar mobile phases. Consequently, method development must focus on CSPs and mobile phase systems that promote the specific interactions necessary for chiral recognition of such polar molecules.

Comparative Analysis of Chiral HPLC Methodologies

Based on extensive experience with chiral separations of polar and zwitterionic compounds, two primary classes of CSPs emerge as superior candidates for the direct analysis of underivatized 4-hydroxyisoleucine: Zwitterionic CSPs and Macrocyclic Glycopeptide CSPs .

Methodology 1: Zwitterionic Ion-Exchange Chromatography

Causality of Choice: Zwitterionic CSPs, such as the CHIRALPAK® ZWIX series, are specifically designed for the enantioseparation of free amino acids and other zwitterionic molecules.[1][2] The selector is a zwitterion itself, enabling a "double ion-pairing" mechanism with the analyte.[2] This dual interaction provides exceptional selectivity for molecules like 4-hydroxyisoleucine, which have both an acidic (carboxylate) and a basic (amine) group. The separation of hydroxy-proline, a structurally similar cyclic amino acid, has been demonstrated on these phases, making it a highly logical choice.[2]

Recommended Column: CHIRALPAK® ZWIX(-)

Methodology 2: Macrocyclic Glycopeptide-Based Chromatography

Causality of Choice: Macrocyclic glycopeptides, such as teicoplanin (used in Astec® CHIROBIOTIC® T columns), are complex structures with multiple chiral centers, aromatic rings, and ionizable groups.[3] This complexity creates a variety of potential interaction sites—including hydrogen bonding, π-π interactions, ionic interactions, and inclusion complexation—making them exceptionally versatile and broadly selective, particularly for polar and ionizable compounds.[3][4] Their ability to operate in various mobile phase modes, including reversed-phase and polar ionic mode, makes them highly compatible with mass spectrometry (LC-MS) and ideal for analyzing underivatized amino acids.[4]

Recommended Column: Astec® CHIROBIOTIC® T

Performance Comparison

The following table summarizes the anticipated performance characteristics of the two recommended methodologies. These projections are based on the known separation mechanisms and data from structurally analogous compounds.

Parameter Methodology 1: Zwitterionic CSP (CHIRALPAK® ZWIX(-)) Methodology 2: Macrocyclic Glycopeptide CSP (Astec® CHIROBIOTIC® T) Alternative: Supercritical Fluid Chromatography (SFC)
Primary Mechanism Double Ion-Pairing, Hydrogen BondingInclusion Complexing, H-Bonding, Ionic, π-π InteractionsSimilar to Normal Phase HPLC, enhanced by unique properties of supercritical CO₂
Mobile Phase Polar Organic (e.g., MeOH/ACN/TFA/DEA)Polar Ionic (e.g., MeOH/Ammonium Acetate) or Reversed-PhaseSupercritical CO₂ with polar co-solvents (e.g., Methanol)
LC-MS Compatibility Excellent (with volatile additives like Formic Acid/Ammonia)[5]Excellent (Polar Ionic and Reversed-Phase modes are ideal)[4]Excellent, solvent removal is simplified
Selectivity (α) Expected to be very high (>1.5) due to specific zwitterionic interactions.Expected to be high (>1.3) due to multiple interaction modes.Often provides different and sometimes superior selectivity to HPLC.[6]
Resolution (Rs) High, leading to baseline separation of all stereoisomers.High, capable of baseline separation.Potentially higher efficiency and resolution than HPLC.[6]
Analysis Time Moderate to Fast (5-15 min).Moderate (10-20 min).Significantly Faster (3-5x) than HPLC.[7][8]
Solvent Consumption Moderate.Moderate.Drastically Reduced.[8]
Key Advantage Specifically designed for underivatized amino acids, often providing superior selectivity.Extremely versatile, robust, and operates in multiple modes.High throughput, cost-effective, and environmentally friendly.

Workflow & Validation Protocol

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The following workflow and protocol are designed to be a self-validating system, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9]

Chiral HPLC Validation Workflow

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation Dev Method Development (Column & Mobile Phase Screening) Opt Method Optimization (Flow, Temp, Additives) Dev->Opt SST_Dev System Suitability (Resolution > 2.0) Opt->SST_Dev Spec Specificity (Peak Purity, Resolution from isomers) SST_Dev->Spec LOD_LOQ LOD & LOQ (Signal-to-Noise) Spec->LOD_LOQ Lin Linearity (LOQ to 150% of impurity spec.) LOD_LOQ->Lin Acc Accuracy (% Recovery of spiked isomer) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Vary Flow, Temp, Mobile Phase %) Prec->Rob Routine Routine Analysis (QC Release Testing) Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: Workflow for Chiral HPLC Method Validation.

Detailed Experimental Protocol: Validation using CHIRALPAK® ZWIX(-)

This protocol outlines the steps to validate the enantiomeric purity method for (4R)-D-Isoleucine, 4-hydroxy-.

1. Materials and Equipment

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Column: CHIRALPAK® ZWIX(-), 3 µm, 3.0 x 150 mm.

  • Standards: Reference standards for (4R)-D-Isoleucine, 4-hydroxy- and its other three stereoisomers.

  • Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Diethylamine (DEA).

2. Chromatographic Conditions

  • Mobile Phase: 50mM Formic Acid and 25mM Diethylamine in Methanol/Acetonitrile (50:50, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

3. Validation Procedures

  • System Suitability:

    • Prepare a resolution solution containing all four stereoisomers at a concentration of approximately 0.1 mg/mL each.

    • Inject six replicate injections.

    • Acceptance Criteria: The resolution (Rs) between the (4R)-D-Isoleucine peak and the closest eluting stereoisomer must be ≥ 2.0. The relative standard deviation (%RSD) for the peak area of the (4R)-D-Isoleucine peak must be ≤ 2.0%.

  • Specificity:

    • Inject individual solutions of each stereoisomer to confirm retention times and elution order.

    • Inject a solution of the (4R)-D-Isoleucine, 4-hydroxy- drug substance.

    • Perform peak purity analysis using the DAD detector.

    • Acceptance Criteria: No co-eluting peaks at the retention time of the main peak. Peak purity angle should be less than the purity threshold.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Prepare a series of dilutions of the undesired enantiomer.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10 for the LOQ and 3 for the LOD.

    • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the enantiomeric impurity (e.g., ≤ 0.1%).

  • Linearity:

    • Prepare a series of solutions of the undesired enantiomer spanning from the LOQ to 150% of the specification limit (e.g., 0.1% to 1.5%).

    • Plot peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.995.

  • Accuracy:

    • Prepare the (4R)-D-Isoleucine, 4-hydroxy- sample at its nominal concentration.

    • Spike the sample with the undesired enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), in triplicate.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 85.0% to 115.0% at each level.

  • Precision:

    • Repeatability: Inject a spiked sample (at 100% of the specification limit) six times on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: The %RSD for the area of the undesired enantiomer should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.

  • Robustness:

    • Systematically vary key method parameters (e.g., flow rate by ±10%, column temperature by ±5 °C, mobile phase organic content by ±2%).

    • Analyze the system suitability solution under each condition.

    • Acceptance Criteria: The system suitability criteria (Resolution ≥ 2.0) must be met under all varied conditions, demonstrating the method's reliability during routine use.

Alternative and Complementary Technologies

While chiral HPLC is the gold standard, other techniques offer unique advantages and can be considered for orthogonal validation or high-throughput screening.

Supercritical Fluid Chromatography (SFC)

SFC uses supercritical CO₂ as the primary mobile phase, which dramatically reduces viscosity compared to liquid mobile phases.[] This allows for much higher flow rates without excessive backpressure, leading to significantly faster separations (often 3-5 times faster than HPLC).[7][8] For chiral analysis, SFC is a powerful tool, often providing better or complementary selectivity to HPLC.[6] Its primary advantages are speed, reduced organic solvent consumption, and lower cost, making it ideal for high-throughput screening and preparative-scale purification.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions in a narrow capillary.[11] For chiral separations, a chiral selector (such as a cyclodextrin) is added to the background electrolyte.[12][13] CE offers extremely high theoretical plate counts, leading to sharp peaks and excellent resolution with minimal sample and reagent consumption.[][15] It serves as an excellent orthogonal technique to HPLC for confirming enantiomeric purity, as its separation mechanism is fundamentally different.

Conclusion

The validation of enantiomeric purity for (4R)-D-Isoleucine, 4-hydroxy- is a non-negotiable step in its development as a therapeutic agent. A direct chiral HPLC method, employing either a zwitterionic or a macrocyclic glycopeptide stationary phase, provides the necessary selectivity and robustness for this critical quality attribute assessment. The choice between these columns depends on the specific separation profile of the four stereoisomers, but both represent the state-of-the-art for this class of molecule. By following a rigorous validation protocol grounded in ICH guidelines, researchers and drug developers can ensure the stereochemical integrity of their compound, delivering a final product that is both safe and effective. The consideration of alternative technologies like SFC and CE further strengthens the analytical toolkit, providing orthogonal methods for confirmation and opportunities for increased efficiency.

References

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Bulletin 1935. [Link]

  • LCGC International. (2026, March 27). SFC or (U)HPLC? Why Not Try Both.... [Link]

  • Armstrong, D. W., & Rundlett, K. L. (2009). Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(18-19), 1547–1557. [Link]

  • Salami, M., Grieb, S., & Scriba, G. K. (2002). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Journal of separation science, 25(10-11), 690–696. [Link]

  • Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?. [https://www.chromatographytoday.com/news/sfc-preparative-sfc/3 SFC/should-i-use-sfc-or-hplc-for-my-analysis/58957]([Link] SFC/should-i-use-sfc-or-hplc-for-my-analysis/58957)

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK ZWIX(-). [Link]

  • Wang, T., Wrisley, L., & Chetwyn, N. P. (2002). Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of pharmaceutical and biomedical analysis, 29(4), 655–666. [Link]

  • Lekkala, R., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(4), 450-461. [Link]

  • Ahuja, S. (2026, March 25). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1133. [Link]

  • Ates, H., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Daicel Chiral Technologies. (n.d.). Poster: Zwitterionic Stationary Phases for Separation of Free Amino Acids. [Link]

  • Daicel Chiral Technologies. (2014). INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). [Link]

  • Zhao, H., Li, J.W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

  • Welch, C. J., et al. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

  • Morante-Zarcero, S., & Sierra, I. (2007). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 30(15), 2241-2259. [Link]

  • Sigma-Aldrich. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2012). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of chromatography. A, 1269, 136–145. [Link]

  • Jin, R., et al. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se pu = Chinese journal of chromatography, 18(1), 49–52. [Link]

  • Smirnova, J., et al. (2014). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Analytical and bioanalytical chemistry, 406(29), 7587–7599. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

Sources

Validation

D-Isoleucine, 4-hydroxy-, (4R)- compared to standard insulin secretagogues

Comparative Guide: D-Isoleucine, 4-hydroxy-, (4R)- vs. Standard Insulin Secretagogues in Drug Development Introduction In the landscape of type 2 diabetes mellitus (T2DM) pharmacotherapy, insulin secretagogues have histo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: D-Isoleucine, 4-hydroxy-, (4R)- vs. Standard Insulin Secretagogues in Drug Development

Introduction

In the landscape of type 2 diabetes mellitus (T2DM) pharmacotherapy, insulin secretagogues have historically been dominated by sulfonylureas and meglitinides. While highly efficacious at lowering blood glucose, these standard agents are fundamentally flawed by their glucose-independent mechanisms, leading to severe hypoglycemic events and beta-cell exhaustion.

As a Senior Application Scientist evaluating next-generation insulinotropic compounds, the focus has shifted toward metabolically responsive agents. D-Isoleucine, 4-hydroxy-, (4R)- (a specific stereoisomer of 4-hydroxyisoleucine, predominantly derived from the plant Trigonella foenum-graecum[1]) represents a paradigm shift. Unlike standard secretagogues, this atypical branched-chain amino acid functions as a strictly glucose-dependent potentiator of insulin secretion[2].

This guide provides an objective, data-driven comparison of D-Isoleucine, 4-hydroxy-, (4R)- against standard sulfonylureas, detailing their mechanistic divergence, comparative efficacy, and the rigorous experimental protocols required to validate these claims.

Mechanistic Divergence: The Causality of Hypoglycemia

To understand the therapeutic advantage of 4-hydroxyisoleucine (4-OH-Ile), we must first dissect the causality of secretagogue-induced hypoglycemia at the cellular level.

  • Standard Sulfonylureas (e.g., Glibenclamide): These compounds bind directly to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K_ATP) channel on pancreatic beta cells. This binding forces channel closure, leading to membrane depolarization, calcium influx, and exocytosis of insulin vesicles—regardless of ambient glucose concentrations[3]. This uncoupling of insulin release from glucose metabolism is the direct cause of fatal hypoglycemic episodes.

  • D-Isoleucine, 4-hydroxy-, (4R)-: In stark contrast, 4-OH-Ile does not interact with SUR1 or artificially close K_ATP channels. Instead, it amplifies the downstream metabolic signaling generated by glucose itself. At basal or low glucose concentrations (3–5 mM), 4-OH-Ile is entirely inactive[2]. It only exerts its insulinotropic effect when supranormal glucose levels (8.3–16.7 mM) provide the necessary baseline metabolic flux, resulting in a biphasic amplification of insulin release without the risk of hypoglycemia[3].

G SU Sulfonylureas (e.g., Glibenclamide) KATP K_ATP Channel Closure (SUR1 Binding) SU->KATP Depol Membrane Depolarization & Ca2+ Influx KATP->Depol InsulinSU Glucose-Independent Insulin Secretion (Hypoglycemia Risk) Depol->InsulinSU Gluc Elevated Glucose (>8.3 mM) Metabolism Enhanced Glucose Metabolism Gluc->Metabolism OHIle D-Isoleucine, 4-hydroxy-, (4R)- OHIle->Metabolism Synergistic InsulinOH Glucose-Dependent Insulin Potentiation (No Hypoglycemia) Metabolism->InsulinOH

Divergent mechanisms of action between standard sulfonylureas and 4-OH-Ile.

Comparative Efficacy and Metabolic Profile

Beyond glycemic control, the holistic metabolic impact of a drug candidate is critical. Standard secretagogues often induce weight gain due to the anabolic nature of chronically elevated insulin. Conversely, 4-OH-Ile has demonstrated pleiotropic benefits, including the reduction of insulin resistance via PI3-kinase activation and improvements in lipid profiles[4].

Table 1: Quantitative & Pharmacological Comparison

Pharmacological ParameterStandard Sulfonylureas (e.g., Glibenclamide)D-Isoleucine, 4-hydroxy-, (4R)-
Primary Target SUR1 subunit of K_ATP channelsIntracellular metabolic potentiation
Insulin Secretion Trigger Constitutive (Glucose-independent)Strictly Glucose-dependent (>8.3 mM)[3]
Hypoglycemia Risk High (Dose-limiting toxicity)Negligible (Inactive at <5 mM glucose)[2]
Effect on Body Weight Weight gain (Anabolic accumulation)Weight reduction (Observed in DIO models)[4]
Lipid Profile Impact Generally neutralDecreases triglycerides & total cholesterol[4]
Beta-Cell Preservation Poor (Induces beta-cell exhaustion)High (Preserves physiological pulsatility)

Self-Validating Experimental Protocol: Dynamic Islet Perfusion Assay

To objectively validate the glucose-dependent nature of D-Isoleucine, 4-hydroxy-, (4R)-, standard static incubation assays are insufficient. Static assays accumulate secreted insulin over time, masking the critical kinetic differences between first-phase and second-phase release.

As a rigorous standard, we employ a Dynamic Islet Perfusion Assay . This self-validating system continuously washes away secreted insulin, allowing for real-time temporal resolution. If a compound causes glucose-independent secretion, it will immediately spike insulin in the baseline perfusate—providing an internal control for the mechanism of action.

Protocol Step1 1. Islet Isolation (Collagenase) Step2 2. Dynamic Perfusion (Krebs-Ringer) Step1->Step2 Step3 3. Secretagogue Addition Step2->Step3 Step4 4. Fraction Collection (1-min intervals) Step3->Step4 Step5 5. RIA / ELISA Quantification Step4->Step5

Self-validating dynamic islet perfusion workflow for kinetic insulin release.

Step-by-Step Methodology:

  • Islet Isolation & Stabilization: Isolate pancreatic islets of Langerhans from healthy Wistar rats using standard collagenase digestion. Hand-pick 50 size-matched islets and load them into a micro-perfusion chamber suspended in Bio-Gel P-4 to prevent mechanical shearing.

  • Basal Perfusion (Internal Control): Perfuse the chamber with modified Krebs-Ringer bicarbonate (KRB) buffer containing a basal glucose concentration (3.0 mM) at a flow rate of 1.0 mL/min for 30 minutes. Causality note: This establishes the baseline leak and proves the islets are resting.

  • Secretagogue Challenge (Phase 1): Introduce D-Isoleucine, 4-hydroxy-, (4R)- (200 µM) into the 3.0 mM glucose perfusate for 15 minutes. Collect fractions every 1 minute.

    • Validation Check: Insulin levels must remain at baseline, proving the compound does not act like a sulfonylurea[2].

  • Glucose-Dependent Potentiation (Phase 2): Switch the perfusate to a stimulatory glucose concentration (16.7 mM) while maintaining the 200 µM concentration of the secretagogue. Continue fraction collection for 30 minutes.

  • Quantification & Kinetic Analysis: Analyze the 1-minute fractions using a high-sensitivity Radioimmunoassay (RIA) or ELISA. Plot the insulin concentration over time to observe the characteristic biphasic amplification unique to 4-OH-Ile[2].

Conclusion

For drug development professionals, the transition from sulfonylureas to metabolically intelligent secretagogues like D-Isoleucine, 4-hydroxy-, (4R)- addresses the most critical bottleneck in T2DM management: the therapeutic index limited by hypoglycemia. By leveraging glucose-dependent potentiation, this compound offers a safer, physiologically aligned approach to restoring beta-cell function.

References

  • Sauvaire, Y., et al. "4-Hydroxyisoleucine: A Novel Amino Acid Potentiator of Insulin Secretion." Diabetes, 1998.[Link]

  • Fuller, S., and Stephens, J. M. "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity." Molecules, 2016.[Link]

  • Jette, L., et al. "4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome." Current Opinion in Investigational Drugs, 2009.[Link]

  • National Centre for Biological Sciences. "Phytochemical: D-Isoleucine, 4-hydroxy-, (4R)-." CAPS Database.[Link]

Sources

Comparative

stereochemical validation of D-Isoleucine, 4-hydroxy-, (4R)- using X-ray crystallography

Title: Stereochemical Validation of D-Isoleucine, 4-hydroxy-, (4R)-: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives Introduction & Biological Relevance The unambiguous determination of absolu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Stereochemical Validation of D-Isoleucine, 4-hydroxy-, (4R)-: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Introduction & Biological Relevance

The unambiguous determination of absolute stereochemistry is a non-negotiable milestone in modern drug development [4]. For small-molecule therapeutics, the precise 3D spatial arrangement of atoms dictates pharmacological efficacy, metabolic stability, and toxicological profiles [5]. This guide provides an in-depth comparative analysis of stereochemical validation methods for D-Isoleucine, 4-hydroxy-, (4R)- (systematically (2R,3R,4R)-4-hydroxyisoleucine), a synthetic stereoisomer of the naturally occurring amino acid found in Trigonella foenum-graecum (fenugreek)[1, 2].

While the natural (2S,3R,4S) isomer is renowned for enhancing glucose-induced insulin secretion [3], probing the stereochemical constraints of the binding pocket in pancreatic β-cells requires rigorous Structure-Activity Relationship (SAR) studies using isomers like the (2R,3R,4R) variant. Validating its three contiguous stereocenters (C2, C3, C4) presents a complex analytical challenge that demands a multi-modal approach.

Pathway HIL (2R,3R,4R)-4-HIL BetaCell Pancreatic β-Cell HIL->BetaCell Binding ATP ↑ ATP/ADP Ratio BetaCell->ATP Metabolism KATP K-ATP Channel Closure ATP->KATP SUR1 Block Depol Membrane Depolarization KATP->Depol K+ Retention Ca Ca2+ Influx Depol->Ca VDCC Open Insulin Insulin Secretion Ca->Insulin Exocytosis

Mechanism of action for 4-hydroxyisoleucine isomers in pancreatic beta-cell insulin secretion.

The Gold Standard: Single-Crystal X-Ray Diffraction (SC-XRD)

Single-Crystal X-Ray Diffraction (SC-XRD) remains the definitive method for absolute configuration assignment [6]. However, executing this for D-Isoleucine, 4-hydroxy-, (4R)- requires strategic chemical foresight.

Causality in Experimental Design: As a highly polar, non-charged zwitterionic amino acid, native 4-hydroxyisoleucine exhibits extensive, unpredictable hydrogen-bonding networks. Direct crystallization from aqueous extracts typically yields twinned, disordered, or microcrystalline powders rather than diffraction-quality single crystals. To circumvent this, the molecule must be chemically derivatized to disrupt the zwitterionic lattice and promote ordered, lipophilic crystal packing [1]. Furthermore, because the molecule contains only light atoms (C, H, N, O), standard molybdenum (Mo-Kα) X-ray sources provide insufficient anomalous dispersion. Copper (Cu-Kα) radiation is mandatory to achieve a reliable Flack parameter near zero [5].

Self-Validating SC-XRD Protocol:

  • Chemical Derivatization: React D-Isoleucine, 4-hydroxy-, (4R)- with Di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O, followed by mild acid-catalyzed lactonization to yield the N-Boc-lactone derivative.

  • Crystal Growth (Vapor Diffusion): Dissolve 5 mg of the derivative in 0.5 mL of dichloromethane (solvent) in an inner vial. Place this inside a sealed outer vial containing 3 mL of pentane (anti-solvent). Allow 3-7 days for slow vapor equilibration to yield macroscopic single crystals (>0.1 mm).

  • Data Acquisition: Mount a single crystal on a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.5418 Å) at cryogenic temperatures (100 K) to minimize thermal motion.

  • Structure Refinement: Solve the structure using direct methods. Calculate the Flack parameter ( x ). A self-validating result requires x=0.00±0.04 , definitively confirming the (2R,3R,4R) configuration.

Comparative Analysis: SC-XRD vs. Orthogonal Spectroscopic Methods

Relying solely on SC-XRD introduces the "minority crystal fallacy," where the selected crystal may represent a minor diastereomeric impurity rather than the bulk material [6]. Therefore, SC-XRD must be cross-validated with orthogonal techniques like Nuclear Magnetic Resonance (NMR), Electronic Circular Dichroism (ECD), and Chiral HPLC [7].

ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Advanced NMR (Mosher's Method)Electronic Circular Dichroism (ECD)Chiral HPLC
Primary Output Absolute Configuration (3D coordinates)Absolute Configuration (via CDAs)Absolute Configuration (via TD-DFT)Enantiomeric Excess (% ee), dr
Sample Requirement 0.1 - 0.3 mm single crystal2 - 10 mg (Isotropic solution)< 1 mg (Solution)< 1 mg (Solution)
Key Metric Flack Parameter (~0.0)Chemical shift difference ( ΔδSR )Rotational Strength ( R ), Cotton EffectRetention Time ( tR​ )
Primary Bottleneck Crystal growth & twinningRequires chiral derivatization (CDAs)Computational time for flexible chainsRequires reference standards
Destructive? NoYes (Derivatization required)No (If native UV chromophore exists)No

Orthogonal Workflows for Stereochemical Validation

Advanced NMR (Mosher's Method)

Causality: While 1D and 2D NOESY NMR can establish relative stereochemistry (e.g., the syn/anti relationship between the C3-methyl and C4-hydroxyl groups), the flexibility of the aliphatic chain can lead to ambiguous NOE cross-peaks. To determine absolute configuration without a crystal, Chiral Derivatizing Agents (CDAs) are required [7].

Protocol:

  • Aliquot the N-Boc protected sample into two parallel reactions.

  • Esterify the C4-hydroxyl group with (R)-MTPA chloride and (S)-MTPA chloride to form the respective diastereomeric Mosher esters.

  • Acquire high-resolution ¹H-NMR spectra (≥600 MHz) for both derivatives.

  • Calculate the chemical shift differences ( ΔδSR=δS​−δR​ ). A positive Δδ for protons on one side of the chiral plane and a negative Δδ for the other unambiguously assigns the C4 center as (R).

Electronic Circular Dichroism (ECD) & TD-DFT

Causality: ECD measures the differential absorption of left and right circularly polarized light. Because native D-Isoleucine, 4-hydroxy-, (4R)- lacks a strong UV chromophore above 200 nm, direct ECD is noisy and unreliable. Derivatization with a UV-active chromophore (e.g., benzoylation of the amine) is necessary to induce a strong, readable Cotton effect [4].

Protocol:

  • Sample Preparation: Synthesize the N-benzoyl derivative. Dissolve in spectroscopic-grade methanol (<1 mg/mL).

  • Data Acquisition: Record the experimental ECD spectrum from 190 to 400 nm using a spectropolarimeter.

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (MMFF94). Optimize the geometries of the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.

  • TD-DFT Simulation: Calculate the rotational strengths and simulate the ECD spectrum. A direct overlay of the experimental and calculated spectra confirms the absolute configuration [5].

Workflow cluster_xray Primary: SC-XRD cluster_ortho Orthogonal: Spectroscopy & Chromatography Sample D-Isoleucine, 4-hydroxy-, (4R)- Bulk Powder Deriv N-Boc Derivatization (Reduces Polarity) Sample->Deriv NMR NMR (Mosher's Method) Δδ(S-R) Analysis Sample->NMR ECD ECD Spectroscopy vs. TD-DFT Simulation Sample->ECD HPLC Chiral HPLC Bulk %ee Validation Sample->HPLC Cryst Vapor Diffusion Crystallization Deriv->Cryst Diffract Cu-Kα Diffraction (Anomalous Dispersion) Cryst->Diffract Flack Flack Parameter ≈ 0 Diffract->Flack Integration Cross-Validation Matrix Flack->Integration NMR->Integration ECD->Integration HPLC->Integration Result Confirmed Absolute Configuration (2R, 3R, 4R) Integration->Result

Stereochemical validation workflow for D-Isoleucine, 4-hydroxy-, (4R)- combining SC-XRD and spectroscopy.

Conclusion & Best Practices

The stereochemical validation of D-Isoleucine, 4-hydroxy-, (4R)- cannot rely on a single analytical pillar. While SC-XRD utilizing Cu-Kα radiation provides the most direct 3D spatial evidence, it must be integrated with Chiral HPLC to ensure the bulk powder's enantiomeric excess matches the single crystal's configuration. For non-crystallizable intermediates, the synergistic application of Mosher's NMR method and TD-DFT-supported ECD spectroscopy provides a robust, self-validating framework that meets the stringent regulatory demands of modern drug development.

References

  • An Organocatalyzed Enantioselective Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine and Its Stereoisomers.
  • 4-Hydroxyisoleucine (HIL) biosynthesis and stereochemistry.
  • In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine. London Met Repository.
  • A Researcher's Guide to Determining Absolute Stereochemistry. Benchchem.
  • Stereochemistry Confirm
  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism. PMC.
  • Absolute Configuration Reassignment of Natural Products: An Overview of the Last Decade. SciELO.
Validation

Comparative Pharmacokinetics of D-Isoleucine, 4-hydroxy-, (4R)- in Animal Models

Introduction and Mechanistic Overview D-Isoleucine, 4-hydroxy-, (4R)- (commonly referred to as the (4R) stereoisomer of 4-hydroxyisoleucine or 4-HIL) is a highly specialized, non-proteinogenic amino acid predominantly ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

D-Isoleucine, 4-hydroxy-, (4R)- (commonly referred to as the (4R) stereoisomer of 4-hydroxyisoleucine or 4-HIL) is a highly specialized, non-proteinogenic amino acid predominantly extracted from the seeds of Trigonella foenum-graecum (fenugreek)[1]. In preclinical models of metabolic syndrome, type 2 diabetes, and polycystic ovary syndrome (PCOS), 4-HIL has demonstrated potent insulinotropic and insulin-sensitizing properties[1][2].

Unlike classical sulfonylureas (e.g., glibenclamide) that stimulate insulin secretion independent of ambient glucose levels—often leading to severe hypoglycemia—4-HIL operates via a strictly glucose-dependent mechanism[1]. It potentiates insulin release only under supranormal glucose concentrations (6.6–16.7 mmol/L)[1]. Concurrently, it activates the phosphoinositide 3-kinase (PI3K) pathway in skeletal muscle, driving GLUT4 translocation to the cell surface and reversing free fatty acid-induced insulin resistance[1].

Mechanism HIL 4-HIL (4R-isomer) BetaCell Pancreatic β-Cells HIL->BetaCell Direct Stimulation Muscle Skeletal Muscle Cells HIL->Muscle Sensitization Insulin Insulin Secretion (Glucose-Dependent) BetaCell->Insulin High Glucose (>6.6 mM) Insulin->Muscle Synergistic Action PI3K PI3K Activation Muscle->PI3K IRS-associated GLUT4 GLUT4 Translocation PI3K->GLUT4 Phosphorylation Cascade Glucose Glucose Uptake GLUT4->Glucose Membrane Insertion

Figure 1: 4-HIL mechanism for glucose-dependent insulin secretion and PI3K-driven glucose uptake.

Comparative Pharmacokinetic Profiling

To accurately position 4-HIL in the drug development pipeline, its pharmacokinetic (PK) behavior must be benchmarked against established therapeutic agents across standard animal models. Recent ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) studies have mapped its ADME (Absorption, Distribution, Metabolism, Excretion) profile[3].

Quantitative PK Parameters in Animal Models

The following table synthesizes the oral pharmacokinetic parameters of 4-HIL in rodent models compared to a standard biguanide (Metformin).

Parameter4-HIL (Sprague-Dawley Rats)4-HIL (Wistar Rats)Metformin (Rats)Clinical Relevance for 4-HIL
Dose 50 mg/kg (Oral)10 mg/kg (Oral)50 mg/kg (Oral)4-HIL shows dose-proportional absorption kinetics.
Bioavailability (F%) 56.8%~50-60%50-60%High aqueous solubility allows for excellent intestinal permeability[2].
Compartment Model Two-CompartmentalTwo-CompartmentalTwo-CompartmentalIndicates initial rapid tissue distribution followed by a slower elimination phase[3].
Tissue Distribution Intestine > Kidney > Ovary > LiverN/AKidney > Liver > IntestineHigh accumulation in ovaries supports its therapeutic targeting for PCOS[2].
Excretion 11.07% (Urine/Feces in 72h)Renal-dominantRenal (Unchanged)Low fecal recovery suggests near-complete absorption or extensive hepatic metabolism[2].
Comparative Analysis with Alternatives
  • 4-HIL vs. Glibenclamide: While both are insulin secretagogues, glibenclamide acts by blocking ATP-sensitive K+ channels regardless of glucose levels. 4-HIL's strict glucose dependency prevents the hypoglycemic shock commonly observed in glibenclamide-treated animal models[1].

  • 4-HIL vs. Metformin: Both improve peripheral insulin sensitivity. However, co-administration studies reveal a pharmacokinetic synergy: fenugreek extracts (containing 4-HIL and soluble fibers) significantly increase the bioavailability of metformin, doubling its Tmax​ and decreasing its clearance by 55.96%[4]. This suggests 4-HIL/fenugreek can act as a potent bioenhancer, likely by delaying gastric emptying and modulating intestinal absorption[5].

Self-Validating Experimental Protocol: LC-MS/MS Pharmacokinetic Workflow

To ensure high scientific integrity and reproducibility, the quantification of 4-HIL in biological matrices requires rigorous control of pre-analytical and analytical variables. The following step-by-step methodology details the validated UPLC-MS/MS workflow for rat plasma[2][3].

Step 1: Animal Preparation and Dosing
  • Protocol: Fast female Sprague-Dawley rats (200-250g) for 12 hours prior to dosing, allowing ad libitum access to water. Administer 4-HIL via oral gavage at 50 mg/kg formulated in a 0.5% carboxymethyl cellulose (CMC) suspension.

  • Causality & Validation: Fasting is critical because 4-HIL is an amino acid derivative. Dietary intake of proteins introduces endogenous amino acids that compete for intestinal transporters (e.g., PEPT1 or amino acid permeases), leading to erratic absorption kinetics. The 12-hour fast establishes a stable, low-noise baseline.

Step 2: Serial Blood Sampling
  • Protocol: Collect 200 µL blood samples via the retro-orbital plexus into K2-EDTA tubes at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose. Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C to separate plasma.

  • Causality & Validation: The dense sampling in the first 2 hours captures the rapid Cmax​ characteristic of highly soluble amino acids, while the 48-hour tail ensures accurate calculation of the terminal elimination half-life ( t1/2​ ) and area under the curve (AUC). K2-EDTA prevents coagulation without introducing metal ions that could cause adduct formation during mass spectrometry.

Step 3: Sample Pretreatment (Protein Precipitation)
  • Protocol: Aliquot 50 µL of plasma. Add 10 µL of L-isoleucine (Internal Standard, IS). Add 150 µL of ice-cold acetonitrile. Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Causality & Validation: Acetonitrile effectively denatures plasma proteins, releasing any protein-bound 4-HIL. L-isoleucine is structurally analogous to 4-HIL, meaning it will experience identical extraction recovery and matrix ionization suppression, serving as a perfect self-correcting internal standard for quantification[3].

Step 4: UPLC-MS/MS Analysis
  • Protocol: Inject 5 µL into a BEH Shield RP-18 column (150 mm × 2.1 mm, 1.7 μm). Use an isocratic mobile phase of acetonitrile and 0.1% formic acid in water. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • 4-HIL Transitions: m/z 148.19 74.02

    • L-Isoleucine Transitions: m/z 132.17 69.04

  • Causality & Validation: The 0.1% formic acid acts as a proton donor, maximizing the formation of [M+H]+ ions for ESI+. The MRM mode filters out all co-eluting matrix components, ensuring that only the specific parent-to-daughter ion fragmentation of 4-HIL is recorded, yielding high specificity and a lower limit of quantification (LLOQ) suitable for PK modeling[3].

Workflow Dosing Oral Dosing (50 mg/kg in CMC) Sampling Serial Sampling (K2-EDTA, 0-48h) Dosing->Sampling Extraction Protein Precipitation (Acetonitrile + L-Ile IS) Sampling->Extraction LCMS UPLC-MS/MS (MRM: 148.19->74.02) Extraction->LCMS PK PK Modeling (2-Compartment) LCMS->PK

Figure 2: Validated UPLC-MS/MS bioanalytical workflow for 4-HIL quantification in animal plasma.

Conclusion and Translational Outlook

The pharmacokinetic evaluation of D-Isoleucine, 4-hydroxy-, (4R)- reveals a highly bioavailable compound (56.8% oral bioavailability) that distributes favorably into target tissues such as the pancreas, liver, and ovaries[2]. Its unique two-compartmental distribution profile[3] and glucose-dependent insulinotropic action make it a superior candidate compared to traditional sulfonylureas, mitigating the risk of hypoglycemia. Furthermore, its ability to alter the PK profile of co-administered drugs like metformin highlights its potential as both a standalone therapeutic for PCOS and diabetes, and as a synergistic adjunct in combination therapies[4].

References

  • Singh, A. B., et al. (2010). Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. ResearchGate.
  • Wadhwa, G., et al. (2020). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC Advances.
  • Agrawal, S., et al. (2023). Preclinical Pharmacokinetics of 4-Hydroxy Isoleucine Using Lc–Ms/Ms: A Potential Polycystic Ovary Syndrome Phytopharmaceutical Therapeutics. Bioanalysis (Taylor & Francis).
  • Ali, W., et al. (2020). Ecological HPLC method for analyzing an antidiabetic drug in real rat plasma samples and studying the effects of concurrently administered fenugreek extract on its pharmacokinetics. PMC.
  • Hannan, J. M. A., et al. (2007). Soluble dietary fibre fraction of Trigonella foenum-graecum (fenugreek) seed improves glucose homeostasis in animal models of type 1 and type 2 diabetes by delaying carbohydrate digestion and absorption, and enhancing insulin action. British Journal of Nutrition.

Sources

Comparative

A Comparative Guide for Researchers: (4R)-4-hydroxy-D-isoleucine versus Branched-Chain Amino Acid Analogs in Metabolic Research

For researchers and drug development professionals navigating the complex landscape of metabolic disease, the modulation of amino acid signaling pathways presents a compelling therapeutic avenue. This guide offers an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the complex landscape of metabolic disease, the modulation of amino acid signaling pathways presents a compelling therapeutic avenue. This guide offers an in-depth, objective comparison of (4R)-4-hydroxy-D-isoleucine, a unique non-proteinogenic amino acid, and the broader class of branched-chain amino acid (BCAA) analogs. By synthesizing experimental data and elucidating the causality behind methodological choices, this document aims to equip scientists with the critical insights needed to advance their research and development programs.

Introduction: Two Distinct Approaches to Metabolic Modulation

(4R)-4-hydroxy-D-isoleucine (4-HIL) is a non-proteinogenic amino acid found primarily in fenugreek seeds (Trigonella foenum-graecum)[1]. It has attracted considerable attention for its potential in managing metabolic disorders, particularly type 2 diabetes[1]. In contrast, branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that play a dual role in metabolism. They are crucial for protein synthesis and can act as signaling molecules[2]. However, elevated levels of BCAAs are also associated with insulin resistance and an increased risk of metabolic diseases[3]. This has led to the investigation of BCAA analogs and the modulation of BCAA metabolism as therapeutic strategies.

This guide will dissect the mechanistic differences, compare performance based on experimental data, and provide detailed protocols for the evaluation of these compounds.

Mechanistic Divergence: A Tale of Two Pathways

The therapeutic potential of 4-HIL and the investigation of BCAA analogs stem from their distinct interactions with key metabolic pathways.

(4R)-4-hydroxy-D-isoleucine: A Two-Pronged Approach to Glycemic Control

The primary mechanism of action for 4-HIL is its ability to improve glucose homeostasis through two main pathways[4]:

  • Glucose-Dependent Insulin Secretion: 4-HIL directly stimulates pancreatic β-cells to release insulin, but notably, this effect is glucose-dependent[5][6]. This means it enhances insulin secretion primarily when blood glucose levels are high, which is a significant advantage as it may reduce the risk of hypoglycemia compared to other insulin secretagogues[1]. The induced insulin secretion pattern is biphasic, mimicking the natural physiological response[1].

  • Enhanced Muscle Glucose Uptake: 4-HIL has been shown to increase the translocation of the glucose transporter GLUT4 to the plasma membrane in skeletal muscle cells[7]. This process is crucial for clearing glucose from the bloodstream and is mediated through a phosphatidylinositol-3-kinase (PI3K)-dependent pathway[7][8].

cluster_0 Pancreatic β-Cell cluster_1 Skeletal Muscle Cell High Glucose High Glucose Insulin Secretion Insulin Secretion High Glucose->Insulin Secretion 4-HIL 4-HIL 4-HIL->Insulin Secretion potentiates 4-HIL_muscle 4-HIL PI3K/Akt Pathway PI3K/Akt Pathway 4-HIL_muscle->PI3K/Akt Pathway GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Figure 1: Mechanism of Action of (4R)-4-hydroxy-D-isoleucine.

Branched-Chain Amino Acid Analogs: Modulating a Complex Signaling Network

BCAAs and their analogs influence a more intricate and sometimes paradoxical network of metabolic signals. Their effects are context-dependent, with both beneficial and detrimental outcomes reported.

  • mTORC1 Activation and Protein Synthesis: Leucine, in particular, is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and protein synthesis[2].

  • Insulin Signaling and Resistance: While essential for health, chronically elevated levels of BCAAs are linked to insulin resistance. One proposed mechanism involves the activation of mTORC1, which can lead to inhibitory phosphorylation of insulin receptor substrate-1 (IRS-1), thereby dampening insulin signaling[2].

  • Metabolic Reprogramming: Recent studies suggest that the adverse metabolic effects of BCAAs may be primarily mediated by isoleucine and valine[9][10][11]. Restriction of these specific amino acids has been shown to improve metabolic health in animal models[9][10].

BCAAs BCAAs mTORC1 mTORC1 BCAAs->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis stimulates IRS-1 Inhibition IRS-1 Inhibition mTORC1->IRS-1 Inhibition can lead to Insulin Resistance Insulin Resistance IRS-1 Inhibition->Insulin Resistance Differentiate L6 Myoblasts Differentiate L6 Myoblasts Serum Starve Myotubes Serum Starve Myotubes Differentiate L6 Myoblasts->Serum Starve Myotubes Treat with Compound Treat with Compound Serum Starve Myotubes->Treat with Compound Add 2-Deoxy-[3H]-Glucose Add 2-Deoxy-[3H]-Glucose Treat with Compound->Add 2-Deoxy-[3H]-Glucose Lyse Cells & Measure Radioactivity Lyse Cells & Measure Radioactivity Add 2-Deoxy-[3H]-Glucose->Lyse Cells & Measure Radioactivity

Figure 3: Workflow for In Vitro Glucose Uptake Assay.

Step-by-Step Protocol:

  • Cell Culture and Differentiation: Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, switch to DMEM with 2% FBS upon confluence.[12][13]

  • Serum Starvation: Prior to the experiment, serum starve the differentiated myotubes for 18 hours in DMEM containing 0.2% bovine serum albumin (BSA).[12]

  • Compound Treatment: Treat the myotubes with varying concentrations of (4R)-4-hydroxy-D-isoleucine or the BCAA analog of interest in Krebs-Ringer HEPES (KRH) buffer for a specified duration (e.g., 16 hours for 4-HIL).[7][12] Include a vehicle control and a positive control (e.g., insulin).

  • Glucose Uptake Measurement: Add 2-deoxy-[³H]-D-glucose (a radiolabeled glucose analog) to the cells and incubate for a short period (e.g., 5-10 minutes).[7][12]

  • Cell Lysis and Scintillation Counting: Terminate the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.[12] The amount of radioactivity is proportional to the glucose uptake.

In Vivo Assessment of Insulin Sensitivity: The Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[14][15][16][17]

Workflow Diagram:

Catheterize Rodent Catheterize Rodent Fasting Fasting Catheterize Rodent->Fasting Prime with Tracer Prime with Tracer Fasting->Prime with Tracer Infuse Insulin & Glucose Infuse Insulin & Glucose Prime with Tracer->Infuse Insulin & Glucose Monitor Blood Glucose Monitor Blood Glucose Infuse Insulin & Glucose->Monitor Blood Glucose Calculate Glucose Infusion Rate Calculate Glucose Infusion Rate Monitor Blood Glucose->Calculate Glucose Infusion Rate

Figure 4: Workflow for Hyperinsulinemic-Euglycemic Clamp.

Step-by-Step Protocol:

  • Surgical Preparation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the rodent model (e.g., rat or mouse) and allow for a recovery period.[14][16]

  • Fasting: Fast the animals overnight or for a specified period (e.g., 5 hours) prior to the clamp.[17][18]

  • Tracer Infusion: Begin a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) to measure glucose turnover.[17]

  • Clamp Procedure:

    • Start a continuous infusion of insulin to achieve a hyperinsulinemic state.[15][16]

    • Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).[15][17]

    • Monitor blood glucose levels frequently (e.g., every 10 minutes) and adjust the glucose infusion rate (GIR) accordingly.[17]

  • Data Analysis: The GIR required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[15] The glucose tracer data can be used to calculate whole-body glucose disposal and hepatic glucose production.

Quantification of Amino Acids in Plasma by LC-MS

Accurate quantification of the test compounds and related metabolites in plasma is crucial for pharmacokinetic and pharmacodynamic studies.

Step-by-Step Protocol:

  • Sample Preparation:

    • Collect blood samples from the animal model at various time points after administration of the test compound.

    • Separate plasma by centrifugation.

    • Deproteinize the plasma sample, typically by adding a solvent like acetonitrile or methanol, followed by centrifugation.[19][20]

    • Add a stable isotope-labeled internal standard for each analyte to be quantified to correct for matrix effects and variations in instrument response.[20][21]

  • Chromatographic Separation: Separate the amino acids using liquid chromatography (LC). Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography (after derivatization) are common methods.[19][20]

  • Mass Spectrometric Detection: Detect and quantify the amino acids using tandem mass spectrometry (MS/MS).[21][22][23] The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity.[20][22]

  • Data Analysis: Generate a standard curve using known concentrations of the analytes to quantify the concentrations in the plasma samples.[19]

Conclusion and Future Directions

The comparative analysis presented in this guide highlights that (4R)-4-hydroxy-D-isoleucine and branched-chain amino acid analogs represent two distinct strategies for modulating metabolic pathways. 4-HIL demonstrates a promising profile with its dual action on insulin secretion and glucose uptake, coupled with a potentially lower risk of hypoglycemia. The field of BCAA analogs is more complex, with evidence suggesting that specific targeting of isoleucine and valine metabolism may be a more fruitful avenue than broad BCAA modulation.

For researchers in drug development, the choice between these approaches will depend on the specific therapeutic goals. The detailed experimental protocols provided herein offer a robust framework for conducting head-to-head comparisons and elucidating the nuanced effects of these compounds on metabolic health. Future research should focus on long-term efficacy and safety studies, as well as the exploration of synergistic effects with existing metabolic therapies.

References

  • Pereira, S., et al. (2024). Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats. STAR Protocols, 5(3), 103143. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Quantitation of free amino acids in human plasma by Single Quadrupole LC-MS. [Link]

  • UTUPub. (n.d.). Hyperinsulinemic euglycemic clamp in anesthetized rat: A protocol for rat in vivo FDG PET studies. [Link]

  • Nishiumi, S., & Ashida, H. (2007). Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives. Bioscience, Biotechnology, and Biochemistry, 71(5), 1339-1342. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • LCGC International. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. [Link]

  • Mishra, P., et al. (2022). Hyperinsulinemic euglycemic clamps. Bio-protocol, 12(15), e4502. [Link]

  • Ayala, J. E., et al. (2011). Standard operating procedures for describing and performing metabolic tests of glucose homeostasis in mice. Diabetes, 60(8), 2081-2088. [Link]

  • Perry, R. J., et al. (2013). Protocol used during the hyperinsulinemic-euglycemic clamp. PLoS One, 8(2), e56986. [Link]

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-210. [Link]

  • Mtoz Biolabs. (n.d.). Amino Acid Analysis LC-MS Plasma. [Link]

  • Cummings, B. P., et al. (2018). Dietary Supplementation of BCAA Impairs Glucose Tolerance in HFD-Fed Mice. Scientific Reports, 8(1), 1-11. [Link]

  • Guo, K., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B, 1061, 249-257. [Link]

  • Fajans, S. S., et al. (1967). A difference in mechanism by which leucine and other amino acids induce insulin release. The Journal of Clinical Endocrinology & Metabolism, 27(11), 1600-1606. [Link]

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: A Novel Amino Acid Potentiator of Insulin Secretion. Diabetes, 47(2), 206-210. [Link]

  • Leray, V. (2022). Branched-Chain Amino Acids and Insulin Resistance, from Protein Supply to Diet-Induced Obesity. Nutrients, 15(1), 49. [Link]

  • Al-Dhaheri, A. S. (2012). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with. London Metropolitan University. [Link]

  • Li, T., et al. (2023). Short-Term Decreasing and Increasing Dietary BCAA Have Similar, but Not Identical Effects on Lipid and Glucose Metabolism in Lean Mice. International Journal of Molecular Sciences, 24(6), 5243. [Link]

  • Yu, D., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Cell Metabolism, 33(5), 905-922. [Link]

  • Gao, Z., et al. (2015). 4-Hydroxyisoleucine improves hepatic insulin resistance by restoring glycogen synthesis in vitro. Journal of endocrinology, 226(2), 105-115. [Link]

  • Yu, D., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Cell metabolism, 33(5), 905-922. [Link]

  • Jaiswal, N., et al. (2013). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. European journal of nutrition, 52(3), 1159-1167. [Link]

  • Jaiswal, N., et al. (2013). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. European journal of nutrition, 52(3), 1159-1167. [Link]

  • Sun, B., et al. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. Metabolites, 9(5), 99. [Link]

  • Neinast, M. D., et al. (2019). Quantitative analysis of the whole-body metabolic fate of branched chain amino acids. Cell metabolism, 29(2), 417-429. [Link]

  • Karthikeyan, G., et al. (2018). Glucose uptake potential in L6 Myotubes by Ficus Racemosa. Journal of Advanced Pharmacy Education and Research, 8(4), 21-24. [Link]

  • Al-Ghamdi, S. S., et al. (2025). Branched-chain amino acids in obesity and diabetes: Implications and insights. Journal of Advanced Pharmacy Education & Research, 15(1), 1-8. [Link]

  • Zhang, Y., et al. (2023). The contradictory role of branched-chain amino acids in lifespan and insulin resistance. Frontiers in Endocrinology, 14, 1189230. [Link]

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623. [Link]

  • Deutz, N. E., et al. (2021). Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig. American Journal of Physiology-Endocrinology and Metabolism, 320(3), E629-E640. [Link]

  • Yu, D., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Cell metabolism, 33(5), 905-922. [Link]

  • Russo, M., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC advances, 12(39), 25528-25548. [Link]

  • Fontana, L., et al. (2016). (a–d). Comparison of Total and individual Branched-chain amino acid... ResearchGate. [Link]

  • Papathanassiu, A. E., et al. (2022). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology. International journal of molecular sciences, 23(7), 3981. [Link]

  • Liu, Y., et al. (2025). Association of circulating branched-chain amino acids with risk of pre-diabetes: a systematic review and meta-analysis. PeerJ, 13, e16401. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of D-Isoleucine, 4-hydroxy-, (4R)-

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of D-Isoleucine, 4-hydroxy-, (4R)- (CAS No. 21704-86-9)[1][2].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of D-Isoleucine, 4-hydroxy-, (4R)- (CAS No. 21704-86-9)[1][2]. As a stereoisomer of the more commonly referenced 4-Hydroxy-L-isoleucine, specific safety data for this compound is limited. Therefore, the following guidance is predicated on the toxicological data of its L-isomer and general best practices for handling non-volatile, powdered amino acid derivatives. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

Based on the data for its L-isomer, D-Isoleucine, 4-hydroxy-, (4R)- is anticipated to be classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1][3][4][5][6]. While not considered highly hazardous, adherence to stringent safety protocols is imperative to mitigate exposure risks.

GHS Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation[1][3][4][5][6].

  • H319: Causes serious eye irritation[1][3][4][5][6].

  • H335: May cause respiratory irritation[1][3][4][5][6].

Before commencing any work, a thorough risk assessment should be conducted to identify potential hazards associated with the specific experimental procedures.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling D-Isoleucine, 4-hydroxy-, (4R)-.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.Protects eyes from dust particles and accidental splashes.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber). Contaminated gloves should be disposed of after use.Prevents direct skin contact and potential irritation.
Skin & Body Protection Standard laboratory coat. For procedures with significant dust generation, consider coveralls[7].Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.Prevents inhalation of dust particles, which can cause respiratory irritation.
Operational Plan: A Step-by-Step Handling Procedure

This section details the procedural workflow for the safe handling of D-Isoleucine, 4-hydroxy-, (4R)-, from preparation to post-handling cleanup.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is mandatory.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in good working order[7].

3.2. Handling Protocol

  • Preparation: Before handling, ensure all required PPE is donned correctly. Clear the workspace of any unnecessary items to prevent contamination.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a fume hood or a designated containment area to minimize dust formation. Avoid creating dust clouds.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills[5][6][7].

  • Post-Handling: Thoroughly wash hands with soap and water after handling, even if gloves were worn[7]. Clean and decontaminate the work area to minimize the risk of secondary exposure[7].

3.3. Donning and Doffing PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Safety Goggles/ Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Safety Goggles/ Face Shield f2->f3

Caption: Correct sequence for donning and doffing PPE.

Emergency Procedures

4.1. Spills and Containment

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material. Mix with sand or another inert absorbent material to prevent dust generation.

  • Collection: Collect the mixture into a suitable, tightly closed container for disposal.

  • Cleaning: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

4.2. First Aid Measures

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[5][6].

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician[5].

  • Eye Contact: For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[5].

  • Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[8].

Disposal Plan

Proper disposal of D-Isoleucine, 4-hydroxy-, (4R)- and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as special or hazardous waste[7]. Do not dispose of it with regular laboratory trash.

  • Containerization: Keep waste chemical in its original or a suitable, clearly labeled, and closed container. Do not mix with other waste.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains[5].

References

  • BenchChem. (2025). Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile.
  • BenchChem. (2025). Personal protective equipment for handling 3-Aminohexanoic acid.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy- L -isoleucine = 98.0 TLC 781658-23-9.
  • Cayman Chemical. (2025). Safety Data Sheet - 4-Hydroxyisoleucine.
  • Chemdor Chemicals. (n.d.). 4-Hydroxy-L-isoleucine Safety Data Sheet (SDS) | CAS: 781658-23-9.
  • Fisher Scientific. (2010). Safety Data Sheet - L-3-(3,4-Dihydroxyphenyl)alanine.
  • PubChem. (n.d.). 2-Amino-4-hydroxy-3-methylpentanoic acid.
  • Guidechem. (n.d.). 4-Hydroxyisoleucine (cas 21704-86-9) SDS/MSDS download.
  • ECHEMI. (n.d.). 21704-86-9, 4-Hydroxyisoleucine Formula.

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